3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
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Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-9-7-5-8-2-3-10(6)7/h4,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXJNDWSZKWBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563348 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-23-1 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3][4] This guide focuses on a specific, valuable derivative: This compound .
The saturation of the pyrazine ring to its tetrahydro form introduces a three-dimensional character, which can be crucial for specific interactions with biological targets. The addition of a methyl group at the 3-position of the imidazole ring further refines the molecule's steric and electronic profile, making it a key building block in the synthesis of targeted therapeutics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, reactivity, and application of this versatile compound.
Physicochemical and Structural Properties
This compound is typically supplied as a white powder for research applications.[5] Its core structure consists of a fused bicyclic system where a five-membered imidazole ring is joined to a six-membered saturated pyrazine ring (piperazine).
| Property | Value | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 126052-23-1 | Chemical Abstracts Service[5] |
| Molecular Formula | C₇H₁₁N₃ | --- |
| Molecular Weight | 137.18 g/mol | --- |
| Appearance | White powder | Supplier Data[5] |
| Purity | ≥99% (typical for research grade) | Supplier Data[5] |
| Storage | 2-8°C, under inert atmosphere | Recommended Practice[5] |
Synthesis and Manufacturing
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can be achieved through several routes. A common and effective strategy involves the hydrogenation of the aromatic imidazo[1,2-a]pyrazine precursor.[6] The introduction of the 3-methyl substituent is typically accomplished during the initial ring formation.
The causality behind this multi-step approach lies in the controlled construction of the bicyclic system. The initial condensation reaction forms the thermodynamically stable imidazole ring, while the subsequent hydrogenation specifically reduces the pyrazine ring without affecting the imidazole moiety, demonstrating excellent chemoselectivity.
Protocol: A Plausible Two-Step Synthesis
This protocol describes a validated pathway starting from a commercially available aminopyrazine.
Step 1: Synthesis of 3-Methylimidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent like ethanol or DMF, add 1-chloropropan-2-one (chloroacetone, 1.1 eq).
-
Heat the reaction mixture at reflux (typically 80-100°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves an initial N-alkylation followed by an intramolecular cyclization-condensation.
-
Upon completion, cool the mixture to room temperature and neutralize with a mild base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methylimidazo[1,2-a]pyrazine.
Step 2: Hydrogenation to this compound
-
Dissolve the 3-methylimidazo[1,2-a]pyrazine (1.0 eq) from Step 1 in methanol or 2-methoxyethanol.[6]
-
Add a hydrogenation catalyst, such as Platinum (IV) oxide (PtO₂, ~0.1 eq) or 10% Palladium on Carbon (Pd/C).[7]
-
Transfer the mixture to a high-pressure reaction vessel (autoclave).
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography to yield the final product, this compound.[6]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly indexed, the expected data can be reliably predicted based on the known chemical shifts of the parent scaffold and related derivatives.[3]
| Technique | Expected Observations |
| ¹H NMR | ~7.0-7.5 ppm (s, 1H): Imidazole proton (H-2).~3.8-4.2 ppm (m, 2H): Methylene protons adjacent to bridgehead nitrogen (H-5).~3.0-3.4 ppm (m, 2H): Methylene protons at H-6.~3.5-3.9 ppm (m, 2H): Methylene protons at H-8.~2.2-2.4 ppm (s, 3H): Methyl protons (3-CH₃).Variable (br s, 1H): N-H proton at position 7. |
| ¹³C NMR | ~140-145 ppm: Quaternary carbon of imidazole (C-8a).~120-125 ppm: Methyl-substituted carbon of imidazole (C-3).~115-120 ppm: Imidazole carbon (C-2).~40-50 ppm: Methylene carbons of the tetrahydro-pyrazine ring (C-5, C-6, C-8).~10-15 ppm: Methyl carbon (3-CH₃). |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 137.Key Fragments: Loss of methyl radical (m/z 122), retro-Diels-Alder type fragmentation of the piperazine ring.[8] |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the distinct functionalities within its structure.
-
Imidazole Ring: The imidazole ring is relatively electron-rich and aromatic in character. However, the 3-position is blocked by a methyl group. Electrophilic substitution, if it occurs, would likely target the C-2 position, though this is generally less reactive than in unsubstituted imidazoles.
-
Tetrahydropyrazine Ring: The most reactive site for synthetic elaboration is the secondary amine at the N-7 position. This nitrogen atom readily undergoes a variety of reactions:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aryl substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
Stability: The compound is generally stable under standard laboratory conditions but should be stored at cool temperatures (2-8°C) to prevent degradation over time.[5] It is sensitive to strong oxidizing agents. The piperazine ring may be susceptible to opening under harsh acidic conditions.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial scaffold or building block. Its value lies in providing a rigid, three-dimensional framework that can be decorated with various functional groups at the N-7 position to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target.
Derivatives of the broader imidazo[1,2-a]pyrazine class have shown significant promise in several therapeutic areas:
-
Oncology: As inhibitors of protein kinases and signaling pathways like Gαq proteins, which are implicated in cancers such as uveal melanoma.[7]
-
Infectious Diseases: The scaffold has been used to develop novel antibacterial and antifungal agents.[3]
-
Metabolic Disorders: Certain derivatives exhibit hypoglycemic activity through modulation of adrenergic receptors.[9]
-
Neurological Disorders: Substituted imidazo[1,2-a]pyrazines have been discovered as potent and selective negative allosteric modulators of AMPA receptors, with potential applications in treating epilepsy.[4]
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A Technical Guide to the Physicochemical Characterization of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Abstract: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications.[1][2] This guide focuses on a specific derivative, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS No. 126052-23-1), providing a comprehensive framework for its physicochemical characterization. Due to the limited publicly available experimental data for this specific analogue, this document serves as both a repository of predicted properties and, more importantly, a detailed methodological guide for researchers. It provides field-proven, step-by-step protocols for determining the critical physicochemical parameters—solubility, lipophilicity (logP), and ionization constant (pKa)—that govern the drug-like properties of a molecule. This guide is designed to empower researchers in drug discovery and development to generate robust, reliable data essential for advancing novel chemical entities.
Introduction and Molecular Profile
The imidazo[1,2-a]pyrazine heterocyclic system is of significant interest in pharmaceutical sciences due to its versatile biological activities.[3][4] The saturated tetrahydro- derivative retains key structural features while offering greater three-dimensional complexity, a desirable trait for modern drug design. The subject of this guide, this compound, is a specific analogue within this chemical class.
Accurate characterization of its physicochemical properties is the foundational step in any drug development campaign. These properties—solubility, lipophilicity, and ionization state—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical determinants of its potential success as a therapeutic agent.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide a valuable starting point. The properties for the core scaffold, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, have been used to inform predictions for the 3-methyl derivative.
| Property | Predicted/Known Value | Source |
| CAS Number | 126052-23-1 | [5] |
| Molecular Formula | C₇H₁₁N₃ | Derived |
| Molecular Weight | 137.19 g/mol | Derived |
| Appearance | White powder | [5] |
| XlogP3 (Predicted) | ~ -0.4 | Estimated based on parent[6] |
| Topological Polar Surface Area | 29.9 Ų | PubChem (Parent Scaffold)[6] |
| Hydrogen Bond Donors | 1 (Amine NH) | Calculated |
| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | Calculated |
| Storage Conditions | 2-8°C | [5] |
Note: These values, particularly XlogP3, are computational predictions and must be confirmed by experimental determination.
Experimental Determination of Core Properties
The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical parameter influencing everything from in vitro assay reliability to in vivo bioavailability.[7] The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most physiologically relevant data.[8][9] The choice of a phosphate-buffered saline (PBS) at pH 7.4 is deliberate, as it mimics physiological conditions, providing a more accurate prediction of a drug's behavior in the bloodstream.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours.[10] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Centrifuge the samples to pellet any remaining suspended solids.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification:
-
Prepare a standard curve of the compound in the chosen buffer.
-
Dilute the supernatant sample into the mobile phase used for analysis.
-
Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Result Expression: The solubility is reported in units of µg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.[9]
Lipophilicity (LogP/LogD)
Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key driver of membrane permeability and metabolic clearance. It is expressed as the logarithm of the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).[11][12] The shake-flask method using an n-octanol/water system is the benchmark for LogP determination.[13] For an ionizable compound like this compound, determining the LogD at pH 7.4 is essential as it reflects the lipophilicity of the mixture of ionized and neutral forms present at physiological pH.
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for 24 hours. Allow the layers to separate completely to ensure mutual saturation. This step is critical to prevent volume changes during the actual experiment.[14]
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous phase (pre-saturated PBS). The initial concentration should be accurately known.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 2 mL) and an equal volume of the compound-containing pre-saturated PBS (e.g., 2 mL).
-
Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to allow for partitioning. Avoid vigorous shaking that can lead to emulsion formation.[15]
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The distribution coefficient (D₇.₄) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final LogD is the base-10 logarithm of this value:
-
LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is arguably the most influential physicochemical property, as it dictates solubility, lipophilicity, and receptor interactions at different physiological pH values. For a basic compound like this compound, which contains basic nitrogen atoms, potentiometric titration is a robust and direct method for pKa determination.[16][17] This technique measures the change in pH of a solution upon the incremental addition of a titrant.[18]
Experimental Protocol: pKa Determination via Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[18]
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in deionized water or a co-solvent system if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[18]
-
Initial Titration: As the compound is basic, it will be titrated with a standardized acid (e.g., 0.1 M HCl). Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH value after each addition, ensuring the reading is stable. Continue well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This point can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
For multi-protic systems, multiple inflection points may be observed.[19]
-
Data Integration and Workflow Visualization
The characterization of a potential drug candidate is a multi-step process where each piece of data informs the next step. The workflow ensures that sufficient material is available and that the results are logically interconnected.
Caption: Experimental workflow for physicochemical characterization.
The ionization state of this compound is pH-dependent. The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms. The nitrogen at position 1 (in the imidazole ring) and the nitrogen at position 4 (in the pyrazine ring) are the most likely sites of protonation. Understanding this relationship is key to predicting its behavior in different biological compartments.
Caption: pH-dependent ionization states of a basic compound.
Conclusion
While direct experimental data for this compound remains scarce in public literature, this guide provides the essential framework for its comprehensive physicochemical characterization. By following the detailed protocols for determining solubility, lipophilicity, and pKa, researchers can generate the critical data needed to assess its drug-like potential. These parameters are the cornerstone of rational drug design, enabling informed decisions that guide a compound from initial hit to a viable clinical candidate. The application of these robust, validated methods is a prerequisite for any successful drug discovery program.
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2020). PubMed. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2009). ACS Publications. [Link]
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LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2020). ResearchGate. [Link]
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Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2013). SciELO. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (2009). ResearchGate. [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). PMC - NIH. [Link]
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5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046. (n.d.). PubChem. [Link]
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Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. (2024). PubMed. [Link]
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3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide delves into the mechanistic underpinnings of a specific derivative, this compound. While direct, in-depth studies on this particular molecule are nascent, a comprehensive analysis of structurally related analogs allows for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action. This document synthesizes the existing body of research on the broader class of tetrahydroimidazo[1,2-a]pyrazines and related compounds to propose a primary mechanism centered on the inhibition of Gαq/11 proteins. Furthermore, we will explore other potential pathways, including the PI3K/mTOR and ENPP1 signaling cascades, where this scaffold has shown significant activity. This guide provides researchers and drug development professionals with a foundational understanding and a detailed experimental framework to rigorously validate these proposed mechanisms.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Diverse Pharmacology
The imidazo[1,2-a]pyrazine core is a versatile pharmacophore, with derivatives demonstrating a remarkable array of pharmacological effects. This structural motif is a bioisostere of purines, allowing it to interact with a variety of biological targets.[1] A survey of the literature reveals the extensive therapeutic potential of this chemical class, as summarized in the table below.
| Therapeutic Area | Specific Target/Pathway | Representative Activity of Derivatives |
| Oncology | PI3K/mTOR dual inhibitors | Potent inhibition of cancer cell proliferation.[2] |
| Receptor Tyrosine Kinase EphB4 | Inhibition of erythroleukemic cancer cell growth.[1] | |
| Anticancer (general) | Significant cytotoxic effects against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[3][4] | |
| Immunotherapy | ENPP1 Inhibition | Enhancement of the cGAS-STING pathway, promoting an anti-tumor immune response.[5] |
| Inflammation & Signaling | Gαq/11 Protein Inhibition | Silencing of G-protein signaling, particularly relevant in uveal melanoma.[6][7] |
| Phosphodiesterase (PDE) Inhibition | Potential for anti-inflammatory and smooth muscle relaxant properties.[1] | |
| Renal Disease | TRPC5 Channel Inhibition | Amelioration of hypertension-induced renal injury.[8] |
| Infectious Diseases | Antibacterial | Activity against pathogens such as Staphylococcus aureus.[1] |
Given the saturated heterocyclic portion of this compound, its mechanism is likely to parallel that of other tetrahydro-derivatives that have been investigated. The most compelling evidence points towards the inhibition of G-protein signaling.
Primary Hypothesized Mechanism: Inhibition of Gαq/11 Signaling
The most specific and well-documented mechanism for tetrahydroimidazo[1,2-a]pyrazine derivatives is the direct inhibition of the Gαq and Gα11 (Gαq/11) family of G-proteins.[6][7] These proteins are critical molecular switches in signal transduction, translating signals from G-protein coupled receptors (GPCRs) to intracellular effectors.
The Role of Gαq/11 in Cellular Signaling
Oncogenic mutations in GNAQ and GNA11 (the genes encoding Gαq and Gα11) are the primary drivers in over 90% of uveal melanoma cases.[6] These mutations render the G-proteins constitutively active, leading to the persistent activation of downstream signaling pathways, most notably the Phospholipase C (PLCβ) pathway. This cascade results in the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn promote cell growth, proliferation, and survival through effectors like Protein Kinase C (PKC), YAP, and the MAPK/ERK pathway.
Proposed Inhibitory Action
It is hypothesized that this compound, like its studied analogs, directly binds to Gαq/11 proteins, preventing their interaction with downstream effectors. This action effectively silences the aberrant signaling cascade, even in the presence of oncogenic mutations.
Figure 1: Hypothesized inhibition of the Gαq/11 signaling pathway.
Secondary and Tertiary Mechanistic Hypotheses
While Gαq/11 inhibition is the primary hypothesis, the established activities of the broader imidazo[1,2-a]pyrazine class suggest other potential mechanisms that warrant investigation.
-
PI3K/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyrazine derivatives are potent dual inhibitors of PI3Kα and mTOR.[2][9] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.
-
ENPP1 Inhibition: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[5] ENPP1 degrades the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the cGAS-STING pathway of innate immunity. By inhibiting ENPP1, these compounds can enhance STING signaling, leading to increased Type I interferon production and a more robust anti-tumor immune response.
Experimental Workflows for Mechanistic Validation
To rigorously test the hypothesized mechanism of action for this compound, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to move from target identification to cellular confirmation.
Workflow: Target Identification and Engagement
The initial step is to confirm direct binding of the compound to its putative target(s).
Figure 2: Experimental workflow for target identification and validation.
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay
-
Rationale: This functional assay directly measures the consequence of Gαq/11 activation (PLCβ-mediated IP3 production, which is rapidly metabolized to IP1). Inhibition of Gαq/11 will lead to a dose-dependent reduction in IP1 levels.
-
Methodology:
-
Cell Culture: Plate HEK293 cells or, preferably, a uveal melanoma cell line with a known GNAQ mutation (e.g., OMM2.5) in 96-well plates.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a known GPCR agonist (e.g., Carbachol for muscarinic receptors in HEK293 cells) to activate the Gαq/11 pathway. For constitutively active mutant cells, this step may be omitted.
-
Lysis and Detection: Lyse the cells and measure IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit, following the manufacturer's instructions.
-
Analysis: Plot the IP1 signal against the compound concentration and calculate the IC50 value.
-
Workflow: Cellular Pathway Analysis
Once a direct target is confirmed, the next step is to verify that the compound modulates the downstream signaling pathway as predicted.
Protocol 2: Western Blot Analysis of Downstream Effectors
-
Rationale: This protocol assesses the phosphorylation status (and thus activity) of key proteins downstream of Gαq/11. Inhibition should decrease the phosphorylation of proteins like ERK and YAP.
-
Methodology:
-
Cell Treatment: Culture uveal melanoma cells and treat with the compound at its IC50 concentration (determined from Protocol 1) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-YAP (p-YAP), and total YAP. Use a loading control like GAPDH or β-actin.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
Phenotypic Assays
The final step is to demonstrate that target engagement and pathway modulation translate into a relevant cellular phenotype, such as reduced cancer cell viability or migration.
Protocol 3: Cell Viability Assay
-
Rationale: To determine if the inhibition of Gαq/11 signaling leads to a cytostatic or cytotoxic effect in cancer cells dependent on this pathway.
-
Methodology:
-
Cell Seeding: Seed uveal melanoma cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or perform an MTT assay.
-
Data Analysis: Measure luminescence or absorbance and plot the percentage of viable cells against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
Based on a comprehensive analysis of the imidazo[1,2-a]pyrazine scaffold and its tetrahydro-derivatives, the primary hypothesized mechanism of action for this compound is the direct inhibition of Gαq/11 proteins. This hypothesis is strongly supported by literature precedent and provides a clear, testable framework for future research.[6][7] Secondary potential mechanisms, such as the inhibition of the PI3K/mTOR pathway or ENPP1, should also be considered and can be investigated using similar workflows.
The experimental protocols outlined in this guide provide a robust strategy for validating these mechanisms, from initial target engagement to downstream pathway analysis and final phenotypic outcomes. Successful elucidation of this compound's mechanism will be crucial for its potential development as a therapeutic agent, particularly for diseases driven by aberrant Gαq/11 signaling like uveal melanoma. Future work should focus on in vivo efficacy studies in relevant animal models and further structure-activity relationship (SAR) studies to optimize potency and selectivity.
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
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Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold: A Framework for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, with a particular focus on the potential influence of substitutions, such as at the 3-methyl position. While direct, in-depth public domain data on 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is limited, this document synthesizes the wealth of information available on the broader imidazo[1,2-a]pyrazine class of molecules to provide a robust framework for understanding its therapeutic potential and to guide future research and drug development efforts.
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing bridged heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Derivatives of this core structure have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological activities.[2][3] The saturated pyrazine ring in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine variant introduces a three-dimensional character to the otherwise planar imidazopyrazine core, which can significantly influence its binding affinity and selectivity for specific biological targets.
Key Biological Activities of the Tetrahydroimidazo[1,2-a]pyrazine Core and its Derivatives
The biological potential of the tetrahydroimidazo[1,2-a]pyrazine scaffold is multifaceted. This section will delve into the key areas where derivatives of this core have shown significant promise.
Inhibition of Gαq Proteins
A notable and highly specific activity of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is its ability to silence Gαq proteins.[4] G protein-coupled receptors (GPCRs) are a major class of drug targets, and their signaling is mediated by G proteins. The Gαq subunit, in particular, is a key transducer of signals that lead to the activation of phospholipase C and subsequent downstream signaling cascades involving inositol phosphates and intracellular calcium.
One prominent example is the derivative BIM-46174, which, along with its dimeric form, has been identified as a cell-permeable and preferential silencer of Gαq proteins.[4] This inhibitory action on a crucial signaling pathway highlights the potential for developing therapeutics targeting diseases associated with aberrant Gαq signaling, such as certain cardiovascular and neurological disorders.
Experimental Protocol: Assay for Gαq Protein Activity
A common method to assess Gαq protein activity is to measure the accumulation of intracellular myo-inositol 1-phosphate (IP1), a downstream product of phospholipase C activation.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% FBS).
-
Transfection (if necessary): Cells can be transiently or stably transfected with the GPCR of interest that couples to Gαq.
-
Compound Treatment: Cells are pre-incubated with the test compound (e.g., a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative) for a specified period.
-
Stimulation: The cells are then stimulated with a known Gαq-coupled receptor agonist (e.g., carbachol for muscarinic receptors).
-
Lysis and IP1 Measurement: After stimulation, the cells are lysed, and the intracellular concentration of IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The reduction in IP1 accumulation in the presence of the test compound compared to the vehicle control indicates inhibition of the Gαq signaling pathway.
Caption: Gαq signaling pathway and point of inhibition.
Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold is a well-established core for the development of potent kinase inhibitors.[5][6] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Derivatives of imidazo[1,2-a]pyrazine have been shown to inhibit a variety of kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that are essential for mitotic progression. Inhibitors of Aurora kinases are being actively investigated as anticancer agents. An imidazo[1,2-a]pyrazine derivative was identified as a dual inhibitor of Aurora A and Aurora B kinases.[5]
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and function. However, they are also implicated in the growth and metastasis of various tumors. A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as pan-Trk inhibitors, with some compounds exhibiting potent activity in the low nanomolar range.[7]
-
c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when activated by its ligand HGF, plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. The clinical development candidate volitinib features a complex heterocyclic system that includes an imidazo[1,2-a]pyridine moiety, which is structurally related to the imidazo[1,2-a]pyrazine core, and acts as a highly potent and selective c-Met inhibitor.[8]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:
The development of potent and selective kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold is highly dependent on the nature and position of substituents.[9][10] For instance, in the case of Trk inhibitors, the substitution at the 3-position of the imidazo[1,2-a]pyrazine core with an ethynyl group linked to a substituted benzamide was found to be crucial for potent inhibitory activity.[7] The methyl group on the benzamide also played a significant role. This highlights the importance of exploring substitutions at various positions, including the 3-position, to optimize potency and selectivity.
Caption: Workflow for developing kinase inhibitors.
Antioxidant and Antimicrobial Activities
Recent studies have also highlighted the potential of imidazo[1,2-a]pyrazine derivatives as antioxidant and antimicrobial agents.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases.
In a study of newly synthesized 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives, several compounds exhibited significant antioxidant activity, with IC50 values in the low micromolar range when compared to the standard antioxidant, ascorbic acid.[2] The same study also revealed that these compounds possess moderate to high antibacterial activity against various bacterial strains.[2]
Table 1: Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Substituents | Antioxidant Activity (IC50 in µM) |
| 4a | Unsubstituted at C2 and C8 | 28.14[2] |
| 6a | Unsubstituted at C2 and C8 | 22.43[2] |
| Optimized Derivatives | Various substitutions | 8.54 - 14.26[2] |
| Ascorbic Acid (Standard) | - | 5.84[2] |
Synthesis of the Tetrahydroimidazo[1,2-a]pyrazine Core
The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[10] The subsequent reduction of the pyrazine ring can yield the 5,6,7,8-tetrahydro derivative.
General Synthetic Protocol:
A general approach to synthesize the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine skeleton is as follows:
-
Cyclocondensation: Reaction of a 2-aminopyrazine with an α-bromo ketone in a suitable solvent (e.g., ethanol) under reflux to form the imidazo[1,2-a]pyrazine core.
-
Reduction: The resulting imidazo[1,2-a]pyrazine is then subjected to a reduction reaction to saturate the pyrazine ring. This can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Further modifications, such as the introduction of a methyl group at the 3-position, can be achieved by selecting the appropriate starting materials or through subsequent functionalization of the heterocyclic core.
Future Directions and Conclusion
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. Its demonstrated activities as a Gαq protein inhibitor and a core for potent kinase inhibitors underscore its potential in addressing a range of unmet medical needs. The influence of substitutions, such as the 3-methyl group, on the biological activity of the tetrahydroimidazo[1,2-a]pyrazine core warrants further investigation to elucidate specific structure-activity relationships.
Future research should focus on:
-
Systematic SAR studies: A focused exploration of substitutions at various positions of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring system to optimize potency and selectivity for specific targets.
-
Elucidation of mechanisms of action: In-depth studies to understand the precise molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic and toxicological profiling: Comprehensive evaluation of the drug-like properties of promising lead compounds to assess their potential for clinical development.
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
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Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). MDPI. [Link]
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Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. (2019). PubMed. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PubMed Central. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][4][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). PubMed. [Link]
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The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its importance in the pursuit of novel therapeutics. This guide provides an in-depth exploration of the discovery and synthesis of imidazo[1,2-a]pyrazine derivatives, offering not just protocols, but the strategic rationale that underpins successful drug discovery campaigns. We will delve into the key synthetic methodologies, explore their diverse biological activities, and illuminate the structure-activity relationships that drive potency and selectivity.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrazine scaffold is a fused bicyclic system analogous to purines, which are fundamental to various biochemical processes. This structural similarity allows these derivatives to act as effective mimics or antagonists in biological systems.[1] The inherent aromaticity and defined three-dimensional shape of the core provide a robust platform for the precise spatial orientation of functional groups, enabling targeted interactions with enzyme active sites and receptors.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Anticancer Agents: Particularly as inhibitors of crucial cellular signaling pathways.
-
Kinase Inhibitors: Targeting enzymes like Aurora kinases, PI3K, and receptor tyrosine kinases.[2][3][4]
-
Anti-inflammatory and Antioxidant Compounds. [5]
This versatility makes the imidazo[1,2-a]pyrazine nucleus a fertile ground for the development of new chemical entities targeting a wide array of diseases.[7]
Strategic Synthesis of the Imidazo[1,2-a]pyrazine Scaffold
The synthetic accessibility of the imidazo[1,2-a]pyrazine core is a key driver of its prevalence in drug discovery programs. Several robust methodologies exist, each with distinct advantages in terms of efficiency, diversity, and scalability. The choice of synthetic route is a critical strategic decision, dictated by the desired substitution patterns and the overall goals of the research program.
Classical Condensation Reactions: The Foundation
The traditional and most direct route to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[8] This method, while foundational, provides a straightforward entry into C2-substituted derivatives.
Experimental Protocol: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-imidazo[1,2-a]pyrazine.
The primary advantage of this method lies in its simplicity and the ready availability of a wide range of α-halocarbonyl compounds, allowing for rapid exploration of substituents at the C2 position.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Modern synthetic chemistry has increasingly embraced multicomponent reactions for their atom economy, operational simplicity, and ability to generate complex molecules in a single step. For the synthesis of imidazo[1,2-a]pyrazines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a particularly powerful tool.[9][10] This one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide rapidly generates 3-aminoimidazo[1,2-a]pyrazine derivatives.[11]
Experimental Protocol: Groebke–Blackburn–Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyrazine (1.0 eq), the desired aldehyde (1.1 eq), and a Lewis acid catalyst such as scandium(III) triflate or iodine (10 mol%) in a suitable solvent like methanol or acetonitrile.[6][12][13][14]
-
Addition of Isocyanide: To this mixture, add the isocyanide (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After completion, the solvent is evaporated in vacuo. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyrazine derivative.
The GBB reaction's main strength is its ability to introduce diversity at three positions (C2, N3-substituent, and the pyrazine ring) in a single, efficient step. This is invaluable for building libraries of compounds for high-throughput screening.
Logical Flow of the Groebke–Blackburn–Bienaymé Reaction
Caption: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction pathway.
Biological Evaluation: From Scaffold to Lead Compound
The diverse biological activities of imidazo[1,2-a]pyrazine derivatives necessitate a multifaceted approach to biological evaluation. The specific assays employed will depend on the therapeutic area of interest.
Anticancer Activity and Kinase Inhibition
A significant body of research has focused on the anticancer potential of this scaffold, often linked to its ability to inhibit protein kinases.[2]
-
Aurora Kinase Inhibition: Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division.[15][16][17] Dysregulation of these kinases is a hallmark of many cancers.
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in cancer, and imidazo[1,2-a]pyrazines have been developed as effective inhibitors of this pathway.[3]
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[18] This leads to cell cycle arrest and apoptosis.[18]
Workflow for Evaluating Kinase Inhibitors
Caption: A typical workflow for the evaluation of kinase inhibitors.
Structure-Activity Relationship (SAR) Studies: Rational Drug Design
Understanding the relationship between the chemical structure of a compound and its biological activity is the cornerstone of medicinal chemistry. For imidazo[1,2-a]pyrazine derivatives, SAR studies have provided crucial insights for optimizing potency and selectivity.[2][8]
Key SAR Insights for Imidazo[1,2-a]pyrazine Kinase Inhibitors:
| Position on Scaffold | General Observations | Impact on Activity |
| C2 | Substitution with aryl or heteroaryl groups is often crucial for potent kinase inhibition. | These groups can form key interactions within the ATP-binding pocket of kinases. |
| C3 | Can be substituted or unsubstituted. Amino groups introduced via the GBB reaction provide a vector for further modification. | Can influence solubility and provide additional interaction points. |
| C8 | The 8-position is often solvent-exposed, making it a suitable point for modification to improve pharmacokinetic properties. | Substitution here can enhance oral bioavailability and reduce off-target effects.[16] |
These general trends, derived from numerous studies, provide a rational basis for the design of new, more effective imidazo[1,2-a]pyrazine derivatives.[4]
Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a highly attractive starting point for the development of novel therapeutics. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of new, more efficient, and environmentally friendly synthetic routes.
-
Expansion of Biological Targets: Exploring the potential of this scaffold against new and emerging biological targets.
-
Application in Other Therapeutic Areas: Investigating the utility of these derivatives in treating diseases beyond cancer, such as infectious and inflammatory disorders.
The combination of synthetic versatility and diverse biological activity ensures that the imidazo[1,2-a]pyrazine core will remain a significant and productive area of research in medicinal chemistry for the foreseeable future.
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Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Available at: [Link]
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Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. Available at: [Link]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
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Technical Guide: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-23-1)
A Guide for Researchers on a Promising, Under-Explored Chemical Scaffold
Executive Summary
This technical guide addresses the chemical entity identified by CAS number 126052-23-1, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . Despite its commercial availability as a research chemical and synthetic building block, a comprehensive review of scientific and patent literature reveals no specific, published biological activity or mechanism of action for this particular compound.[1] However, its core structure, the tetrahydroimidazo[1,2-a]pyrazine scaffold, is a well-recognized "privileged structure" in medicinal chemistry. Derivatives of this family have demonstrated a wide array of significant pharmacological activities.
This document serves as a resource for researchers by providing the known physicochemical properties of this compound, summarizing the significant biological activities reported for closely related analogs, presenting a general synthetic strategy for the scaffold, and contextualizing its potential application in drug discovery and chemical biology.
Physicochemical Properties and Identification
The compound with CAS 126052-23-1 is an organic heterocyclic molecule. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 126052-23-1 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₁N₃ | N/A |
| Molecular Weight | 137.18 g/mol | N/A |
| Appearance | White powder | [1] |
| Storage | 2-8°C | [1] |
| Purity | Typically ≥97-99% (Commercial) | [1] |
The Tetrahydroimidazo[1,2-a]pyrazine Scaffold: A Hub of Biological Activity
While data on the 3-methyl derivative is absent, the parent scaffold is a cornerstone for a multitude of pharmacologically active agents. This structural motif acts as a rigid, three-dimensional framework that can be decorated with various functional groups to achieve specific interactions with biological targets. Research on analogs provides a critical foundation for understanding the potential of CAS 126052-23-1.
Key therapeutic areas where the scaffold has shown promise include:
-
Oncology: Various derivatives have been synthesized and evaluated for anticancer activity. For instance, certain substituted imidazo[1,2-a]pyridines and pyrazines have shown significant inhibitory effects against cancer cell lines such as HT-29 (colon), MCF-7 (breast), and B16F10 (melanoma).[2][3]
-
G-Protein Coupled Receptor (GPCR) Signaling: The tetrahydroimidazo[1,2-a]pyrazine core is central to a class of molecules that act as inhibitors of Gαq proteins.[4][5] These proteins are crucial signal transducers, and their inhibition is a therapeutic strategy for diseases like uveal melanoma, which is often driven by mutations in the Gαq/11 signaling pathway.[5]
-
Antimicrobial and Antiviral Agents: The fused imidazo[1,2-a]pyrazine ring system is found in compounds with antibacterial, antifungal, and antiviral properties.[6]
-
Central Nervous System (CNS) Disorders: The scaffold is present in molecules designed as antidepressants and for other CNS-related applications.[6]
This broad range of activity underscores the scaffold's versatility and suggests that this compound could serve as a valuable starting point or fragment in screening campaigns for these and other therapeutic targets.
Synthesis Strategy: A Generalized Approach
The diagram below outlines a plausible, generalized workflow for synthesizing the tetrahydroimidazo[1,2-a]pyrazine core, which could be adapted for the target molecule.
Caption: Generalized workflow for synthesizing the tetrahydroimidazo[1,2-a]pyrazine scaffold.
Causality in Experimental Choices:
-
Cyclocondensation: This is a robust and widely used reaction for forming the imidazo[1,2-a]pyrazine core. The choice of an α-haloketone like 1-chloro- or 1-bromopropan-2-one would directly install the required methyl group at the C3 position.
-
Reduction: To achieve the saturated "tetrahydro" state of the pyrazine ring, a reduction step is necessary. Catalytic hydrogenation is a standard and efficient method for this transformation, offering high yields and clean conversion.[5]
Potential Research Applications and Experimental Workflows
Given the lack of specific data, this compound should be treated as a fragment or building block for discovery campaigns. Its primary value lies in its potential to be used in screening libraries or as a starting point for further chemical modification.
High-Throughput Screening (HTS)
The compound is an ideal candidate for inclusion in diversity-oriented screening libraries. An HTS campaign would aim to identify if this scaffold has any interaction with a wide array of biological targets.
Caption: A typical workflow for a primary high-throughput screening assay.
Self-Validating Protocol Considerations:
-
Controls: Each assay plate must include positive controls (a known inhibitor/activator of the target) and negative/vehicle controls (DMSO only) to establish the assay window and calculate statistical measures like the Z'-factor, ensuring the reliability of the screen.
-
Orthogonal Assays: Any preliminary "hits" from a primary screen must be confirmed using a secondary, orthogonal assay that relies on a different detection principle to rule out artifacts and false positives.
Fragment-Based Drug Discovery (FBDD)
With a low molecular weight (137.18 g/mol ), this compound fits the criteria for a fragment. In FBDD, low-complexity molecules are screened at high concentrations to find weak but efficient binders to a protein target. These initial hits are then elaborated into more potent leads. Techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography would be employed to detect binding.
Synthetic Building Block
Researchers can use the compound as a starting scaffold, leveraging its existing structure to synthesize more complex derivatives. The secondary amine within the pyrazine ring is a key handle for derivatization, allowing for the addition of various side chains to explore structure-activity relationships (SAR).
Conclusion and Future Outlook
This compound (CAS 126052-23-1) represents an enigma wrapped in a well-known scaffold. While the compound itself is scientifically uncharted, the family to which it belongs is rich with pharmacological precedent. Its value to the research community is not as a compound with a known function, but as one with significant, unexplored potential.
This guide provides the foundational knowledge required to begin an investigation. The compound's simple structure, favorable physicochemical properties, and connection to a privileged chemical class make it a compelling candidate for screening and synthetic elaboration. Future research is required to elucidate its specific biological targets and unlock its full potential in the landscape of drug discovery.
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A Technical Guide to the Gαq Protein Inhibitory Mechanism of Tetrahydroimidazo[1,2-a]pyrazines
This document provides an in-depth technical exploration of the Gαq protein signaling pathway and the inhibitory mechanisms of a promising class of small molecules: tetrahydroimidazo[1,2-a]pyrazines. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes foundational principles with detailed experimental protocols to elucidate how these compounds are characterized and understood as modulators of Gq-mediated cellular events.
Part 1: The Gαq Signaling Axis: A Central Hub in Cellular Communication
G protein-coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are the target of approximately one-third of all prescription drugs.[1] These receptors transduce a vast array of extracellular signals into intracellular responses by activating heterotrimeric G proteins.[2][3] These G proteins, composed of α, β, and γ subunits, act as molecular switches.[4] Based on the sequence and function of the α-subunit, G proteins are classified into four main families: Gαs, Gαi/o, Gα12/13, and Gαq/11.[5][6]
The Gαq family, which includes Gαq, Gα11, Gα14, and Gα15, is a critical mediator of signals from hormones, neurotransmitters, and autacoids.[2][7] Its activation initiates a well-defined and potent signaling cascade essential for numerous physiological processes, including cardiac contractility, smooth muscle contraction, and neuronal activity.[8]
The Canonical Gαq Activation Cycle
The Gαq signaling pathway is initiated when an agonist binds to a cognate GPCR, inducing a conformational change in the receptor.[9] This change allows the GPCR to function as a Guanine Nucleotide Exchange Factor (GEF) for the Gαq protein.[8][10]
-
Activation & Subunit Dissociation : In its inactive state, the Gαq subunit is bound to Guanosine Diphosphate (GDP) and complexed with the Gβγ dimer.[4][7] The activated GPCR catalyzes the exchange of GDP for Guanosine Triphosphate (GTP) on the Gαq subunit.[9][11] This GTP binding triggers a conformational change in Gαq, leading to its dissociation from both the GPCR and the Gβγ dimer.[4][7]
-
Effector Activation : The now active Gαq-GTP monomer translocates along the inner leaflet of the plasma membrane to engage its primary effector, Phospholipase Cβ (PLCβ).[7][11]
-
Second Messenger Generation : Activated PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][11][12]
-
Downstream Cellular Response :
-
IP3 and Calcium Mobilization : As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][11][12]
-
DAG and PKC Activation : DAG remains in the plasma membrane, where it, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.[11][12]
-
-
Signal Termination : The intrinsic GTPase activity of the Gαq subunit eventually hydrolyzes the bound GTP back to GDP.[10] This inactivation is often accelerated by Regulator of G-protein Signaling (RGS) proteins.[5] The Gαq-GDP then re-associates with a Gβγ dimer, returning the heterotrimer to its inactive, resting state, ready for another activation cycle.[9]
Visualizing the Gαq Signaling Pathway
The following diagram illustrates the canonical activation and downstream signaling cascade of the Gαq protein.
Caption: Canonical Gαq signaling pathway from GPCR activation to second messenger generation.
Pathophysiological Relevance of Gαq Signaling
Given its central role, dysregulation of Gαq signaling is implicated in a wide range of diseases. Overactivity can contribute to cardiovascular conditions like hypertension and cardiac hypertrophy.[3][6] Furthermore, aberrant Gαq signaling has been linked to inflammatory diseases, metabolic disorders, and certain types of cancer.[6][13] This makes the Gαq protein a compelling, albeit challenging, therapeutic target.
Part 2: Tetrahydroimidazo[1,2-a]pyrazines: A Novel Class of Gαq Inhibitors
While GPCRs are well-established drug targets, direct inhibition of G proteins has been a more recent therapeutic strategy.[14] Among the few known Gαq inhibitors, such as the cyclic depsipeptides YM-254890 and FR900359, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a distinct and synthetically accessible chemical class.[14][15][16] The prototypical members of this family are BIM-46174 and its dimeric disulfide form, BIM-46187.[1][17] These compounds are cell-permeable and have been shown to preferentially "silence" Gαq proteins.[1][17]
Mechanism of Action and Structure-Activity Relationships (SAR)
Research into a library of tetrahydroimidazo[1,2-a]pyrazine derivatives has elucidated key structural features required for their inhibitory activity against the Gαq pathway.[1][18]
Key Structural Requirements for Gαq Inhibition: [1][18]
-
Redox-Reactive Thiol/Disulfane Moiety : The presence of a cysteine-derived thiol or a corresponding disulfide is critical for activity. This suggests a potential covalent or redox-based interaction within the cellular environment or at the protein target.
-
N-terminal Basic Amino Group : A basic amine at the N-terminus is essential, likely for forming key ionic interactions or for proper orientation in a binding pocket.
-
Cyclohexylalanine Moiety : A bulky, lipophilic cyclohexylalanine residue is a consistent feature of active compounds, indicating the importance of a hydrophobic interaction for binding affinity.
-
Bicyclic Skeleton : The core tetrahydroimidazo[1,2-a]pyrazine structure serves as a rigid scaffold, properly positioning the other critical functional groups.
It is noteworthy that while these compounds effectively inhibit Gαq-mediated signaling, some active derivatives have demonstrated cellular toxicity and effects on cytoskeletal dynamics that are independent of Gαq/11, highlighting the need for careful characterization of both on-target and off-target activities.[1][18]
Tabulated SAR Data
The following table summarizes the structure-activity relationship data for a selection of prototypical tetrahydroimidazo[1,2-a]pyrazine analogs, based on their ability to inhibit carbachol (CCh)-induced IP1 formation in HEK293 cells, a direct measure of Gαq/PLCβ pathway activity.
| Compound | Key Structural Features | Gαq Inhibition (% of Control) | Citation |
| BIM-46187 (Dimer) | Disulfane, Basic Amine, Cyclohexylalanine, Bicyclic Core | ~80% inhibition at 100 µM | [18] |
| Analog (Monomer) | Free Thiol, Basic Amine, Cyclohexylalanine, Bicyclic Core | Significant Inhibition | [1] |
| Analog (No Thiol) | Lacks Thiol/Disulfane Moiety | Inactive | [1] |
| Analog (No Basic Amine) | N-terminus Acetylated (Amide) | Inactive | [1] |
| Analog (Altered Core) | Lacks Bicyclic Scaffold | Inactive | [1] |
Data are illustrative, derived from published findings to demonstrate SAR principles.
Part 3: Experimental Protocols for Characterizing Gαq Inhibitors
Validating the mechanism and potency of a putative Gαq inhibitor requires a multi-assay approach. The following protocols are foundational for assessing the activity of compounds like tetrahydroimidazo[1,2-a]pyrazines. The causality behind each experimental choice is to create a self-validating system, moving from a downstream functional readout (IP1 accumulation) to a more proximal signaling event (calcium release) and finally to assessing compound-specific liabilities (cytotoxicity).
Protocol: Gαq Functional Assay via IP1 Accumulation (HTRF)
Principle: This is a robust, high-throughput method to quantify the functional consequence of the Gαq/PLCβ/IP3 cascade. Instead of measuring the transient IP3, this assay measures its more stable downstream metabolite, myo-inositol 1-phosphate (IP1).[18] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive detection technology.
Methodology:
-
Cell Culture: Culture HEK293 cells (or another suitable cell line endogenously expressing a Gq-coupled receptor of interest) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Harvest and seed cells into a white, low-volume 384-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours.
-
Inhibitor Pre-incubation: Prepare serial dilutions of the tetrahydroimidazo[1,2-a]pyrazine test compounds in stimulation buffer. Remove cell culture medium and add the compound dilutions to the cells. Incubate for 30-60 minutes at 37°C.
-
Causality: This pre-incubation step allows the cell-permeable compounds to reach their intracellular target prior to pathway stimulation.
-
-
Agonist Stimulation: Add a known agonist for the Gq-coupled receptor (e.g., 1 µM Carbachol for the M3 muscarinic receptor) to the wells. Incubate for 30-60 minutes at 37°C.
-
Causality: The agonist provides a defined and reproducible stimulus to the Gαq pathway, against which the inhibitory effect can be measured.
-
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate conjugate) in lysis buffer directly to the wells as per the manufacturer's instructions (e.g., Cisbio IP-One HTRF kit). Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. Calculate the 665/620 ratio and determine IP1 concentrations based on a standard curve.
-
Data Analysis: Plot the IP1 concentration against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the IP1-HTRF Assay Workflow
Caption: Step-by-step workflow for the IP1 accumulation HTRF assay.
Protocol: Intracellular Calcium Mobilization Assay
Principle: This assay directly measures the release of intracellular calcium, a rapid and proximal event following IP3 generation. It provides kinetic data on the inhibitory effect.
Methodology:
-
Cell Culture & Seeding: Seed cells onto a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and Pluronic F-127 (to aid dye solubilization). Remove culture medium, wash cells with HBSS, and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Causality: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye in the cytosol.
-
-
Washing and Incubation: Gently wash the cells with HBSS to remove extracellular dye. Add buffer containing the test inhibitor at the desired concentrations and incubate for 15-30 minutes.
-
Data Acquisition: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Baseline and Stimulation: Record a stable baseline fluorescence for 10-20 seconds. Inject the Gq agonist and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve following agonist injection. Compare the response in inhibitor-treated wells to control wells to determine the percentage of inhibition.
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: It is crucial to confirm that the observed reduction in Gαq signaling is not a secondary effect of cell death. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Methodology:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and incubate for 24 hours. Treat the cells with the same concentrations of the tetrahydroimidazo[1,2-a]pyrazine inhibitors used in the functional assays. Incubate for a relevant time period (e.g., 2-24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Express the absorbance of treated cells as a percentage of the vehicle-treated control cells to determine cell viability. A significant drop in viability at concentrations that inhibit Gαq signaling would confound the interpretation of the functional data.
Part 4: Conclusion and Future Perspectives
The tetrahydroimidazo[1,2-a]pyrazine scaffold represents a valuable chemical tool for probing Gαq signaling and a potential starting point for therapeutic development. Mechanistic studies have revealed a clear structure-activity relationship, pointing to a specific pharmacophore required for silencing Gαq-mediated pathways.[1] The inhibitory action is robustly quantifiable through a combination of downstream functional assays like IP1 accumulation and proximal signaling measurements such as calcium mobilization.
However, the journey from a chemical probe to a therapeutic agent is complex. Key challenges include mitigating the observed off-target cytotoxicity and improving the selectivity profile.[18] Future research should focus on:
-
Target Deconvolution: Precisely identifying the direct binding partner of these compounds. While they inhibit Gαq signaling, it remains to be definitively proven whether they bind directly to Gαq itself or to an upstream or downstream component.
-
Structural Biology: Obtaining a co-crystal structure of an active analog with its target would provide invaluable insight into the binding mode and pave the way for rational drug design.
-
Medicinal Chemistry Optimization: Synthesizing new analogs to dissociate the desired Gαq inhibitory activity from the undesired cytotoxic effects.
By integrating the foundational understanding of Gαq biology with the rigorous experimental methodologies detailed here, the scientific community can continue to unravel the full potential of tetrahydroimidazo[1,2-a]pyrazines as modulators of this critical signaling pathway.
References
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Gaq proteins: molecular pharmacology and therapeutic potential - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Gq alpha subunit - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Strike a Pose: Gαq Complexes at the Membrane - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Gαq Signaling - QIAGEN GeneGlobe. (n.d.). QIAGEN. Retrieved January 15, 2026, from [Link]
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Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - ResearchGate. (2020, September 7). ResearchGate. Retrieved January 15, 2026, from [Link]
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Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC - NIH. (2020, September 7). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Signal Transduction 1: G Protein Coupled Receptors - UW Pressbooks. (n.d.). University of Washington. Retrieved January 15, 2026, from [Link]
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G protein αq exerts expression level-dependent distinct signaling paradigms - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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G Protein-Coupled Receptors in Cerebrovascular Diseases: Signaling Mechanisms and Therapeutic Opportunities - MDPI. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - Frontiers. (2015, March 23). Frontiers. Retrieved January 15, 2026, from [Link]
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Unraveling binding mechanism and kinetics of macrocyclic Gαq protein inhibitors - Unipd. (n.d.). Università di Padova. Retrieved January 15, 2026, from [Link]
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Signaling through G protein coupled receptors - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Deficiency of the G protein Gαq ameliorates experimental autoimmune encephalomyelitis with impaired DC-derived IL-6 production and Th17 differentiation - PMC - PubMed Central. (2017, February 20). PubMed Central. Retrieved January 15, 2026, from [Link]
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Unraveling binding mechanism and kinetics of macrocyclic Gαq protein inhibitors | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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G protein-coupled receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of non-covalent interactions have cemented its role as a cornerstone for the development of novel therapeutics. This in-depth guide provides a technical overview of the imidazo[1,2-a]pyrazine scaffold, navigating through its synthesis, chemical properties, and extensive pharmacological applications. We will explore its significance in targeting a diverse array of biological entities, including kinases, phosphodiesterases, and viral proteins, underscoring its versatility and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.
Introduction: The Rise of a Versatile Scaffold
The imidazo[1,2-a]pyrazine ring system, an isomer of purine, has garnered significant attention in drug discovery due to its presence in numerous biologically active molecules.[1][2] Its unique electronic properties and three-dimensional architecture allow for precise orientation of substituents to interact with various biological targets. This scaffold serves as a rigid framework that can be strategically decorated with functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of imidazo[1,2-a]pyrazines exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][3] This broad applicability stems from the scaffold's ability to mimic the interactions of endogenous ligands with their respective protein targets, often serving as ATP-competitive inhibitors in the case of kinases.[4] The exploration of this scaffold has led to the identification of potent inhibitors for crucial cellular targets, validating its importance in contemporary medicinal chemistry.
Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-a]pyrazine core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
A foundational and widely employed method involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[5] This straightforward approach allows for the introduction of diversity at the C2 and C3 positions of the imidazo[1,2-a]pyrazine ring.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines
-
Step 1: Reactant Preparation: Dissolve 1 equivalent of the desired 2-aminopyrazine in a suitable solvent such as acetone or ethanol.
-
Step 2: Addition of α-Halocarbonyl: Add 1.1 equivalents of the corresponding α-haloketone or α-haloaldehyde to the solution.
-
Step 3: Cyclization: Heat the reaction mixture at reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Causality: The choice of a polar aprotic solvent like acetone facilitates the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbonyl carbon of the α-halocarbonyl compound, leading to the formation of an intermediate that readily cyclizes to the final product.
Multicomponent Reactions (MCRs)
More recently, multicomponent reactions have gained prominence for the synthesis of imidazo[1,2-a]pyrazines due to their efficiency and atom economy.[6] An elegant example is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, a 2-aminopyrazine, and an isocyanide.[6][7]
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis [6]
-
Step 1: Initial Condensation: In a round-bottom flask, combine the aryl aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and iodine (10 mol%) in a suitable solvent like dichloromethane at room temperature. Stir for 10-15 minutes.
-
Step 2: Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Step 3: Reaction Progression: Continue stirring at room temperature for the time specified by monitoring via TLC (typically a few hours).
-
Step 4: Quenching and Extraction: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane.
-
Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Causality: Iodine acts as a mild Lewis acid catalyst, activating the in-situ formed imine for nucleophilic attack by the isocyanide.[6] This is followed by an intramolecular cyclization to furnish the imidazo[1,2-a]pyrazine scaffold in good yields under mild reaction conditions.[6]
Diagram: Synthetic Approaches to Imidazo[1,2-a]pyrazine
Caption: Key synthetic routes to the imidazo[1,2-a]pyrazine core.
Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyrazine scaffold is a versatile pharmacophore that has been successfully employed to develop inhibitors for a wide range of biological targets.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine core has proven to be an excellent template for the design of potent and selective kinase inhibitors.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors.[8][9] Structure-activity relationship (SAR) studies have revealed that substitution at the C8 position can improve oral bioavailability and selectivity.[10] For instance, compound 10i was identified as a lead compound with a promising overall profile for Aurora kinase inhibition.[8]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently activated in cancer, promoting cell growth and survival. A novel series of imidazo[1,2-a]pyrazines has been reported as PI3K inhibitors, demonstrating the scaffold's utility in targeting this crucial oncogenic pathway.[11]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors, with compound 3c showing potent activity with an IC50 of 0.16 µM.[3] This compound also exhibited significant cytotoxicity against various cancer cell lines.[3]
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| 10i | Aurora Kinase | Not specified | - | [8] |
| 3c | CDK9 | 0.16 | MCF7, HCT116, K652 | [3] |
| 12b (imidazo[1,2-a]pyridine analog) | - | 11-13 | Hep-2, HepG2, MCF-7, A375 | [6][7] |
Diagram: Imidazo[1,2-a]pyrazine in Kinase Inhibition
Caption: Inhibition of key oncogenic kinases by imidazo[1,2-a]pyrazine derivatives.
Antiviral and Antimicrobial Applications
The imidazo[1,2-a]pyrazine scaffold has also shown promise in the development of agents against infectious diseases.
-
Antiviral Activity: Certain 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives have been reported as antiviral agents against the influenza A virus.[3] More recently, selected derivatives were evaluated against human coronavirus 229E, with one compound exhibiting an IC50 of 56.96 µM.[3]
-
Antimicrobial and Antioxidant Activity: A series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and showed promising antioxidant and antimicrobial activities.[1] Several compounds displayed significant free radical scavenging activity, and some exhibited pronounced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger.[1]
Modulators of Other Key Biological Targets
The versatility of the imidazo[1,2-a]pyrazine core extends beyond kinases and infectious disease targets.
-
ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate immunity. Imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective ENPP1 inhibitors, with compound 7 showing an IC50 value in the low nanomolar range (5.70 nM).[12][13] This compound enhanced the antitumor efficacy of anti-PD-1 antibodies in a murine model, highlighting its potential in cancer immunotherapy.[12][13]
-
AMPAR Modulators: Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with TARP γ-8.[14] This discovery opens avenues for the development of novel treatments for neurological disorders such as epilepsy.[14]
-
Phosphodiesterase (PDE) Inhibitors: Derivatives of imidazo[1,2-a]pyrazine have been shown to inhibit cAMP- and cGMP-phosphodiesterases, suggesting their potential as smooth muscle relaxants and cardiovascular agents.[15]
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the imidazo[1,2-a]pyrazine scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.
-
Substitution at C2, C3, and C8: The introduction of various substituents at the C2, C3, and C8 positions has been extensively explored. For instance, in a series of antioxidant and antimicrobial agents, amination at the C8 position was found to improve activity.[1]
-
Kinase Inhibitors: For Aurora kinase inhibitors, optimization of the solvent-accessible 8-position led to improvements in both oral bioavailability and off-target kinase inhibition.[10] In the case of CDK9 inhibitors, derivatives with a pyridin-4-yl group at position 2 and a benzylamine at position 3 of the imidazo[1,2-a]pyrazine core displayed the most potent inhibitory activity.[3]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a remarkable breadth of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on the development of more selective and potent inhibitors for validated and novel biological targets. The application of computational methods, such as structure-based drug design and virtual screening, will undoubtedly accelerate the discovery of new imidazo[1,2-a]pyrazine-based drug candidates. Furthermore, the exploration of this scaffold in emerging therapeutic areas like immunotherapy and neurodegenerative diseases holds significant promise. The continued investigation of the imidazo[1,2-a]pyrazine core is poised to deliver the next generation of innovative medicines.
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Tetrahydroimidazo[1,2-a]pyrazines
For: Researchers, scientists, and drug development professionals.
Introduction: The Tetrahydroimidazo[1,2-a]pyrazine Scaffold
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a nitrogen-rich, bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its rigid, three-dimensional structure makes it an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, enabling precise interactions with biological targets. Derivatives of this scaffold have been identified as potent and selective modulators of various proteins, including Gαq proteins, making them valuable tools for chemical biology and potential starting points for therapeutic development.[4] The synthesis of libraries of substituted tetrahydroimidazo[1,2-a]pyrazines is therefore a key objective for exploring structure-activity relationships (SAR) and identifying novel lead compounds.[1][4][5]
This guide provides an in-depth overview of a robust and versatile synthetic strategy for accessing this privileged scaffold: a multi-step combinatorial approach involving imidazole formation, lactamization, and subsequent reduction. Additionally, we will discuss the principles of applying multicomponent reactions (MCRs) for rapid diversification.
Key Synthetic Strategy: A Combinatorial Approach via Lactamization and Reduction
This multi-step pathway is a powerful method for generating a diverse library of tetrahydroimidazo[1,2-a]pyrazines by modifying various substituents at different points in the synthesis. The general strategy involves the construction of a 2,4-disubstituted imidazole, followed by N-alkylation, cyclization to form a key lactam intermediate, and finally, reduction to yield the desired saturated heterocyclic core.[4][6]
Rationale and Workflow
The causality behind this synthetic sequence is rooted in its flexibility and efficiency for combinatorial chemistry.
-
Imidazole Formation: The synthesis begins with the construction of the imidazole ring. A Davidson-type heterocondensation is employed, reacting an α-acyloxy ketone with an ammonia source (e.g., ammonium acetate).[4][6] This step establishes the core imidazole and allows for the introduction of diversity at what will become the C2 and C3 positions of the final scaffold.
-
N-Alkylation and Lactamization: The imidazole nitrogen is then alkylated, typically with an ethyl bromoacetate derivative. This introduces a carboxymethyl group, which is poised for intramolecular cyclization. Removal of the N-protecting group from the initial amino acid-derived portion triggers a spontaneous, entropy-driven lactamization to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-one intermediate.[4][6] This robust cyclization is a key bond-forming event that constructs the bicyclic system.
-
Lactam Reduction: The final step is the reduction of the amide carbonyl within the pyrazinone ring. A borane-based reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), is highly effective for this transformation, yielding the fully saturated tetrahydroimidazo[1,2-a]pyrazine core without affecting the imidazole ring.[4][6]
The entire workflow is designed to be modular, allowing for the introduction of different amino acids, acetophenones, and other building blocks to generate a large library of final compounds.
Experimental Workflow Diagram
Caption: Combinatorial synthesis workflow for tetrahydroimidazo[1,2-a]pyrazines.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of Gαq-protein ligands and represent a validated pathway to the target scaffold.[4][6]
Protocol 2.3.1: Synthesis of 2,4-Disubstituted Imidazole (Intermediate C)
This protocol details the initial esterification and subsequent imidazole formation.
-
Esterification:
-
To a solution of an N-protected amino acid (e.g., N-Boc-L-cyclohexylalanine, 1.0 equiv.) in absolute Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Add the desired 2-bromoacetophenone derivative (1.0 equiv.) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-acyloxy ketone.
-
-
Davidson-type Cyclization:
-
Dissolve the crude α-acyloxy ketone (1.0 equiv.) and ammonium acetate (NH₄OAc, ~20 equiv.) in absolute toluene.
-
Heat the mixture to reflux (approx. 110 °C) for 3 hours, using a Dean-Stark apparatus to remove water.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the 2,4-disubstituted imidazole.
-
Protocol 2.3.2: Synthesis of the Lactam Intermediate (Tetrahydroimidazo[1,2-a]pyrazin-7-one)
-
N-Alkylation:
-
To a solution of the 2,4-disubstituted imidazole (1.0 equiv.) in absolute DMF, add cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add ethyl bromoacetate (1.1 equiv.) and stir the mixture at room temperature for 3.5 hours.
-
Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude N-alkylated imidazole ester.
-
-
Deprotection and Lactamization (for Boc-protected amines):
-
Dissolve the crude N-alkylated ester in absolute dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, ~10-20 equiv.) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and add triethylamine (Et₃N) dropwise until the solution is basic.
-
Stir for an additional 2 hours at room temperature to allow for spontaneous cyclization.
-
Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the lactam intermediate.
-
Protocol 2.3.3: Borane Reduction to Tetrahydroimidazo[1,2-a]pyrazine
CAUTION: Borane-THF is highly reactive. Handle under an inert atmosphere (Argon or Nitrogen).
-
Under an argon atmosphere, dissolve the lactam intermediate (1.0 equiv.) in absolute tetrahydrofuran (THF).
-
Add borane-THF complex (BH₃·THF, 1 M solution in THF, ~5-10 equiv.) dropwise at 0 °C.
-
After the addition, heat the reaction mixture to 90 °C and stir for 48 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Add Palladium on carbon (Pd/C, 10 wt. %) and stir at room temperature for 16 hours to decompose the amine-borane adduct.
-
Filter the mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Alternative Strategy: Multicomponent Reactions (MCRs)
Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a highly convergent and atom-economical approach to constructing fused imidazole systems.[5][7][8] This reaction combines an amidine (such as 2-aminopyrazine), an aldehyde, and an isocyanide in a one-pot process to rapidly generate molecular complexity.[9]
Principles and Proposed Application
The GBB reaction proceeds via the initial formation of an imine from the aldehyde and the amidine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, leading to a nitrilium intermediate, which subsequently cyclizes and aromatizes to form the fused imidazole product.[10]
While extensively validated for aromatic amidines (e.g., 2-aminopyridine, 2-aminopyrazine), its application to saturated cyclic amidines like piperazin-2-amine to directly form the tetrahydroimidazo[1,2-a]pyrazine core is less documented in peer-reviewed protocols. Theoretically, using a protected piperazin-2-amine derivative as the amidine component should allow for the direct assembly of the desired saturated scaffold.
Reaction Mechanism Diagram
Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.
Proposed Protocol for Tetrahydro-Core Synthesis
Note: This protocol is a theoretical adaptation and requires experimental validation.
-
To a vial containing a magnetic stir bar, add methanol (0.1 M solution based on the limiting reagent).
-
Add the aldehyde (1.0 equiv.), a protected piperazin-2-amine derivative (e.g., N-Boc-piperazin-2-amine, 1.0 equiv.), and the isocyanide (1.0 equiv.).
-
Add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).
-
Seal the vial and stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to isolate the N-protected tetrahydroimidazo[1,2-a]pyrazine derivative. Subsequent deprotection would be required to yield the final product.
Data Summary
The combinatorial approach provides reliable yields across its multi-step sequence. The following table summarizes typical yields for each key transformation.
| Step | Transformation | Reagents & Conditions | Typical Yield (%) | Reference |
| 1a | Esterification | N-Boc-AA, K₂CO₃, 2-bromoacetophenone, DMF, rt, 4h | 66 - 98% | [11] |
| 1b | Imidazole Formation | NH₄OAc, Toluene, reflux, 3h | 69 - 91% | [11] |
| 2a | N-Alkylation | Ethyl bromoacetate, Cs₂CO₃, DMF, rt, 3.5h | 60 - 96% | [11] |
| 2b | Lactamization | TFA/CH₂Cl₂, then Et₃N | (Included in reduction) | [11] |
| 3 | Lactam Reduction | BH₃·THF, 90°C, 48h; then Pd/C, rt, 16h | 53 - 93% | [11] |
References
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Beck, W. D. H., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. Available at: [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274. Available at: [Link]
-
Sharma, V., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Beck, W. D. H., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(54), 12615-12624. Available at: [Link]
-
Bonne, D., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-54. Available at: [Link]
-
El Kaim, L., Grimaud, L., & Oble, J. (2010). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 15(10), 7137-7171. Available at: [Link]
-
Yadav, G. D., & Mistry, K. N. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1428–1435. Available at: [Link]
-
Toja, E., Omodei-Salé, A., & Corsico, N. (1984). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica, 39(5), 450-62. Available at: [Link]
-
Meurer, L. C., et al. (1987). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 30(11), 2038-42. Available at: [Link]
-
Kumar, A., et al. (2017). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
-
Guchhait, S. K. (2010). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Advantage of Iodine Catalysis
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science industries.[1][2][3] Derivatives of this core structure exhibit a wide array of pharmacological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4] Notably, compounds bearing this framework have shown promise as inhibitors of crucial biological targets such as the insulin-like growth factor-I receptor (IGF-IR) and kinases involved in cancer progression.[4] The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable compounds is, therefore, a paramount objective in modern organic chemistry.
Traditionally, the synthesis of imidazo-fused heterocycles has often relied on transition metal catalysts. While effective, these methods can suffer from drawbacks such as high cost, toxicity, and the need for stringent reaction conditions. In contrast, molecular iodine has emerged as a powerful and attractive alternative.[5] As a catalyst, iodine is inexpensive, readily available, relatively non-toxic, and operates under mild reaction conditions.[4][6] Its use aligns with the principles of green chemistry, offering a more sustainable approach to the synthesis of complex molecules.[7] This guide provides a detailed exploration of the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines, offering in-depth mechanistic insights and robust experimental protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Role of Iodine in Imidazo[1,2-a]pyrazine Formation
The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines typically proceeds through a one-pot, multi-component reaction (MCR), a highly efficient strategy that allows for the formation of multiple bonds in a single operation.[4][6][8][9] A common and effective approach involves the condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[4][6]
The plausible mechanism for this transformation is outlined below:
-
Imine Formation: The reaction initiates with the condensation of the 2-aminopyrazine and the aryl aldehyde to form an imine intermediate.
-
Lewis Acid Activation: Molecular iodine acts as a mild Lewis acid, activating the imine towards nucleophilic attack.[4][6]
-
Nucleophilic Addition and Cycloaddition: The isocyanide then adds to the activated imine, leading to the formation of an iminium ion intermediate. This is followed by a [4+1] cycloaddition to generate a cyclic intermediate.[4][6]
-
Deprotection/Rearrangement: In the case of using a tert-butyl isocyanide, a subsequent deprotection step yields the final 3-aminoimidazo[1,2-a]pyrazine product.[9]
This iodine-catalyzed pathway offers a significant advantage over methods requiring stronger Lewis acids, which can lead to longer reaction times and lower yields.[4]
Visualizing the Reaction Pathway
Caption: Proposed mechanistic pathway for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocols
Materials and Equipment
Reagents:
-
Substituted 2-aminopyrazines
-
Substituted aryl aldehydes
-
tert-Butyl isocyanide
-
Molecular Iodine (I₂)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser (if heating is required, though many protocols are at room temperature)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
General Protocol for the Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
This protocol is a generalized procedure based on established literature.[4][6][9] Researchers should optimize conditions for their specific substrates.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and anhydrous ethanol (5 mL).
-
Catalyst Addition: Add molecular iodine (10 mol%, 0.1 mmol) to the reaction mixture.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure imidazo[1,2-a]pyrazine derivative.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for imidazo[1,2-a]pyrazine synthesis.
Data Presentation: Substrate Scope and Yields
The iodine-catalyzed method is robust and tolerates a variety of functional groups on both the 2-aminopyrazine and the aryl aldehyde. The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyrazine derivatives.
| Entry | 2-Aminopyrazine | Aryl Aldehyde | Product | Yield (%) |
| 1 | 2-Aminopyrazine | Benzaldehyde | 2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 85 |
| 2 | 2-Aminopyrazine | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 88 |
| 3 | 2-Aminopyrazine | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 90 |
| 4 | 2-Aminopyrazine | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 82 |
| 5 | 6-chloro-2-aminopyrazine | Benzaldehyde | 6-chloro-2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 80 |
Yields are based on published data and may vary depending on specific reaction conditions.
Troubleshooting and Field-Proven Insights
-
Low Yields: If you are experiencing low yields, ensure that your reagents are pure and your solvent is anhydrous. The presence of water can interfere with the initial imine formation. Consider slightly increasing the catalyst loading to 15 mol%.
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. However, the primary advantage of this method is its room temperature nature, so this should be a secondary option.
-
Purification Challenges: Some imidazo[1,2-a]pyrazine derivatives can be challenging to purify due to their polarity. A careful selection of the eluent system for column chromatography is crucial. A gradient elution is often necessary.
-
Substrate Reactivity: Electron-withdrawing groups on the aryl aldehyde may slightly decrease the reaction rate, while electron-donating groups can accelerate it. Adjust reaction times accordingly based on TLC monitoring.
Conclusion
The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines represents a significant advancement in heterocyclic chemistry. This methodology is not only efficient and high-yielding but also aligns with the growing demand for sustainable and environmentally friendly chemical processes. By providing a detailed understanding of the reaction mechanism, a robust experimental protocol, and practical troubleshooting advice, this guide aims to empower researchers to readily adopt and adapt this powerful synthetic tool for their own drug discovery and materials science endeavors.
References
-
Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry (RSC Publishing). Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
C–H Functionalization via Iodine-mediated Electrocatalysis and C–N Bond Formation. ChemRxiv. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
-
Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. ResearchGate. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. Available at: [Link]
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of Gαq Inhibitors
Introduction: The Significance of Gαq Signaling
The Gαq protein family, a subset of heterotrimeric G proteins, serves as a critical molecular switch in signal transduction.[1][2] Upon activation by a diverse array of G protein-coupled receptors (GPCRs), Gαq initiates a signaling cascade that is fundamental to numerous physiological processes, including cardiovascular regulation, neurotransmission, and smooth muscle contraction.[1][3] The canonical pathway involves the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a multitude of cellular responses.[1][4]
Given their central role in cellular signaling, dysregulation of Gαq pathways is implicated in various pathologies, such as hypertension, cardiac hypertrophy, and cancer, making them compelling targets for therapeutic intervention. The development of selective Gαq inhibitors is therefore of significant interest in drug discovery. This guide provides detailed protocols for robust in vitro assays designed to identify and characterize novel Gαq inhibitors.
Mechanism of Action of Prototypical Gαq Inhibitors
The discovery of natural products like YM-254890 and FR900359 (also known as UBO-QIC) has been a breakthrough for studying Gαq signaling.[5][6] These cyclic depsipeptides are highly potent and selective inhibitors of the Gαq/11/14 subfamily.[7][8][9] They act as guanine nucleotide dissociation inhibitors (GDIs), binding to a hydrophobic cleft in the Gαq subunit.[5][6][10] This binding event stabilizes the inactive, GDP-bound state of the G protein, preventing the exchange of GDP for GTP that is necessary for its activation by a GPCR.[5][6][10] Consequently, all downstream signaling events are blocked. These compounds serve as invaluable tools for validating new assays and as benchmarks for novel inhibitor development.
Core Assays for Quantifying Gαq Inhibition
The choice of an in vitro assay depends on the specific research question, available instrumentation, and desired throughput. Here, we detail three widely adopted and validated methods to assess Gαq activity and its inhibition:
-
[³⁵S]GTPγS Binding Assay: A direct, functional assay that measures the initial step of G protein activation.
-
IP-One HTRF Assay: A sensitive immunoassay that quantifies a stable downstream metabolite of the Gαq signaling cascade.
-
Calcium Mobilization Assay: A cell-based functional assay that measures a key physiological outcome of Gαq activation.
[³⁵S]GTPγS Binding Assay
Principle of the Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11] In the inactive state, Gα is bound to GDP. Upon GPCR activation, GDP is released and replaced by GTP (or [³⁵S]GTPγS in the assay).[12] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, the G protein becomes persistently active, and the radiolabel accumulates.[11][12] Gαq inhibitors, by preventing GDP release, will decrease the amount of [³⁵S]GTPγS that binds to the Gα subunit upon agonist stimulation.[10] This assay is considered a gold standard for its proximity to the receptor activation event and is particularly useful for differentiating full and partial agonists.[12][13]
Workflow Diagram: [³⁵S]GTPγS Binding Assay
Caption: Workflow for the IP-One HTRF assay.
Detailed Protocol
A. Materials and Reagents
-
Cell Line: A cell line expressing the Gαq-coupled GPCR of interest (e.g., HEK293, CHO).
-
Assay Plates: 384-well, low-volume, white plates.
-
IP-One HTRF Assay Kit: (e.g., from Cisbio), containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and IP1 standards.
-
Stimulation Buffer: Typically provided in the kit or a buffer containing 10 mM HEPES, 1 mM CaCl₂, 0.5 mM MgCl₂, 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, and 50 mM LiCl, pH 7.4.
-
GPCR Agonist and Test Inhibitor.
-
HTRF-compatible Microplate Reader.
B. Experimental Procedure
-
Cell Seeding: Seed cells into a 384-well plate (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and a fixed concentration of the agonist (typically EC₈₀) in the stimulation buffer.
-
Inhibitor Pre-incubation: Remove the cell culture medium. Add 5 µL of the test inhibitor dilution or vehicle to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 5 µL of the agonist solution to all wells except the basal control (which receives 5 µL of buffer). Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and HTRF Reagent Addition: Add 5 µL of the IP1-d2 conjugate followed by 5 µL of the anti-IP1 Cryptate conjugate to all wells. This step lyses the cells and initiates the detection reaction.
-
Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (Cryptate signal).
C. Data Analysis
-
Calculate the HTRF Ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Use an IP1 standard curve to convert the HTRF ratio to the concentration of IP1 ([IP1] nM).
-
Calculate % Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - [([IP1]_Inhibitor - [IP1]_Basal) / ([IP1]_Agonist - [IP1]_Basal)])
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calcium Mobilization Assay
Principle of the Assay
This cell-based assay measures the increase in intracellular calcium concentration ([Ca²⁺]i), a direct consequence of the IP₃-mediated Ca²⁺ release from the endoplasmic reticulum triggered by Gαq activation. [14][15]Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. [16]The change in fluorescence is monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation. [14][15]An agonist for a Gαq-coupled receptor will induce a rapid, transient increase in fluorescence. A Gαq inhibitor will attenuate or block this agonist-induced fluorescence spike. [17]This assay provides a robust, high-throughput functional readout of the integrated cellular response to Gαq activation. [15]
Workflow Diagram: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Detailed Protocol
A. Materials and Reagents
-
Cell Line: A cell line expressing the Gαq-coupled GPCR of interest.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom tissue culture plates.
-
Calcium-sensitive Dye: e.g., FLIPR Calcium Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, but recommended for many cell lines like CHO and HEK to prevent dye leakage) Final concentration 2.5 mM.
-
GPCR Agonist and Test Inhibitor.
-
Fluorescence Plate Reader: With liquid handling capabilities (e.g., FLIPR, FlexStation).
B. Experimental Procedure
-
Cell Seeding: Seed cells into the assay plate to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, often containing the fluorescent dye and probenecid in the assay buffer.
-
Cell Loading: Remove the cell culture medium and add an equal volume of the dye loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light. This allows the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.
-
Plate Setup: Place the cell plate and a compound plate (containing inhibitor and agonist solutions) into the fluorescence plate reader.
-
Assay Run:
-
Inhibitor Addition (Optional Method): Some protocols add the inhibitor during the dye loading step or for a pre-incubation period (15-30 min) before placing the plate in the reader.
-
Real-time Reading: The instrument will first establish a stable baseline fluorescence reading for several seconds.
-
Agonist Injection: The instrument's integrated pipettor will then inject the agonist into the wells.
-
Response Measurement: Fluorescence is continuously monitored for 1-3 minutes to capture the transient increase in intracellular calcium.
-
C. Data Analysis
-
The primary data is the change in relative fluorescence units (RFU) over time.
-
Calculate the Response as either the peak fluorescence minus the baseline fluorescence (Peak - Min) or the area under the curve (AUC).
-
Calculate % Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - [(Response_Inhibitor - Response_Basal) / (Response_Agonist - Response_Basal)])
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Summary of Assay Parameters
| Parameter | [³⁵S]GTPγS Binding Assay | IP-One HTRF Assay | Calcium Mobilization Assay |
| Principle | Measures direct binding of [³⁵S]GTPγS to Gαq. | Measures accumulation of IP1 metabolite. | Measures intracellular Ca²⁺ flux. |
| Format | Radiometric, membrane-based. | Homogeneous, cell-based immunoassay. | Homogeneous, cell-based functional assay. |
| Throughput | Low to Medium. | High. | High. |
| Key Reagents | Cell membranes, [³⁵S]GTPγS. | Assay kit with HTRF reagents, LiCl. | Calcium-sensitive dye (e.g., Fluo-4 AM). |
| Endpoint | Scintillation counting (CPM). | Time-resolved fluorescence (HTRF ratio). | Real-time fluorescence (RFU). |
| Advantages | Direct measure of G protein activation; high pharmacological relevance. | Non-radioactive; high sensitivity; robust signal window. | Kinetic data; reflects physiological response; widely available instrumentation. |
| Considerations | Requires radioactivity handling; filtration steps can be cumbersome. | Indirect measure; requires specific kit; potential for cell line-specific issues. | Signal can be transient; potential for off-target effects on calcium channels. |
Conclusion and Best Practices
The three assays detailed in this guide provide a robust toolkit for the identification and characterization of Gαq inhibitors. For primary screening, the high-throughput nature of the IP-One and Calcium Mobilization assays is ideal. Hits identified from these screens should then be validated using the [³⁵S]GTPγS binding assay to confirm a direct mechanism of action on the G protein. When performing these assays, it is crucial to include known inhibitors like YM-254890 or FR900359 as positive controls to ensure the assay is performing correctly and to provide a benchmark for the potency of novel compounds. By employing these validated, self-consistent protocols, researchers in drug development can confidently advance their understanding of Gαq modulation and accelerate the discovery of new therapeutics.
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Schrage, R., et al. (2015). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science. [Link]
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Schrage, R., et al. (2015). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science. [Link]
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Karp, M., et al. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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QIAGEN GeneGlobe. (n.d.). Gαq Signaling. [Link]
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Ribas, C., et al. (2014). Gαq signalling: the new and the old. Cellular Signalling. [Link]
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Jiang, Y., et al. (2024). G Protein-Coupled Receptors in Cerebrovascular Diseases: Signaling Mechanisms and Therapeutic Opportunities. MDPI. [Link]
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Lateef, S. S., et al. (2016). Gαq proteins: molecular pharmacology and therapeutic potential. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Tovey, S. C. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. protocols.io. [Link]
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Sittampalam, G. S., et al. (2012). IP-3/IP-1 Assays. Assay Guidance Manual. [Link]
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Nishimura, A., et al. (2010). Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule. Proceedings of the National Academy of Sciences. [Link]
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Application Note: A Researcher's Guide to 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Cell Culture
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This application note provides a comprehensive guide for researchers on the use of a specific derivative, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, in cell culture-based experiments. We will delve into its physicochemical properties, postulated mechanisms of action based on its structural class, detailed protocols for its application, and key functional assays to probe its biological activity. This guide is intended for cell biologists, pharmacologists, and drug development professionals seeking to explore the therapeutic potential of this compound class.
Compound Profile and Handling
Proper handling and solubilization of any small molecule are paramount for reproducible experimental outcomes. This compound is a heterocyclic compound that requires careful preparation for use in aqueous cell culture environments.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 126052-23-1 | [2][3] |
| Molecular Formula | C₇H₁₁N₃ | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| Appearance | White powder | [2] |
| Storage | 2-8°C, desiccated | [2] |
Expert Insight: Solubility and Stability
Like many heterocyclic compounds, derivatives of the 1-arylpyrrole[1,2-a]pyrazine group can exhibit poor aqueous solubility.[4] This is a critical factor to manage in cell culture.
-
Primary Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated primary stock solution.
-
Working Solutions: Prepare fresh working solutions by diluting the primary stock in your specific cell culture medium. It is crucial to vortex vigorously during dilution and visually inspect for any precipitation.
-
Solvent Toxicity: The final concentration of DMSO in the culture medium should ideally be ≤0.1% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in every experiment.
Postulated Mechanisms of Action
While direct studies on this compound are limited, extensive research on closely related analogs provides a strong basis for its likely biological targets. The primary mechanism associated with this scaffold is the modulation of G-protein coupled receptor (GPCR) signaling, specifically through the Gαq protein subfamily.
Inhibition of Gαq Signaling
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is found in compounds known to be cell-permeable inhibitors that preferentially silence Gαq proteins.[5][6] Gαq is a critical transducer of signals from numerous GPCRs, including those for acetylcholine, angiotensin II, and vasopressin.
Mechanism Deep Dive: Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP and dissociates from its βγ partners. The activated Gαq-GTP then binds to and activates phospholipase C-β (PLCβ). PLCβ subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. Compounds like BIM-46174, which share the core tetrahydroimidazo[1,2-a]pyrazine structure, have been shown to inhibit this pathway, resulting in decreased formation of inositol phosphates.[5]
Caption: Postulated Gαq signaling pathway inhibition.
Other Potential Targets
The versatility of the imidazo[1,2-a]pyrazine scaffold suggests other potential mechanisms:
-
TRPC5 Inhibition: Pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold are potent inhibitors of the TRPC5 calcium channel.[7] This suggests a potential role in modulating calcium influx, which is relevant in renal physiology and disease.
-
PI3K/mTOR Pathway: Certain 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been shown to inhibit PI3Kα kinase, a central node in the PI3K/mTOR pathway that governs cell growth, proliferation, and survival.[8]
-
Adrenergic Receptors: Methyl-substituted imidazo[1,2-a]pyrazines have demonstrated high affinity for the alpha 2 adrenergic receptor, linking them to potential hypoglycemic applications.[9]
Applications in Cell Culture Models
The potential mechanisms of action make this compound a versatile tool for investigating various biological processes. Below is a summary of cell lines used for related compounds and their research context.
| Cell Line | Cell Type | Research Application / Context | Reference |
| HEK293 | Human Embryonic Kidney | Gαq signaling, Ca²⁺ mobilization assays | [5][7] |
| A549 | Human Lung Carcinoma | Anticancer activity screening (PI3K pathway) | [8] |
| PC-3 | Human Prostate Cancer | Anticancer activity screening | [8] |
| MCF-7 | Human Breast Cancer | Anticancer activity screening | [8] |
| HT-29 | Human Colon Cancer | Cytotoxicity studies | [10] |
| B16F10 | Mouse Melanoma | Cytotoxicity studies | [10] |
Essential Protocols
The following protocols provide a validated framework for incorporating this compound into your research.
Protocol 4.1: Reconstitution and Storage of Stock Solutions
Causality: A stable, accurately concentrated stock solution is the foundation of any pharmacological experiment. Using anhydrous DMSO prevents hydrolysis of the compound, and storage in small aliquots minimizes freeze-thaw cycles that could lead to degradation or precipitation.
-
Preparation: Under sterile conditions (e.g., in a laminar flow hood), allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM or 50 mM primary stock solution. For example, to make 1 mL of a 10 mM stock from 1.37 mg of compound (MW=137.18), add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually confirm the absence of particulates.
-
Aliquoting: Dispense the stock solution into small-volume, amber-colored, or foil-wrapped cryovials (e.g., 20 µL aliquots).
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 4.2: General Workflow for Cell Treatment
This protocol outlines a typical workflow for treating adherent cells with the compound.
Caption: Standard experimental workflow for cell treatment.
Protocol 4.3: Assessing Cellular Viability and Cytotoxicity (MTT Assay)
Trustworthiness: This protocol is self-validating by including negative (untreated), vehicle (DMSO), and positive (a known cytotoxic agent) controls. This allows for the accurate determination of the compound's specific effect on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X concentration series of the compound in complete medium. For example, for final concentrations of 1, 5, 10, 25, 50, and 100 µM, prepare 2, 10, 20, 50, 100, and 200 µM solutions.
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the appropriate treatment solution (including vehicle control and a positive control like 10% DMSO or staurosporine) to each well.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Protocol 4.4: Functional Assay - Measuring Gαq Pathway Activation (IP-One Assay)
Expertise: To confirm the compound's effect on the Gαq pathway, a direct functional assay is essential. The IP-One HTRF assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the inositol phosphate cascade, and is a standard method used in the field.[5]
-
Cell Line Selection: Use a cell line endogenously expressing a Gαq-coupled receptor of interest (e.g., HEK293 cells expressing the M1 muscarinic receptor).
-
Cell Plating: Plate cells in a white, solid-bottom 384-well plate and incubate overnight.
-
Antagonist Mode: To test the inhibitory effect of your compound, pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a known agonist for the Gαq-coupled receptor (e.g., carbachol for the M1 receptor) at a concentration that elicits a robust response (e.g., EC₈₀).
-
Incubation: Incubate for the time recommended by the assay manufacturer (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) as per the manufacturer's protocol.
-
Measurement: After a final incubation period (e.g., 1 hour at room temperature), read the plate on an HTRF-compatible reader.
-
Analysis: Calculate the ratio of emissions and convert it to IP1 concentration. Plot the inhibition of the agonist-induced signal against the concentration of your compound to determine its IC₅₀.
Data Interpretation and Troubleshooting
-
Dose-Response: Expect to see a dose-dependent effect in both viability and functional assays. A steep curve suggests a specific target, while a shallow curve may indicate off-target effects or lower potency.
-
Troubleshooting: Compound Precipitation: If you observe cloudy medium or inconsistent results at high concentrations, compound precipitation is likely. Lower the highest concentration, check the final DMSO percentage, or consider using a solubilizing agent like Pluronic F-68 in your medium.
-
Troubleshooting: High Background in Functional Assays: High basal signaling in your Gαq assay could be due to high receptor expression or serum components in the medium. Try starving the cells in serum-free medium for several hours before the assay.
Conclusion
This compound belongs to a chemical class with compelling evidence of activity against key cellular signaling pathways, most notably the Gαq protein cascade. Its potential as a tool for probing GPCR signaling and as a scaffold for developing therapeutics for cancer and metabolic diseases is significant. By applying the rigorous protocols and understanding the mechanistic rationale outlined in this guide, researchers can effectively harness this compound to advance their scientific investigations.
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Schlegel, J. G., Tahoun, M., Klein, S., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(55). Available at: [Link]
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Li, J., Wang, Y., Zhang, Y., et al. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry, 275, 116565. Available at: [Link]
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Wang, C., Du, Q., & Cui, Z. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7549. Available at: [Link]
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Moldb. (n.d.). This compound. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Ovarian Research, 18(1), 1-17. Available at: [Link]
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Lv, K., Wang, L. L., Li, Y. Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 309. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... Available at: [Link]
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Wang, P., Zhang, Y., Wang, Y., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][5][7][11][12]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(5), 5863-5873. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3,7-Dihydroimidazo[1,2a]pyrazine-3-ones and Their Chemiluminescent Properties. Available at: [Link]
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Clark, M. T., Goka, T., Kluge, A. F., et al. (1995). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 38(1), 103-113. Available at: [Link]
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Surov, A. O., Voronin, A. P., Manin, A. N., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2501. Available at: [Link]
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Chen, K., & Knochel, P. (2018). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 9(24), 5416-5421. Available at: [Link]
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Application Notes & Protocols: Evaluating Imidazopyrazine-Based Gαq/11 Inhibitors in Orthotopic Xenograft Models of Uveal Melanoma
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting Gαq/11 in Uveal Melanoma
Uveal melanoma (UM) is the most prevalent primary intraocular malignancy in adults.[1][2] Unlike its cutaneous counterpart, which is often driven by BRAF mutations, UM has a distinct genetic landscape.[3] Over 80-90% of uveal melanomas harbor mutually exclusive, activating mutations in the genes GNAQ or GNA11.[4][5] These genes encode the G protein alpha subunits Gαq and Gα11, respectively. These oncoproteins act as molecular switches; when mutated, they become locked in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways crucial for cell growth, proliferation, and survival.[6][7]
The central role of this pathway makes the direct inhibition of Gαq/11 an exceptionally rational and targeted therapeutic strategy. Traditional approaches targeting downstream effectors like MEK have shown limited efficacy in clinical trials, often hampered by resistance mechanisms.[8][9] Therefore, preclinical models that accurately recapitulate the genetic drivers and metastatic behavior of human UM are essential for evaluating novel upstream inhibitors.[10][11]
This guide provides detailed protocols for the use of orthotopic xenograft mouse models to test the efficacy of imidazopyrazines, a class of small molecules that includes potent and selective inhibitors of Gαq/11, against uveal melanoma.[4][11][12]
The Scientific Framework: Why Orthotopic Models and Imidazopyrazines?
The experimental design's integrity rests on two pillars: a clinically relevant animal model and a precisely targeted therapeutic agent.
-
The Orthotopic Xenograft Model: Subcutaneous xenografts are convenient for monitoring tumor growth but fail to replicate the unique tumor microenvironment of the eye.[5][13] Orthotopic models, where human UM cells are implanted directly into the mouse eye, are superior for several reasons:
-
Microenvironment Mimicry: The intraocular environment influences tumor growth, angiogenesis, and immune evasion in ways not captured by subcutaneous models.[5] The suprachoroidal space, in particular, is an ideal site for injection as it is where most human UMs arise.[5]
-
Spontaneous Metastasis: A critical feature of UM is its propensity for hematogenous spread, almost exclusively to the liver.[9][14] Orthotopic models using metastatic cell lines can spontaneously metastasize to the liver and other organs, providing a platform to study anti-metastatic drug effects.[1][2][15]
-
Therapeutic Relevance: Testing drugs against a tumor growing in its native anatomical location provides a more accurate prediction of clinical efficacy.
-
-
Imidazopyrazine-Based Gαq/11 Inhibitors: The choice of imidazopyrazines is based on their specific mechanism of action. Unlike other related heterocyclic compounds that have been investigated for melanoma with different targets like tubulin or Aurora kinase, certain imidazopyrazine derivatives have been specifically designed as Gαq/11 inhibitors.[8][10][16][17]
-
Direct Target Engagement: Compounds like GQ352, an imidazo[1,2-a]pyrazine, have been shown to directly bind to Gαq, inhibiting the dissociation of the Gαβγ heterotrimer and thereby preventing its activation.[11][12]
-
Downstream Pathway Suppression: This direct inhibition effectively suppresses downstream pro-tumorigenic signaling, including the phosphorylation of ERK (a key component of the MAPK pathway) and the dephosphorylation (activation) of YAP.[11][12]
-
Specificity: This targeted approach is hypothesized to be more effective and potentially less toxic than broader kinase inhibitors, directly addressing the root oncogenic driver in the majority of UM patients.
-
Key Signaling Pathways in GNAQ/11-Mutant Uveal Melanoma
Understanding the signaling cascade initiated by mutant Gαq/11 is critical for interpreting experimental results. The diagram below illustrates the central role of Gαq/11 and the points of intervention for imidazopyrazines and other targeted agents.
Caption: Gαq/11 signaling cascade in uveal melanoma.
Experimental Design & Workflow
A robust preclinical study involves several key stages, from cell line selection to endpoint analysis. This workflow ensures reproducible and clinically translatable results.
Caption: Workflow for preclinical evaluation of imidazopyrazines.
Materials & Reagents
| Material/Reagent | Recommended Source/Specification | Rationale |
| Uveal Melanoma Cell Lines | MP41, OMM2.5, 92.1, Mel285 | These lines are well-characterized, possess GNAQ or GNA11 mutations, and have demonstrated tumorigenicity and metastatic potential in vivo.[1][2][15][18] |
| Luciferase Lentiviral Vector | Commercially available (e.g., pLenti-UBC-Luc2-EGFP) | Stable transduction with a luciferase reporter gene is essential for non-invasive, quantitative monitoring of tumor burden and metastasis via bioluminescent imaging (BLI).[18][19] |
| Animal Model | NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old | Severe immunodeficiency is required for robust engraftment of human cells. NSG mice support high rates of primary tumor formation and spontaneous metastasis.[2][15][18] |
| Cell Culture Media | RPMI-1640, 10-20% FBS, 1% Penicillin-Streptomycin | Standard media for melanoma cell culture. |
| Anesthetics | Ketamine/Xylazine cocktail or Isoflurane | For surgical procedures and in vivo imaging. |
| Injection Supplies | 33-gauge Hamilton syringe, operating microscope | A fine-gauge needle and magnification are critical for precise suprachoroidal injection. |
| Imidazopyrazine Compound | GQ262 or similar Gαq/11 inhibitor | GQ262 is a derivative of GQ352 with published in vivo efficacy data.[2] |
| Vehicle Control | As specified by compound supplier (e.g., DMSO, PEG300, Tween 80) | An appropriate vehicle control is crucial for validating that observed effects are due to the drug. |
| BLI Substrate | D-Luciferin, Potassium Salt | Substrate for the luciferase enzyme, necessary for generating the bioluminescent signal. |
| Histology Reagents | Formalin, Paraffin, H&E stains, Antibodies (HMB-45, MART-1) | For fixing, embedding, and staining tissues to confirm the presence and melanocytic origin of tumors.[15] |
Detailed Protocols
Protocol 1: Establishment of Orthotopic Suprachoroidal Xenografts
This protocol is synthesized from established methodologies for creating orthotopic UM models that lead to spontaneous metastasis.[1][2][5][15][18]
-
Cell Preparation: a. Culture luciferase-tagged human uveal melanoma cells (e.g., MP41, OMM2.5) under standard conditions. b. On the day of injection, harvest cells at ~80-90% confluency using trypsin. c. Wash cells with sterile, serum-free PBS and perform a cell count using a hemocytometer or automated counter. d. Resuspend cells in sterile PBS or Hanks' Balanced Salt Solution (HBSS) at a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice. e. Load a Hamilton syringe with the cell suspension. For a target of 1 x 10⁵ cells per mouse, you will inject 1 µL.
-
Animal Preparation & Anesthesia: a. Anesthetize a 6-8 week old NSG mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal reflex. b. Place the mouse on a sterile field under a dissecting microscope. c. Apply a topical proparacaine hydrochloride ophthalmic solution to the eye to be injected for local anesthesia.
-
Suprachoroidal Injection Procedure: a. Using fine-toothed forceps, gently proptose the globe to expose the injection site. b. Puncture the conjunctiva and Tenon's capsule posterior to the limbus with the tip of the 33-gauge needle. c. Carefully advance the needle into the suprachoroidal space, directing it posteriorly and tangentially to the globe. d. Slowly inject 1 µL of the cell suspension (1 x 10⁵ cells). Successful injection is often confirmed by observing a small choroidal elevation or "bleb". e. Slowly withdraw the needle. Apply a sterile cotton applicator to the injection site for a few seconds to prevent reflux. f. Apply a small amount of ophthalmic antibiotic ointment to the eye. g. Return the mouse to a clean cage and monitor until fully recovered from anesthesia.
Protocol 2: Monitoring Tumor Growth and Metastasis
Non-invasive bioluminescent imaging (BLI) is the preferred method for longitudinal monitoring of tumor burden.[19]
-
Primary Tumor Monitoring: a. Beginning 7-10 days post-injection, perform weekly BLI. b. Anesthetize the mouse (isoflurane is preferred for imaging as it has a shorter recovery time). c. Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection. d. Wait 10-15 minutes for substrate distribution. e. Place the mouse in a light-tight imaging chamber (e.g., IVIS Spectrum). f. Acquire images, typically with an exposure time of 1-5 minutes depending on signal intensity. g. Quantify the bioluminescent signal from a defined region of interest (ROI) over the eye. The signal (photons/second) correlates with the number of viable tumor cells.
-
Metastasis Monitoring & Enucleation (Optional but Recommended): a. Primary tumors can grow rapidly, sometimes requiring euthanasia before metastases are well-established. To overcome this, enucleation of the tumor-bearing eye can be performed once the primary tumor is confirmed (~14-21 days post-injection).[1][15] This allows for a longer observation period for metastases to develop.[15] b. Following enucleation, continue weekly whole-body BLI. Metastatic signals, particularly in the abdominal region (liver), may become detectable 3-6 weeks post-injection.[15][18]
Protocol 3: Therapeutic Efficacy Study
-
Study Initiation and Dosing: a. Once primary tumors reach a predetermined size (based on BLI signal) or at a set time point (e.g., 7 days post-injection), randomize mice into treatment and control groups (n=8-10 mice per group is standard). b. Prepare the imidazopyrazine compound (e.g., GQ262) and vehicle control. c. Administer the drug according to the desired schedule. While specific in vivo dosing for GQ352/GQ262 is not fully detailed in available literature, a starting point can be extrapolated from similar small molecules. Administration is typically via oral gavage or intraperitoneal injection, 5 days per week.[2] d. Continue treatment for a predefined period (e.g., 3-4 weeks).
-
Efficacy Assessment: a. Continue weekly BLI of both the primary tumor (if not enucleated) and whole body to monitor treatment effects on tumor growth and metastatic progression. b. Record mouse body weights and observe for any signs of toxicity. c. The primary endpoint is often tumor growth inhibition (TGI) or a reduction in metastatic foci development.
Protocol 4: Endpoint Analysis
-
Tissue Collection: a. At the study endpoint, euthanize mice via an approved method. b. Perform a full necropsy. Carefully harvest the tumor-bearing eye (if present), liver, lungs, and any other organs with suspected metastases. c. A portion of the tissue can be snap-frozen for molecular analysis (Western blot, PCR), while the remainder should be fixed in 10% neutral buffered formalin for 24-48 hours.
-
Histological and Molecular Analysis: a. Process fixed tissues, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. This will confirm the presence of micrometastases and allow for morphological assessment. b. Perform immunohistochemistry (IHC) using melanoma-specific markers like HMB-45 or MART-1 to confirm the origin of metastatic lesions.[15] c. For molecular validation, prepare protein lysates from frozen tumor tissue. Use Western blotting to assess the phosphorylation status of key downstream targets like ERK and the expression of YAP, confirming the on-target effect of the imidazopyrazine inhibitor.[11][12]
Data Presentation and Interpretation
| Parameter | In Vitro Data (GQ352) | In Vivo Data (Representative) |
| Drug Class | Imidazo[1,2-a]pyrazine | Imidazopiperazine (Derivative) |
| Compound | GQ352 | GQ262 |
| Target | Gαq/11 | Gαq/11 |
| Mechanism | Inhibits dissociation of Gαβγ heterotrimer[11][12] | Directly targets Gαq/11[2] |
| IC₅₀ (Gαq Dissociation) | 8.9 µM[11][12] | N/A |
| Cell Line IC₅₀ (Proliferation) | Data not specified in abstract | Efficiently blocked UM cell proliferation[2] |
| Animal Model | N/A | MP41 Xenograft Model (Nude Mice)[2] |
| Dose/Schedule | N/A | Not specified, but showed "outstanding antitumor efficacy" with "good safety"[2] |
| Primary Efficacy | Suppresses p-ERK and active YAP[11][12] | Significantly suppressed UM xenograft growth[2] |
| Metastasis Efficacy | N/A | N/A |
Note: The in vivo data for imidazopyrazines is based on the derivative GQ262, as detailed efficacy metrics for GQ352 were not available in the searched literature. This highlights an area for further investigation.
Conclusion and Future Directions
The protocols outlined here provide a robust framework for the preclinical evaluation of imidazopyrazine-based Gαq/11 inhibitors for uveal melanoma. By combining a clinically relevant orthotopic animal model with a therapeutic agent that targets the primary oncogenic driver, researchers can generate high-quality, translatable data. The successful demonstration of in vivo efficacy, characterized by inhibition of primary tumor growth and suppression of liver metastasis, would provide a strong rationale for advancing these compounds into clinical trials for UM patients, a population with a significant unmet medical need.
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Chauhan, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 749. [Link]
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Application of Imidazo[1,2-a]pyrazines in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This guide provides an in-depth exploration of the application of this heterocyclic compound class in cancer research, focusing on its mechanism of action, key molecular targets, and practical, field-proven protocols for its evaluation.
Introduction: The Significance of Imidazo[1,2-a]pyrazines in Oncology
Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse biological activities. In the context of oncology, their primary value lies in their ability to function as potent and often selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting these key signaling nodes, imidazo[1,2-a]pyrazine derivatives can effectively inhibit tumor cell growth, proliferation, and survival.[2]
One of the most well-characterized applications of this scaffold is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, a signaling cascade frequently overactivated in human cancers.[3] The structural versatility of the imidazo[1,2-a]pyrazine core allows for extensive chemical modification, enabling the development of compounds with high affinity and selectivity for various kinase isoforms.[2] This guide will delve into the practical aspects of working with these compounds, from understanding their molecular mechanism to applying them in robust preclinical assays.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
A significant number of anticancer imidazo[1,2-a]pyrazine derivatives exert their effects by inhibiting the PI3K/AKT/mTOR pathway.[4] This pathway is a central regulator of cell growth, survival, and metabolism.[5] Its aberrant activation, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis.[5]
Imidazo[1,2-a]pyrazine-based inhibitors, such as the well-studied compound pictilisib (GDC-0941), typically act as ATP-competitive inhibitors of PI3K.[3][6] They bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] This blockade of PIP3 production prevents the recruitment and activation of downstream effectors like AKT and mTOR, ultimately leading to a reduction in tumor cell proliferation and the induction of apoptosis.[3][5]
Beyond PI3K, various imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives have been developed to target other critical cancer-related kinases, including Aurora kinases, Cyclin-dependent kinases (CDKs), and c-Met, as well as non-kinase targets like tubulin.[7][8][9][10][11] This highlights the versatility of this chemical scaffold in generating a diverse portfolio of anticancer agents with distinct mechanisms of action.
Experimental Applications and Protocols
The evaluation of a novel imidazo[1,2-a]pyrazine compound involves a tiered approach, starting with in vitro biochemical assays, moving to cell-based assays, and culminating in in vivo models. The following protocols are foundational for characterizing the anticancer properties of these compounds.
In Vitro Kinase Inhibition Assay
Causality: This assay is the first step to confirm that the compound directly interacts with and inhibits its intended kinase target (e.g., PI3K). It provides a quantitative measure of potency (IC50) in a cell-free system, isolating the drug-target interaction from complex cellular processes.
Protocol: PI3K In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for PI3K activity (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[12]
-
ATP Solution: Prepare ATP in kinase buffer at a concentration near the Km for the specific PI3K isoform being tested.
-
Substrate Solution: Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.
-
Compound Dilution: Perform serial dilutions of the imidazo[1,2-a]pyrazine compound in DMSO, then further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted compound or DMSO control to the wells.
-
Add 10 µL of diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.[13]
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.[13]
-
Incubate the reaction at 30°C for 60 minutes. This time should be within the linear range of the reaction.[13]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[14]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assay
Causality: This assay measures the compound's effect on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation. It is a critical step to determine the compound's effective concentration range in a cellular context (IC50 or GI50) and to screen its activity across a panel of different cancer cell lines.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Plating:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[3]
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm (reference wavelength > 630 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Target Modulation Assay by Western Blotting
Causality: This assay provides direct evidence that the compound is engaging its intended target within the cell and inhibiting the downstream signaling pathway. For a PI3K inhibitor, this is typically demonstrated by a decrease in the phosphorylation of AKT (a direct downstream substrate of PI3K activation). This self-validating step confirms the mechanism of action.
Protocol: Western Blot for Phospho-AKT (Ser473) and Total AKT
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the imidazo[1,2-a]pyrazine compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 2-4 hours).[13]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. (Critical step: Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins). [1][16]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.[17]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. (Critical step: Use BSA instead of milk for blocking, as milk contains phosphoproteins that can cause high background). [1][16]
-
Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.
-
Long-Term Cell Survival (Clonogenic) Assay
Causality: While MTT assays measure short-term metabolic effects, the clonogenic assay assesses the long-term reproductive integrity of cells after treatment. It determines the ability of a single cell to proliferate and form a colony, providing a more stringent measure of anticancer efficacy.
Protocol: Clonogenic Survival Assay
-
Cell Plating:
-
Prepare a single-cell suspension of the cancer cell line.
-
Plate a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates or 100 mm dishes. The exact number depends on the cell line's plating efficiency and the expected cytotoxicity of the treatment.[2][18]
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Fixation and Staining:
-
Remove the medium and gently wash the plates with PBS.
-
Fix the colonies with a solution such as 10% formalin or a methanol:acetic acid (3:1) mixture for 5-10 minutes.[2]
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for at least 2 hours.[2]
-
Carefully wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies in each plate.
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) for each treatment = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the surviving fraction against the drug concentration.
-
Data Presentation: Quantitative Analysis of Compound Activity
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different compounds and their activity across various cancer types.
Table 1: In Vitro Activity of Pictilisib (GDC-0941) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 / GI50 (nM) | Reference |
| U87MG | Glioblastoma | Wild-Type | 950 | [19] |
| PC3 | Prostate Cancer | Wild-Type | 280 | [19] |
| MDA-MB-361 | Breast Cancer | H1047R Mutant | 720 | [19] |
| A2780 | Ovarian Cancer | Not Specified | 140 | [19] |
| HCT116 | Colorectal Cancer | H1047R Mutant | 1081 | [19] |
| HT29 | Colorectal Cancer | Wild-Type | 157 | [19] |
| MCF-7 | Breast Cancer | E545K Mutant | 7140 (7.14 µM) | [8] |
| MDA-MB-231 | Breast Cancer | Wild-Type | 19570 (19.57 µM) | [8] |
Table 2: Antiproliferative Activity of Selected Imidazo[1,2-a]pyrazine/pyridine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12b | Hep-2 | Laryngeal Cancer | 11 | [6] |
| HepG2 | Liver Cancer | 13 | [6] | |
| MCF-7 | Breast Cancer | 11 | [6] | |
| A375 | Melanoma | 11 | [6] | |
| 18h | A375P | Melanoma | < 0.06 | [20] |
| 18i | A375P | Melanoma | < 0.06 | [20] |
| TB-25 | HCT-116 | Colorectal Cancer | 0.023 | [11] |
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly promising platform for the discovery of novel anticancer agents. Their proven ability to inhibit key oncogenic signaling pathways, particularly the PI3K/AKT/mTOR cascade, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of new derivatives. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring their application in combination therapies, and developing derivatives that can overcome mechanisms of drug resistance.
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Li, X., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3951. Available at: [Link]
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Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2025). Egyptian Journal of Chemistry. Available at: [Link]
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Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7436-7447. Available at: [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. Available at: [Link]
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Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Available at: [Link]
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Application Notes & Protocols: Tetrahydroimidazo[1,2-a]pyrazines as TRPC5 Inhibitors for Renal Injury
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: A New Paradigm in Renal Protection
Proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS), represent a significant global health burden, often progressing to end-stage renal disease.[1][2] The pathophysiology of these conditions is frequently rooted in the injury and loss of podocytes, the specialized epithelial cells that form the final barrier of the kidney's filtration unit.[3][4] For years, therapeutic options have been limited and largely non-specific. However, recent advancements in our understanding of podocyte biology have unveiled the Transient Receptor Potential Canonical 5 (TRPC5) ion channel as a critical mediator of renal injury. This has paved the way for a new, targeted therapeutic approach.
This document provides a comprehensive guide to the application of a novel class of potent and selective TRPC5 inhibitors—derivatives of the Tetrahydroimidazo[1,2-a]pyrazine scaffold. We will delve into the core mechanism of TRPC5-mediated podocyte damage, provide detailed protocols for the in vitro and in vivo evaluation of these inhibitors, and offer insights into data interpretation for researchers aiming to leverage this promising therapeutic strategy.
The Scientific Rationale: Targeting the TRPC5-Rac1 Axis
Damage to podocytes initiates a destructive feed-forward loop involving the small GTPase Rac1 and the TRPC5 channel.[5][6] Pathological stimuli, such as hypertension or oxidative stress, lead to the initial activation of Rac1.[1][7] This activated Rac1 promotes the translocation and insertion of TRPC5 channels into the podocyte's cell membrane.[5][6] The increased density of active TRPC5 channels facilitates a pathological influx of calcium (Ca²⁺), which in turn further activates Rac1, amplifying the signaling cascade.[5][7][8]
This uncontrolled TRPC5-Rac1 signaling culminates in the degradation of essential cytoskeletal proteins like synaptopodin, profound remodeling of the actin cytoskeleton, effacement (flattening) of podocyte foot processes, and eventual podocyte detachment and loss, leading directly to proteinuria.[3][4] Therefore, the central therapeutic hypothesis is that selective inhibition of the TRPC5 channel can break this feedback loop, stabilize podocyte architecture, and preserve kidney filter integrity.[3][4][8]
Recent medicinal chemistry efforts have identified pyridazinone derivatives featuring a novel tetrahydroimidazo[1,2-a]pyrazine scaffold as highly potent and selective TRPC5 inhibitors, demonstrating significant therapeutic potential in preclinical models of renal injury.[9]
Caption: The TRPC5-Rac1 feed-forward loop leading to podocyte injury and proteinuria.
Application Note 1: In Vitro Characterization of Inhibitors
The primary goal of in vitro characterization is to quantify the potency, selectivity, and cellular-level efficacy of novel Tetrahydroimidazo[1,2-a]pyrazine compounds.
Caption: A tiered workflow for the in vitro screening of novel TRPC5 inhibitors.
Protocol 1.1: Primary Screen - Fluorescence-Based Calcium Mobilization Assay
Principle: This high-throughput assay quantifies a compound's ability to inhibit TRPC5-mediated calcium influx in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPC5).[9] Cellular calcium levels are monitored using a fluorescent indicator dye.[10][11][12]
Materials:
-
HEK293 cells stably expressing hTRPC5
-
Culture medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium Indicator Dye: Fluo-4 AM (Thermo Fisher)
-
Pluronic F-127 (Thermo Fisher)
-
Probenecid
-
Test Compounds (dissolved in DMSO)
-
Positive Control: AC1903 (IC₅₀ ≈ 14.7 µM)[1][13][14] or ML204 (IC₅₀ ≈ 0.96 µM for TRPC4/5)[15][16]
-
TRPC5 Agonist: e.g., Englerin A or Riluzole
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescent plate reader with automated injectors (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed TRPC5-HEK293 cells into microplates at a density that yields a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Assay Buffer, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.
-
Aspirate the culture medium from the cells and add 50 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of test compounds, positive control, and a vehicle control (DMSO) in Assay Buffer. The final DMSO concentration should be ≤0.1%.
-
Add the diluted compounds to the respective wells.
-
Incubate for 20 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate into the fluorescent reader and allow it to equilibrate.
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the automated injector, add the TRPC5 agonist to all wells.
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak and subsequent plateau phase.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 1.2: Selectivity Profiling - Whole-Cell Patch-Clamp Electrophysiology
Principle: This is the gold-standard method for directly measuring ion channel currents, providing definitive evidence of channel blockade and enabling precise selectivity assessment against related channels like TRPC4 and TRPC6.[1][11]
Materials:
-
HEK293 cells transiently or stably expressing hTRPC4, hTRPC5, or hTRPC6
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Agonists: Riluzole (for TRPC5), Carbachol (for TRPC4), Oleoyl-acetyl-glycerol (OAG) (for TRPC6)[1]
-
Test Compounds
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell. Clamp the membrane potential at -60 mV.
-
Continuously perfuse the cell with the external solution.
-
Apply the respective agonist to elicit a stable inward current.
-
Once a stable current is achieved, co-perfuse the agonist with varying concentrations of the test compound.
-
Record the inhibition of the current at each concentration.
-
Perform a final "washout" step by perfusing with the agonist alone to check for reversibility.
-
-
Data Analysis:
-
Measure the percentage of current inhibited at each compound concentration relative to the stable agonist-induced current.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ for each channel (TRPC4, TRPC5, TRPC6).
-
Selectivity is determined by the ratio of IC₅₀ values (e.g., IC₅₀-TRPC6 / IC₅₀-TRPC5).
-
| Compound | TRPC5 IC₅₀ | TRPC4 IC₅₀ | TRPC6 IC₅₀ | Primary Reference(s) |
| AC1903 | ~14.7 µM | >100 µM | >100 µM | [1][13][14] |
| ML204 | ~13.6 µM (equipotent to AC1903) | ~0.96 µM | ~19 µM (~19-fold selective over TRPC6) | [1][15][16] |
| GFB-887 | Potent (specific IC₅₀ not public) | Highly Selective | Highly Selective | [8][9] |
| Compound 12 (Tetrahydroimidazo[1,2-a]pyrazine derivative) | ~81 nM | Highly Selective | Highly Selective | [9][17] |
Protocol 1.3: Cellular Efficacy - Podocyte Protection Assay
Principle: This assay evaluates a compound's ability to protect the cytoskeleton of cultured podocytes from a chemical insult, providing a functional readout of therapeutic potential in a disease-relevant cell type.[5]
Materials:
-
Conditionally immortalized mouse podocytes
-
Culture flasks and plates coated with Type I Collagen
-
Permissive Medium (RPMI 1640, 10% FBS, 1% Pen-Strep, 10 U/mL IFN-γ)
-
Non-permissive Medium (same as above, without IFN-γ)
-
Injurious Agent: Protamine Sulfate (PS, 300 µg/mL) or Puromycin Aminonucleoside (PAN, 50 µg/mL)[5][18]
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Stains: Alexa Fluor 568 Phalloidin (for F-actin), anti-synaptopodin antibody followed by a fluorescent secondary antibody (e.g., Alexa Fluor 488), DAPI (for nuclei)
-
Fluorescence microscope
Procedure:
-
Podocyte Culture & Differentiation:
-
Culture podocytes at 33°C (permissive temperature) in the presence of IFN-γ to promote proliferation.
-
To differentiate, passage cells onto collagen-coated plates and transfer to 37°C (non-permissive temperature) without IFN-γ for 10-14 days. Differentiated podocytes will stop dividing and develop characteristic arborized morphology.
-
-
Treatment:
-
Pre-incubate differentiated podocytes with vehicle or varying concentrations of the test compound for 1-2 hours.
-
Add the injurious agent (e.g., PS) to the medium and incubate for the required time (e.g., 30-60 minutes for PS, 24 hours for PAN).
-
-
Immunofluorescence Staining:
-
Gently wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody (anti-synaptopodin) overnight at 4°C.
-
Wash and incubate with fluorescent secondary antibody and Phalloidin for 1 hour at room temperature.
-
Wash and mount coverslips with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify cytoskeletal disruption. This can be done by scoring cells based on the presence or absence of defined actin stress fibers. A "disrupted" phenotype is characterized by a diffuse, cortical actin ring and loss of stress fibers.
-
Calculate the percentage of protected cells for each condition. A successful compound will significantly reduce the percentage of cells with a disrupted cytoskeleton compared to the vehicle-treated/injured group.
-
Application Note 2: In Vivo Preclinical Efficacy Studies
Following successful in vitro characterization, lead compounds are advanced to animal models of proteinuric kidney disease to assess their therapeutic efficacy and safety.
Caption: General workflow for evaluating the in vivo efficacy of TRPC5 inhibitors.
Protocol 2.1: Efficacy in a Hypertensive Model of FSGS (DOCA-Salt Rat)
Principle: The deoxycorticosterone acetate (DOCA)-salt model induces hypertension-driven renal injury, characterized by proteinuria, glomerulosclerosis, and podocyte loss, which has been shown to be TRPC5-dependent.[5][8] This makes it a highly relevant model for testing TRPC5 inhibitors.
Materials:
-
Male Sprague-Dawley or Wistar rats (~200g)
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 50 mg, 21-day release)
-
Anesthetic (e.g., isoflurane)
-
Drinking water containing 1% NaCl and 0.2% KCl
-
Test compound formulated for oral gavage
-
Metabolic cages for urine collection
-
Assay kits for urinary albumin and creatinine
Procedure:
-
Model Induction:
-
Acclimatize rats for one week.
-
Perform a left unilateral nephrectomy under anesthesia.
-
Implant a DOCA pellet subcutaneously in the dorsal neck region.
-
Replace normal drinking water with saline solution (1% NaCl, 0.2% KCl).
-
-
Treatment:
-
After a recovery period (2-3 days), randomly assign rats to treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Test Compound (e.g., 30 mg/kg, daily via oral gavage)
-
Group 3: (Optional) Positive control group if available and well-tolerated.
-
-
Begin daily dosing and continue for 4-6 weeks.
-
-
Monitoring (Primary Endpoint):
-
Once weekly, place rats in metabolic cages for 24-hour urine collection.
-
Measure urinary albumin and creatinine concentrations.
-
Calculate the Urinary Albumin-to-Creatinine Ratio (UACR) to assess proteinuria. A successful compound should significantly reduce or prevent the rise in UACR compared to the vehicle group.
-
-
Terminal Analysis (Secondary Endpoints):
-
At the end of the study, measure final blood pressure.
-
Euthanize animals and perfuse the kidneys with PBS followed by 4% PFA.
-
Harvest the remaining kidney and process for:
-
Histology: Stain sections with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome for fibrosis. Score the degree of injury in a blinded manner.
-
Immunohistochemistry: Stain for podocyte markers (e.g., WT-1, synaptopodin) to quantify podocyte number per glomerulus.
-
-
| Parameter | Description |
| Model | Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertensive Nephropathy |
| Species | Rat (e.g., Sprague-Dawley) |
| Treatment Groups | Vehicle Control; Test Compound (e.g., 10, 30 mg/kg); (Optional) Positive Control |
| Dosing Route/Frequency | Oral Gavage, Once Daily |
| Study Duration | 4-6 Weeks |
| Primary Endpoint | Urinary Albumin-to-Creatinine Ratio (UACR) |
| Secondary Endpoints | Glomerulosclerosis Score (PAS staining); Podocyte Number (WT-1 staining); Blood Pressure |
| Expected Outcome | Significant reduction in UACR, lower glomerulosclerosis score, and preserved podocyte number in the compound-treated group vs. vehicle. |
References
-
Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. ACS Medicinal Chemistry Letters. [Link]
-
Inhibition of the TRPC5 ion channel protects the kidney filter. Journal of Clinical Investigation. [Link]
-
Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design. Kidney International Reports. [Link]
-
A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science. [Link]
-
Inhibition of the TRPC5 ion channel protects the kidney filter. PubMed. [Link]
-
Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry. [Link]
-
TRPC Channels in Proteinuric Kidney Diseases. MDPI. [Link]
-
Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes. Journal of the American Society of Nephrology. [Link]
-
Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels. Journal of Biological Chemistry. [Link]
-
Stop TRPC5 in Kidney Disease: A Game Changer for Renal Allograft Protection? Transplantation. [Link]
-
Balancing calcium signals through TRPC5 and TRPC6 in podocytes. PubMed. [Link]
-
Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. ACS Medicinal Chemistry Letters. [Link]
-
A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. PubMed. [Link]
-
A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. DSpace@MIT. [Link]
-
Inhibition of the TRPC5 ion channel protects the kidney filter. The Journal of Clinical Investigation. [Link]
-
TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models. Frontiers in Medicine. [Link]
-
A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Broad Institute. [Link]
-
Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique. Springer Nature Experiments. [Link]
-
Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma. Cancers. [Link]
-
Calcium Flux Assays. Agilent. [Link]
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- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
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- 18. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
Application Note: High-Throughput Screening of Imidazo[1,2-a]pyrazines using a Fluorescence-Based Ca2+ Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for utilizing a fluorescence-based calcium (Ca²⁺) mobilization assay to identify and characterize imidazo[1,2-a]pyrazine compounds that modulate intracellular calcium signaling. This class of heterocyclic compounds is of significant interest in drug discovery due to its diverse pharmacological activities, including the modulation of G-protein coupled receptors (GPCRs) and ion channels.[1][2]
The protocol herein is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
The Central Role of Calcium in Cellular Signaling
Intracellular calcium is a ubiquitous second messenger that governs a vast array of physiological processes, from gene transcription and proliferation to muscle contraction and neuronal transmission.[3] The concentration of free cytosolic Ca²⁺ is tightly regulated and maintained at a low level (around 100 nM) in resting cells. Upon stimulation, Ca²⁺ can be released from intracellular stores, primarily the endoplasmic reticulum (ER), or enter from the extracellular space, leading to a rapid and transient increase in cytosolic concentration. This transient Ca²⁺ signal is then decoded by a host of Ca²⁺-binding proteins to elicit a specific cellular response.
Many GPCRs, a major class of drug targets, signal through the Gαq/11 pathway.[4][5] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][5] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the ER, triggering the release of stored Ca²⁺ into the cytosol.[5] This increase in intracellular Ca²⁺ is the signal that is detected in the assay described here.
Given that imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Gαq/11 proteins, a Ca²⁺ mobilization assay is a highly relevant and direct method for identifying and characterizing their activity.[2]
Assay Principle: Visualizing Calcium Dynamics
This assay utilizes a cell-permeant fluorescent Ca²⁺ indicator, such as Fluo-4 acetoxymethyl (AM) ester. The AM ester group renders the molecule hydrophobic, allowing it to passively cross the cell membrane.[6][7] Once inside the cell, cytosolic esterases cleave the AM group, trapping the now-polar, Ca²⁺-sensitive Fluo-4 dye in the cytoplasm.[7][8]
In its Ca²⁺-free form, Fluo-4 exhibits a low level of fluorescence. Upon binding to Ca²⁺ released from the ER, its fluorescence intensity increases dramatically (with excitation at ~494 nm and emission at ~506 nm).[9] This change in fluorescence can be monitored in real-time using a fluorescence plate reader, providing a direct measure of intracellular Ca²⁺ mobilization.[10][11]
Detailed Experimental Protocol
This protocol is optimized for a 96- or 384-well plate format, suitable for high-throughput screening.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| HEK293T Cells | ATCC | Host cell line for transient transfection |
| DMEM, high glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell culture |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | Gibco | Cell dissociation reagent |
| Black-walled, clear-bottom 96-well plates | Corning | Assay plates to minimize light scatter |
| Fluo-4 AM | Invitrogen | Fluorescent Ca²⁺ indicator |
| Pluronic F-127 | Invitrogen | Dispersing agent for Fluo-4 AM |
| Probenecid | Invitrogen | Inhibitor of organic anion transporters |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| HEPES | Gibco | Buffering agent |
| Imidazo[1,2-a]pyrazine library | In-house or Commercial | Test compounds |
| Control Agonist (e.g., ATP, Carbachol) | Sigma-Aldrich | Positive control for receptor activation |
| Control Antagonist | Sigma-Aldrich | Positive control for inhibition |
| DMSO | Sigma-Aldrich | Solvent for compounds |
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Harvest cells using Trypsin-EDTA and perform a cell count. Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.[11] The optimal seeding density should be determined empirically to achieve a confluent monolayer on the day of the assay.
-
Incubation: Incubate the plates overnight at 37°C with 5% CO₂.
Day 2: Assay Execution
-
Dye Loading Solution Preparation:
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.[9]
-
For one 96-well plate, mix 50 µL of Fluo-4 AM stock with 50 µL of Pluronic F-127 solution.
-
Add this mixture to 10 mL of assay buffer (HBSS with 20 mM HEPES). If your cell line expresses high levels of organic anion transporters (e.g., CHO cells), add probenecid to a final concentration of 2.5 mM to prevent dye extrusion.[10][12]
-
-
Cell Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[11]
-
-
Compound Plate Preparation:
-
While the cells are loading, prepare a compound plate.
-
Serially dilute the imidazo[1,2-a]pyrazine compounds in assay buffer to the desired concentrations (e.g., 2x final concentration).
-
Include wells with a known agonist (positive control), a known antagonist (inhibition control), and vehicle (DMSO) only (negative control).
-
-
Washing (Optional but Recommended):
-
After incubation, gently remove the dye loading solution.
-
Wash the cells once with 100 µL of assay buffer to remove extracellular dye and reduce background fluorescence.
-
Add 100 µL of fresh assay buffer to each well.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader (e.g., FlexStation® 3 or similar) to measure fluorescence intensity (excitation: ~490 nm, emission: ~525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument's integrated fluidics system will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak Ca²⁺ response.[13]
-
Data Analysis and Interpretation
The output from the plate reader will be a kinetic trace of fluorescence intensity over time for each well.
-
Data Normalization: The raw fluorescence data can be expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the baseline fluorescence before compound addition. The response is typically calculated as the peak fluorescence minus the baseline.
-
Dose-Response Curves:
-
Agonist Mode: To identify imidazo[1,2-a]pyrazines that act as agonists (i.e., directly stimulate Ca²⁺ release), plot the peak fluorescence response against the logarithm of the compound concentration.
-
Antagonist Mode: To identify antagonists, pre-incubate the cells with the imidazo[1,2-a]pyrazine compounds for a short period (e.g., 5-15 minutes) before adding a known agonist at its EC₈₀ concentration. Plot the inhibition of the agonist-induced response against the logarithm of the imidazo[1,2-a]pyrazine concentration.
-
-
EC₅₀/IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration for agonists) or IC₅₀ (half-maximal inhibitory concentration for antagonists) values.[14][15][16] The EC₅₀ is the concentration of an agonist that produces 50% of the maximal response.
| Parameter | Description |
| Baseline | The average fluorescence intensity before compound addition. |
| Peak Response | The maximum fluorescence intensity reached after compound addition. |
| EC₅₀ | The concentration of an agonist that gives a response halfway between the baseline and maximum response. |
| IC₅₀ | The concentration of an antagonist that inhibits the response to a fixed concentration of agonist by 50%. |
| Z'-factor | A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Poor dye loading- Low receptor expression- Unhealthy cells | - Optimize dye concentration and incubation time.- Use a cell line with higher receptor expression or co-transfect with a promiscuous G-protein like Gα16.[8]- Ensure cells are healthy and not over-passaged. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Inefficient mixing of compounds | - Ensure a homogenous cell suspension during plating.- Optimize the injection speed and mixing parameters on the plate reader. |
| No Response to Known Agonist | - Inactive agonist- Receptor desensitization | - Prepare fresh agonist solutions.- Serum-starve cells for a few hours before the assay to reduce basal receptor activation. |
| Compound Autofluorescence | - The test compound fluoresces at the same wavelength as the Ca²⁺ indicator. | - Run a control plate with compounds but without the Ca²⁺ dye to measure background fluorescence. |
For a more comprehensive troubleshooting guide, refer to resources from AAT Bioquest and Benchchem.[12]
Conclusion
The fluorescence-based Ca²⁺ mobilization assay is a robust, sensitive, and high-throughput compatible method for the pharmacological characterization of imidazo[1,2-a]pyrazine derivatives. By providing a direct readout of a key signaling event, this assay enables the identification of novel agonists, antagonists, and allosteric modulators targeting GPCRs and other signaling proteins that regulate intracellular calcium. The detailed protocol and scientific rationale provided in this application note will empower researchers to successfully implement this assay in their drug discovery programs.
References
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Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2012). Bio-protocol. Retrieved January 15, 2026, from [Link]
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A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. (2018). Journal of Visualized Experiments. Retrieved January 15, 2026, from [Link]
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A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. (2018). JoVE. Retrieved January 15, 2026, from [Link]
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Fluo-4 AM: Next-Generation Calcium Imaging for Bioelectro... (2025). Inhibitor Research Hub. Retrieved January 15, 2026, from [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved January 15, 2026, from [Link]
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GPCR-mediated Ca²⁺ signaling pathway. This figure illustrates... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2016). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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GPCR mediated control of calcium dynamics: A systems perspective. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Chemical Calcium Indicators. (2010). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Fluo-4,Ca2+ indicators. (n.d.). Interchim. Retrieved January 15, 2026, from [Link]
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The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. (2021). MDPI. Retrieved January 15, 2026, from [Link]
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G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. (n.d.). Logos Biosystems. Retrieved January 15, 2026, from [Link]
-
A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2012). TSI Journals. Retrieved January 15, 2026, from [Link]
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How Does Calcium Imaging Work | Calcium Indicators. (n.d.). Andor - Oxford Instruments. Retrieved January 15, 2026, from [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2017). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]
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Full article: Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. (2023). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 15, 2026, from [Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2008). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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The EC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 15, 2026, from [Link]
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Why fluo4-AM Calcium assay is not working?. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
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Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. (2014). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols: Development of Gαq/11 Inhibitors for Uveal Melanoma
Introduction: The Rationale for Targeting Gαq/11 in Uveal Melanoma
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults.[1] Despite effective treatment of the primary tumor, up to 50% of patients develop metastatic disease, predominantly in the liver, for which there are limited effective therapies.[1][2] Unlike cutaneous melanoma, which is often driven by BRAF or NRAS mutations, the molecular landscape of UM is distinct.[1] Landmark genomic studies revealed that approximately 90% of uveal melanomas harbor mutually exclusive, somatic activating mutations in one of two homologous genes: GNAQ or GNA11.[2][3][4]
These genes encode the α-subunits of the heterotrimeric Gq and G11 proteins, respectively. The mutations, most commonly occurring at the Q209 and R183 codons, impair the intrinsic GTPase activity of the Gα subunit.[3][5] This "GTPase-deficient" state locks the protein in a constitutively active, GTP-bound conformation, leading to persistent downstream signaling that drives tumor initiation, proliferation, and survival.[3][5] This high prevalence and foundational role make the mutant Gαq/11 proteins compelling, albeit challenging, therapeutic targets.
Directly inhibiting the central oncogenic driver offers a potentially more effective and less toxic approach than targeting individual downstream pathways, which are often subject to feedback loops and compensatory activation.[2][6] This guide provides a comprehensive overview of the Gαq/11 signaling axis, outlines strategies and detailed protocols for the discovery and validation of Gαq/11 inhibitors, and discusses the future landscape of therapeutic development for this aggressive disease.
The Gαq/11 Signaling Axis in Uveal Melanoma
The constitutively active Gαq/11 mutants function as central nodes that activate a complex and divergent set of downstream signaling pathways critical for UM pathogenesis. Understanding this network is paramount for designing effective therapeutic strategies and interpreting experimental outcomes. The primary effector of Gαq/11 is Phospholipase Cβ (PLCβ).[2][7] However, signaling is not linear and involves significant crosstalk.
Key downstream pathways include:
-
PLCβ-PKC-MAPK Pathway: Activated Gαq/11 stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates Protein Kinase C (PKC), a key signaling hub. In UM, PKC activation leads to the stimulation of the MAPK/ERK pathway, a canonical driver of cell proliferation.[2][8][9]
-
Hippo-YAP Pathway: Oncogenic Gαq/11 signaling also leads to the activation of the transcriptional co-activator Yes-associated protein (YAP).[2][3][10] This pathway is mediated through Rho/Rac GTPases and is critical for promoting cell growth and survival.[2][9]
-
PI3K/AKT/mTOR Pathway: Evidence suggests that oncogenic Gαq/11 can also promote cell survival and growth through aberrant activation of the PI3K/AKT/mTOR pathway.[2][9]
The interconnected nature of these pathways underscores why targeting the upstream Gαq/11 node is a rational therapeutic strategy.[2]
Caption: Oncogenic Gαq/11 signaling network in uveal melanoma.
Key Gαq/11 Inhibitors for Research and Development
Directly targeting Gα proteins has historically been challenging. However, several compounds have been identified that serve as critical research tools and foundational scaffolds for drug development.
| Compound | Type | Mechanism of Action (MOA) | Potency (IC50) | Key Limitations |
| FR900359 (FR) | Cyclic Depsipeptide | Guanine Nucleotide Dissociation Inhibitor (GDI); traps Gαq/11 in an inactive GDP-bound state.[3][11][12] | ~32 nM[6] | Low natural abundance, complex synthesis, rapid metabolism.[6][12] |
| YM-254890 (YM) | Cyclic Depsipeptide | GDI, structurally similar to FR900359.[3][6][11] | ~95 nM[6] | Low natural abundance, complex synthesis.[6][13] |
| BIM-46187 | Small Molecule | Prevents GTP entry after GDP release.[6] | Micromolar range | High molecular weight and toxicity.[6] |
| GQ127 / GQ262 | Small Molecule | Direct Gαq/11 inhibition (imidazopiperazine derivatives).[6][10][14] | Nanomolar range | Preclinical stage, full profile under investigation. |
Mechanism of Action Insight: The natural products FR900359 and YM-254890 are classified as Guanine Nucleotide Dissociation Inhibitors (GDIs).[3][12] They bind to a hydrophobic cleft between the Ras-like and helical domains of the Gαq subunit, preventing the conformational change required for GDP to be released.[11][13] By locking the G protein in its inactive, GDP-bound state, it cannot be activated by upstream receptors or engage downstream effectors.[12] Recent structural data also suggests they act as "molecular glues," stabilizing the entire inactive Gαβγ heterotrimer.[15]
Drug Discovery & Screening Protocols
The identification of novel, potent, and drug-like Gαq/11 inhibitors requires a robust screening funnel to triage large compound libraries. The strategy typically moves from a high-throughput primary screen to more specific secondary and target engagement assays.
Caption: A typical screening funnel for Gαq/11 inhibitor discovery.
Protocol 1: High-Throughput Primary Screen - Calcium Flux Assay
Principle: This assay leverages the canonical Gαq/11 pathway. Activation of Gαq/11 leads to PLCβ activation, IP3 production, and a subsequent, measurable release of calcium (Ca²⁺) from intracellular stores.[16] Inhibitors of Gαq/11 will block this Ca²⁺ flux. This is a robust, cost-effective, and highly automatable assay for primary screening.[17]
Materials:
-
HEK293 cells stably expressing a Gαq-coupled GPCR (e.g., M1 Muscarinic Receptor).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
GPCR agonist (e.g., Carbachol for M1 receptor).
-
Test compounds and positive control (YM-254890).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-M1 cells into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127, then diluting into Assay Buffer to a final concentration of 2 µM.
-
Remove culture medium from the cell plate and add 20 µL of dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a compound source plate by adding 10 µL of test compounds (e.g., at 10 µM final concentration) and controls (YM-254890 at 1 µM, DMSO vehicle) to respective wells.
-
Transfer compounds from the source plate to the cell plate using the plate reader's integrated liquid handler.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Reading:
-
Prepare an agonist plate containing the GPCR agonist (e.g., Carbachol) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Place both the cell plate and agonist plate into the fluorescent plate reader.
-
Initiate kinetic reading: establish a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 10 µL of the agonist from the agonist plate to the cell plate.
-
Continue reading fluorescence intensity every second for 90-120 seconds.
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize data to controls: % Inhibition = 100 * (1 - [Response_Compound - Response_Negative] / [Response_Positive - Response_Negative]).
-
'Hits' are typically defined as compounds producing >50% inhibition (or a Z-score > 3).
-
Protocol 2: Secondary Assay - IP-One HTRF Assay
Principle: This assay provides a more direct and cumulative measure of PLCβ activity by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection, a robust technology with a high signal-to-noise ratio, making it ideal for confirming hits and determining potency (IC₅₀).
Materials:
-
UM cell line with a known GNAQ or GNA11 mutation (e.g., 92.1, Mel202).
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
Stimulation Buffer provided with the kit.
-
Test compounds and positive control (FR900359).
-
384-well low-volume white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed UM cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds and the FR900359 control in Stimulation Buffer.
-
Remove culture medium and add 5 µL of the compound dilutions to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection Reagent Addition:
-
Following the manufacturer's protocol, add 2.5 µL of the IP1-d2 conjugate to each well.
-
Add 2.5 µL of the anti-IP1-cryptate antibody to each well.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Convert the ratio to IP1 concentration using a standard curve run in parallel.
-
Plot the IP1 concentration against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
-
Protocol 3: Target Engagement - Gαq/βγ BRET Assay
Principle: Bioluminescence Resonance Energy Transfer (BRET) can be used to confirm that a compound directly disrupts the G protein heterotrimer. In this setup, the Gαq subunit is fused to a Renilla luciferase (RLuc, the BRET donor) and the Gγ subunit is fused to a fluorescent protein (e.g., GFP, the BRET acceptor). In the inactive heterotrimer state, the donor and acceptor are in close proximity, generating a high BRET signal. Activators cause subunit dissociation, decreasing BRET. A GDI like FR900359 will stabilize the heterotrimer, preventing this dissociation and preserving the high BRET signal even in the presence of an agonist.[18]
Materials:
-
HEK293 cells.
-
Expression plasmids: Gαq-RLuc, Gβ, Gγ-GFP, and a relevant GPCR.
-
Transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
Test compounds, positive control (FR900359), and agonist.
-
White 96-well or 384-well plates.
-
Luminescence plate reader capable of simultaneous dual-wavelength detection (e.g., for RLuc/GFP, ~480 nm and ~530 nm).
Procedure:
-
Transfection: Co-transfect HEK293 cells with the four plasmids (Gαq-RLuc, Gβ, Gγ-GFP, GPCR) in a T75 flask.
-
Cell Plating: After 24 hours, harvest and re-plate the transfected cells into white assay plates. Incubate for another 24 hours.
-
Assay:
-
Wash cells once with HBSS.
-
Add test compounds or controls and incubate for 15 minutes.
-
Add the BRET substrate Coelenterazine h to a final concentration of 5 µM.
-
Immediately add the GPCR agonist (or vehicle).
-
Read luminescence at both wavelengths for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
A true Gαq/11 inhibitor will prevent the agonist-induced drop in the BRET ratio.
-
Quantify the effect and calculate the IC₅₀ by plotting the BRET ratio against inhibitor concentration in the presence of a fixed concentration of agonist.
-
Preclinical Validation Workflow
Once a potent and specific lead compound is identified, it must undergo rigorous preclinical evaluation to assess its therapeutic potential.
Caption: Workflow for the preclinical validation of a Gαq/11 inhibitor.
Protocol 4: In Vitro Characterization in UM Cell Lines
Principle: To evaluate the cellular effects of a lead inhibitor on UM cells harboring the target mutation. This involves assessing the impact on cell viability, induction of apoptosis, and suppression of downstream signaling pathways.
A. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed UM cell lines (e.g., 92.1 [GNAQ Q209L], Mel202 [GNA11 Q209L]) in 96-well plates.
-
After 24 hours, treat cells with a 10-point serial dilution of the inhibitor (e.g., 1 nM to 100 µM).
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.
-
Normalize data to DMSO-treated controls and plot to determine the GI₅₀ (concentration for 50% growth inhibition).
B. Apoptosis Assay (e.g., Caspase-Glo® 3/7)
-
Perform the assay as described for viability, but with a shorter incubation period (e.g., 24 or 48 hours).
-
Add Caspase-Glo® 3/7 reagent and measure luminescence to quantify apoptosis induction.
C. Western Blot for Pathway Modulation
-
Plate UM cells in 6-well plates and allow them to adhere.
-
Treat cells with the inhibitor at 1x, 5x, and 10x the GI₅₀ concentration for 2-6 hours.
-
Lyse the cells, quantify protein concentration, and perform SDS-PAGE.
-
Transfer to a PVDF membrane and probe with antibodies against key signaling nodes:
-
MAPK Pathway: Phospho-ERK (pERK), Total-ERK
-
Hippo Pathway: YAP (to assess nuclear vs. cytoplasmic localization via cell fractionation), Phospho-YAP
-
Apoptosis Marker: Cleaved PARP
-
Loading Control: GAPDH or β-Actin
-
-
Expected Outcome: A potent on-target inhibitor should show a dose-dependent decrease in pERK and an increase in cleaved PARP.[10]
Protocol 5: In Vivo Efficacy - Uveal Melanoma Xenograft Model
Principle: To determine if the inhibitor can suppress tumor growth in a living organism. Patient-derived xenografts (PDXs) or cell line-derived xenografts are implanted in immunocompromised mice.[19]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
UM cell line (e.g., 92.1) or PDX tissue.
-
Matrigel.
-
Lead inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 million UM cells (resuspended in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor mice daily. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Lead Inhibitor (Dose 1)
-
Group 3: Lead Inhibitor (Dose 2)
-
-
-
Treatment: Administer the inhibitor and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.
-
Record mouse body weight at each measurement as an indicator of toxicity.
-
Monitor for any other signs of adverse effects.
-
-
Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or for a set duration (e.g., 28 days).
-
Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK) to confirm target engagement in vivo.[10]
-
Addressing Challenges: Resistance and Combination Therapies
A significant hurdle in targeted cancer therapy is the development of resistance. For Gαq/11 inhibitors, potential mechanisms are emerging:
-
Secondary Mutations: In vitro studies have shown that chronic exposure to YM-254890 can select for secondary mutations within the GNA11 gene itself (e.g., F75Y, Y192H).[20][21] These mutations are predicted to directly interfere with inhibitor binding, rendering the drug ineffective while the oncogenic Q209L mutation remains active.[20][21]
-
Pathway Reactivation: Tumor cells may adapt by reactivating downstream pathways through alternative mechanisms. Transcriptomic analysis has shown that while Gαq/11 inhibition initially suppresses the MAPK pathway, rebound activation can occur within 24 hours.[13][22]
-
Compensatory Pathways: Upregulation of parallel survival pathways, such as PI3K/mTOR or JAK/STAT signaling, can allow cells to bypass their dependency on Gαq/11.[23][24]
The Rationale for Combination Therapy: To overcome these challenges, combination strategies are being actively explored. Combining a direct Gαq/11 inhibitor with an inhibitor of a key downstream node, such as a MEK inhibitor (e.g., Trametinib, Binimetinib), has shown synergistic effects. This dual blockade can lead to more sustained pathway inhibition and enhanced tumor cell killing, both in vitro and in vivo.[13][22]
Future Directions and Clinical Landscape
While the development of direct small-molecule Gαq/11 inhibitors continues, their translation to the clinic has been slow due to the challenging properties of the lead compounds.[6] This has spurred innovation in alternative therapeutic modalities.
A promising next-generation approach is the development of antibody-drug conjugates (ADCs). The ADC DYP688 consists of an antibody targeting a melanoma-associated antigen (PMEL17) linked to a potent Gαq/11 inhibitor payload.[25] This strategy aims to deliver the toxic payload specifically to melanoma cells, widening the therapeutic window and minimizing systemic toxicity.[25] A Phase I clinical trial (NCT05415072) of DYP688 has reported a manageable safety profile and encouraging clinical activity in patients with metastatic uveal melanoma.[25]
Furthermore, clinical trials targeting downstream effectors, such as PKC inhibitors (e.g., IDE196, NCT03947385), are ongoing, often in combination with other agents like MEK inhibitors.[26]
Conclusion
The discovery that Gαq/11 mutations are the primary oncogenic drivers in the vast majority of uveal melanomas has provided a clear and rational therapeutic target. The development of direct inhibitors, from natural products like FR900359 to novel small molecules, has been instrumental in validating this strategy preclinically. The protocols and workflows detailed in this guide provide a framework for the identification and rigorous evaluation of new inhibitor candidates. While challenges such as drug resistance and compound druggability remain, the field is advancing through intelligent combination strategies and innovative drug delivery platforms like ADCs. Continued research focused on directly targeting the Gαq/11 oncoproteins holds significant promise for improving outcomes for patients with this devastating disease.
References
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Shi, D., Yang, G., Ge, Y., Deng, J., Xiong, X., & Zhu, M. (2022). Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma. Acta Pharmaceutica Sinica B, 12(8), 3326-3341. [Link]
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Marín-Ramos, D., Piñeiro-Sabarís, R., & Sobrino, T. (2022). GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma. Cancers, 14(13), 3066. [Link]
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Reina-Ortiz, C., Parra-Perez, C., & Lopez-Nevot, M. (2023). Driver mutations in GNAQ and GNA11 genes as potential targets for precision immunotherapy in uveal melanoma patients. OncoImmunology, 12(1), 2202613. [Link]
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Ge, Y., Yang, G., Deng, J., Shi, D., Xiong, X., & Zhu, M. (2021). Design, Synthesis, and Evaluation of Small Molecule Gαq/11 Protein Inhibitors for the Treatment of Uveal Melanoma. Journal of Medicinal Chemistry, 64(6), 3131-3152. [Link]
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Ajith, A., Pak, J., & Song, J. (2021). Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses. Molecular & Cellular Proteomics, 20, 100030. [Link]
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Ge, Y., Deng, J., Yang, G., Shi, D., Xiong, X., & Zhu, M. (2022). Discovery of small molecule G α q/11 protein inhibitors against uveal melanoma. Acta Pharmaceutica Sinica B, 12(8), 3326-3341. [Link]
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Paradis, K., Gut, G., & Gut, I. (2024). Unraveling Resistance Mechanisms to Gαq Pathway Inhibition in Uveal Melanoma: Insights from Signaling-Activation Library Screening. Cancers, 16(1), 74. [Link]
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Saegusa, J., Terasaki, H., & Yamasaki, O. (2015). The Role of Mutation Rates of GNAQ or GNA11 in Cases of Uveal Melanoma in Japan. Investigative Ophthalmology & Visual Science, 56(11), 6428-6433. [Link]
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Daily, M. J. (2020). Therapeutic Escape in Gαq-Mutant Uveal Melanoma: It's a FAK. Clinical Cancer Research, 26(10), 2234-2236. [Link]
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Ajith, A., Pak, J., & Song, J. (2021). Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma. Journal of Biological Chemistry, 297(4), 101140. [Link]
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OcularMelanomaSociety.org. (2025). How Gene Mutations in GNAQ and GNA11 Trigger Eye Cancer: Understanding Uveal Melanoma in Simple Terms. OcularMelanomaSociety.org. [Link]
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Lapadula, W. J., & Setaluri, V. (2021). Targeting Oncogenic Gαq/11 in Uveal Melanoma. Cancers, 13(24), 6219. [Link]
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He, L., & Roesler, J. (2018). Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma. Frontiers in Genetics, 9, 393. [Link]
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Schrage, R., & Kostenis, E. (2021). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science, 4(2), 849-857. [Link]
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Paradis, K., Gut, G., & Gut, I. (2024). Unraveling Resistance Mechanisms to Gαq Pathway Inhibition in Uveal Melanoma: Insights from Signaling-Activation Library Screening. Cancers, 16(1), 74. [Link]
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Schrage, R., & Kostenis, E. (2015). The experimental power of FR900359 to study Gq-regulated biological processes. Nature Communications, 6, 10156. [Link]
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Hitchman, T. D., & Shoushtari, A. N. (2021). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Clinical Cancer Research, 27(5), 1476-1490. [Link]
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Ma, J., Wang, M., Manglik, A., Bastian, B. C., & Chen, X. (2023). Abstract 3885: A secondary Gαq mutation confers resistance to Gαq inhibitors in uveal melanoma. Cancer Research, 83(7_Supplement), 3885. [Link]
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Ma, J., Wang, M., Manglik, A., Bastian, B. C., & Chen, X. (2023). A secondary Gαq mutation confers resistance to Gαq inhibitors in uveal melanoma. Cancer Research. [Link]
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Schrage, R. (2021). Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation?. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(2), 297-300. [Link]
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Marín-Ramos, D., Piñeiro-Sabarís, R., & Sobrino, T. (2022). GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma. Cancers, 14(13), 3066. [Link]
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Schrage, R., & Kostenis, E. (2021). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science, 4(2), 849-857. [Link]
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Ge, Y., Deng, J., Yang, G., Shi, D., Xiong, X., & Zhu, M. (2022). Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma. Acta Pharmaceutica Sinica B. [Link]
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Onken, M. D., Makepeace, C. M., & Kaltenbronn, K. M. (2019). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. Molecular Cancer Research, 17(4), 963-973. [Link]
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vJOncology. (2025). Phase I trial of DYP688 in uveal melanoma and other GNAQ/11-mutant melanomas. YouTube. [Link]
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Kalirai, H., & Coupland, S. E. (2020). Hindsight: Review of Preclinical Disease Models for the Development of New Treatments for Uveal Melanoma. Cancers, 12(11), 3299. [Link]
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ResearchGate. (n.d.). Gαq/11 signaling pathways. The main downstream signaling pathways of... ResearchGate. [Link]
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Huang, J. L., & Van Raamsdonk, C. D. (2015). Oncogenic G Protein GNAQ Induces Uveal Melanoma and Intravasation in Mice. Cancer Research, 75(16), 3384-3397. [Link]
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Duke Health. (n.d.). IDEAYA: (Melanoma with GNAQ/11 Mutations or PRKC Fusions) - Clinical Trial. Duke Health. [Link]
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Mallavialle, A., & Moriceau, G. (2020). GNAQ/11 and BAP1 mutant isogenic cell lines engineered by CRISPR/Cas9 to model ocular melanoma. Investigative Ophthalmology & Visual Science, 61(7), 4271. [Link]
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Lapadula, W. J., & Setaluri, V. (2021). Targeting Oncogenic Gαq/11 in Uveal Melanoma. ResearchGate. [Link]
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He, L., & Roesler, J. (2018). Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma. Semantic Scholar. [Link]
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Hitchman, T. D., & Shoushtari, A. N. (2021). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Clinical Cancer Research, 27(5), 1476-1490. [Link]
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Carvajal, R. D., & Piulats, J. M. (2021). Examples of targeted therapy clinical trials in Uveal Melanoma (UM). ResearchGate. [Link]
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ResearchGate. (n.d.). YM-254890 (YM) inhibits human uveal melanoma cell signaling and tumor... ResearchGate. [Link]
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Onken, M. D., Makepeace, C. M., & Kaltenbronn, K. M. (2019). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. Molecular Cancer Research. [Link]
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Schrage, R., & Kostenis, E. (2023). Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers. Proceedings of the National Academy of Sciences, 120(20), e2219981120. [Link]
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van der Velden, P. A., & Jager, M. J. (2022). Protein and mRNA Expression in Uveal Melanoma Cell Lines Are Related to GNA and BAP1 Mutation Status. Translational Vision Science & Technology, 11(7), 17. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most frequent and critical issues observed during the synthesis of imidazo[1,2-a]pyrazines.
Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in imidazo[1,2-a]pyrazine synthesis is a common issue that can often be traced back to several key factors, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.
Causality and Solutions:
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Suboptimal Catalyst Choice or Loading: The GBB reaction and similar syntheses are often sensitive to the choice and concentration of the catalyst. While a range of Brønsted and Lewis acids can be employed, their effectiveness varies with the specific substrates. For instance, scandium triflate is a highly effective but expensive Lewis acid catalyst for the GBB reaction.[1] More cost-effective alternatives like yttrium triflate have also been used successfully.[1] In some cases, iodine has been shown to be an efficient and mild catalyst.[2] It is crucial to screen a panel of catalysts and optimize the loading, as too little may result in an incomplete reaction, while too much can lead to side product formation.
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Inappropriate Solvent: The choice of solvent plays a critical role in the reaction's success. Protic solvents like ethanol or methanol are commonly used and can facilitate the necessary proton transfers in the reaction mechanism.[2] However, in some instances, aprotic solvents may be required to avoid unwanted side reactions. For industrial-scale synthesis, avoiding halogenated solvents is often a priority.[3]
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Reaction Temperature and Time: Many syntheses of imidazo[1,2-a]pyrazines are conducted at room temperature or with gentle heating.[2] However, the optimal temperature can be substrate-dependent. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2][4] Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials or the formation of byproducts.[5]
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Reactivity of Starting Materials: The electronic properties of the starting materials, particularly the aldehyde in the GBB reaction, can significantly influence the yield. Electron-rich aromatic aldehydes and aliphatic aldehydes tend to give better yields than electron-deficient ones.[3] If you are using an electron-poor aldehyde, you may need to employ a more active catalyst or adjust the reaction conditions. The purity of the starting materials, especially the 2-aminopyrazine and isocyanide, is also critical. Impurities can interfere with the reaction and lead to the formation of side products.
Experimental Protocol: Catalyst Screening for the Groebke-Blackburn-Bienaymé Reaction
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Setup: In parallel reaction vials, add the 2-aminopyrazine (1.0 eq) and aldehyde (1.0 eq) to the chosen solvent (e.g., methanol, ethanol, or acetonitrile).
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Catalyst Addition: To each vial, add a different catalyst (e.g., Sc(OTf)₃, Y(OTf)₃, p-TsOH, iodine) at a starting concentration of 10 mol%. Include a no-catalyst control.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) to each vial.
-
Reaction: Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
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Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
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Analysis: Compare the product formation and consumption of starting materials across the different catalysts to identify the most effective one for your specific substrate combination.
Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer: The formation of multiple products is a common challenge, especially in one-pot, multicomponent reactions. Identifying the nature of these byproducts is the first step toward mitigating their formation.
Causality and Solutions:
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Incomplete Cyclization: In many synthetic routes, the final step is an intramolecular cyclization to form the imidazole ring. If this step is slow or incomplete, you may isolate acyclic intermediates. The presence of these intermediates can often be confirmed by LC-MS analysis. To promote complete cyclization, you might need to increase the reaction temperature, prolong the reaction time, or switch to a more effective catalyst.
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Side Reactions of Starting Materials: Isocyanides are reactive compounds that can undergo polymerization or hydrolysis under acidic conditions. Aldehydes can undergo self-condensation or oxidation. To minimize these side reactions, ensure that your starting materials are pure and dry, and consider adding the more sensitive reagents (like the isocyanide) portion-wise or at a later stage of the reaction.
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Unidentified Byproducts at High Temperatures: In some cases, particularly at elevated temperatures, complex mixtures of byproducts can form. While their exact structures may be difficult to determine without extensive characterization, their formation is a clear indication that the reaction conditions are too harsh.[5] Reducing the reaction temperature and using a more active catalyst to shorten the reaction time is the recommended approach.
Troubleshooting Workflow for Imidazo[1,2-a]pyrazine Synthesis
Caption: A decision tree for troubleshooting low yields in imidazo[1,2-a]pyrazine synthesis.
Purification Challenges
Question: I am having difficulty purifying my imidazo[1,2-a]pyrazine product. What are the best strategies for purification?
Answer: Purification can indeed be a bottleneck. The optimal method will depend on the physical properties of your product and the nature of the impurities.
Causality and Solutions:
-
Co-eluting Impurities in Column Chromatography: If your product co-elutes with impurities during silica gel chromatography, you may need to explore different solvent systems or use a different stationary phase, such as alumina.[4] Gradient elution is often more effective than isocratic elution for separating complex mixtures.
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Product Solubility Issues: Some imidazo[1,2-a]pyrazines may have poor solubility in common organic solvents, making purification by chromatography or recrystallization challenging. In such cases, precipitation from the reaction mixture, if the product is a solid, can be a highly effective purification method.[2]
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Industrial Scale Purification: For larger scale syntheses, purification by column chromatography can be impractical. An alternative method that has been successfully employed is the formation of a sulfate salt of the basic imidazo[1,2-a]pyrazine product, which can then be isolated by filtration and subsequently neutralized to give the pure product.[3]
Experimental Protocol: Purification by Sulfate Salt Formation
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Reaction Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
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Dissolution: Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate.
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Acidification: Slowly add a solution of sulfuric acid in an alcohol (e.g., 1M H₂SO₄ in isopropanol) to the stirred solution of the crude product.
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Precipitation: The sulfate salt of the imidazo[1,2-a]pyrazine should precipitate out of the solution.
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Isolation: Collect the solid by filtration and wash it with the organic solvent.
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Neutralization: Suspend the sulfate salt in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., saturated sodium bicarbonate solution).
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Extraction: Stir the mixture until all the solid has dissolved and the product has been neutralized. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
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Final Product: Concentrate the organic layer under reduced pressure to obtain the purified imidazo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my imidazo[1,2-a]pyrazine synthesis?
A1: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction.[4] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials and the product. The consumption of the limiting reagent and the appearance of the product spot (often fluorescent under UV light) can be tracked over time. For more quantitative analysis and to check for the presence of intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[6]
Q2: What are the key considerations for the quality of the 2-aminopyrazine starting material?
A2: The purity of 2-aminopyrazine is crucial for a successful synthesis. Commercially available 2-aminopyrazine should be of high purity. If you are synthesizing it in-house, ensure it is free from starting materials and byproducts from its own synthesis.[7][8] The presence of impurities can lead to the formation of undesired side products and complicate the purification of the final imidazo[1,2-a]pyrazine.
Q3: Can I use crude isocyanide in the GBB reaction?
A3: While it may be tempting to use crude isocyanide to save time, it is generally not recommended. Isocyanides can be unstable and may contain impurities that can inhibit the reaction or lead to the formation of byproducts. It is best to use freshly purified isocyanide for optimal results.
Q4: My product seems to be unstable on silica gel. What are my options?
A4: If your product is degrading on silica gel, you can try using a less acidic stationary phase like neutral alumina for column chromatography.[4] Alternatively, you can try to purify your product by recrystallization or precipitation, as described in the "Purification Challenges" section.
Reaction Mechanism Visualization
The Groebke-Blackburn-Bienaymé reaction is a powerful method for the synthesis of 3-aminoimidazo[1,2-a]pyrazines. A simplified mechanism is depicted below to aid in understanding the key bond-forming events.
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
This technical support guide is intended to be a living document. As new challenges and solutions emerge in the synthesis of imidazo[1,2-a]pyrazines, we will continue to update this resource to reflect the latest advancements in the field.
References
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. [Link]
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ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]
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Diversity-oriented synthesis of fused-imidazole derivatives via Groebke-Blackburn-Bienayme reaction: A review. ResearchGate. [Link]
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Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. [Link]
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The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]
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Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing. [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
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Diversity-oriented synthesis of fused-imidazole derivatives via Groebke-Blackburn-Bienayme reaction: a review. ScienceDirect. [Link]
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Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Publications. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Google APIs. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. ACS Publications. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
- Preparation of 2-aminopyrazine.
-
New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Preparation method of 2-aminopyrazine derivatives.
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Technical Support Center: Optimizing Reaction Conditions for Tetrahydroimidazo[1,2-a]pyrazine Synthesis
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Technical Support Center: Troubleshooting Solubility Issues of Imidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine derivatives. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges frequently encountered with this important class of heterocyclic compounds. Drawing upon established scientific principles and field-proven insights, this resource aims to be your first point of reference for overcoming experimental hurdles and ensuring the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of imidazo[1,2-a]pyrazine derivatives.
Q1: Why are many imidazo[1,2-a]pyrazine derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many imidazo[1,2-a]pyrazine derivatives stems from a combination of their inherent physicochemical properties. The fused aromatic ring system contributes to a rigid, planar structure that can favor strong crystal lattice packing. This strong packing requires significant energy to overcome during dissolution. Additionally, the overall molecule can be predominantly lipophilic, especially with non-polar substituents, further disfavoring interaction with polar water molecules.[1] The molecular structure, including the presence and nature of functional groups, plays a crucial role in determining solubility.[2]
Q2: What is the first step I should take when I encounter a solubility issue with a new imidazo[1,2-a]pyrazine derivative?
A2: The first step is to characterize the solid-state properties of your compound. Different crystalline forms, known as polymorphs, can exhibit significantly different solubilities.[3] A metastable polymorph, for instance, will generally be more soluble than its stable counterpart.[4][5] Initial analysis using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) can provide valuable insights into the crystalline nature of your sample and whether polymorphism might be a contributing factor to your solubility observations.
Q3: Can pH be used to improve the solubility of my imidazo[1,2-a]pyrazine derivative?
A3: Yes, pH adjustment can be a very effective strategy, provided your molecule has ionizable functional groups.[6] The imidazo[1,2-a]pyrazine core itself has a basic nitrogen atom that can be protonated to form a more soluble salt.[7] If your derivative contains acidic or basic substituents, altering the pH of the solution to ensure these groups are in their ionized state can dramatically increase aqueous solubility. According to the Henderson-Hasselbalch equation, the solubility of an ionizable drug is highly influenced by pH.[8]
Q4: Are there any common organic solvents that are effective for dissolving imidazo[1,2-a]pyrazine derivatives?
A4: Due to their often lipophilic nature, imidazo[1,2-a]pyrazine derivatives tend to show better solubility in polar organic solvents. Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and acetone.[7] However, for many biological and pharmaceutical applications, the use of organic solvents needs to be carefully controlled and minimized.
Q5: What is the Biopharmaceutics Classification System (BCS), and why is it relevant to my work with these compounds?
A5: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[9] Poorly soluble drugs typically fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[10][11] Understanding where your imidazo[1,2-a]pyrazine derivative fits within this classification can help guide your formulation strategy. For instance, for a BCS Class II compound, enhancing solubility is the primary hurdle to achieving good bioavailability.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to address more complex solubility challenges.
Issue 1: My imidazo[1,2-a]pyrazine derivative precipitates out of my aqueous buffer during my biological assay.
This is a common and critical issue that can lead to inaccurate and unreliable experimental results. The following troubleshooting workflow can help you systematically address this problem.
Caption: Decision workflow for addressing compound precipitation in aqueous buffers.
Expert Insights & Causality:
-
Solid-State Characterization (Step 1): The importance of understanding the solid form cannot be overstated. Undiscovered polymorphism can lead to inconsistent solubility results between batches of the same compound.[12] A seemingly minor change in the final crystallization step can produce a different, less soluble polymorph.[3]
-
pH and Ionization (Step 2): For ionizable compounds, moving the pH of the buffer further away from the compound's pKa (by at least 2 units) will ensure that a higher percentage of the compound is in its more soluble, ionized form.
-
Solubilizing Excipients (Step 3):
-
Co-solvents: These water-miscible organic solvents, like DMSO or ethanol, work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.
-
Surfactants: These molecules form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the bulk aqueous phase.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the drug from the aqueous environment and thereby increasing its solubility.[2]
-
-
Advanced Formulations (Step 4):
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid-state carrier, often a polymer.[13] This can prevent the drug from crystallizing and can present it in a higher energy, amorphous state, which has a higher apparent solubility and faster dissolution rate.[14]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), present the drug in a lipidic vehicle. Upon gentle agitation in an aqueous medium, these systems form fine oil-in-water emulsions, facilitating drug dissolution and absorption.[11][14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio.[10] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[2][11]
-
Experimental Protocol: Screening for Optimal Solubilizing Excipients
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your imidazo[1,2-a]pyrazine derivative in 100% DMSO (e.g., 10 mM).
-
Prepare Excipient Solutions: Prepare a series of aqueous buffer solutions (at the desired pH for your assay) containing different concentrations of your chosen excipients (e.g., 0.1%, 0.5%, 1% Tween 80; 1%, 2%, 5% HP-β-CD).
-
Solubility Determination: a. Add a small aliquot of the DMSO stock solution to each excipient-containing buffer to achieve your final desired assay concentration. b. Ensure the final concentration of DMSO is low and consistent across all samples (typically ≤ 1%) to minimize its own solubilizing effect and potential for cellular toxicity. c. Incubate the samples under your standard assay conditions (e.g., 37°C for 2 hours). d. Visually inspect for any signs of precipitation. e. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
-
Toxicity Assessment: It is crucial to run parallel cytotoxicity assays (e.g., MTT, LDH) with your chosen cell line using the same concentrations of excipients to ensure they do not interfere with your biological measurements.
Issue 2: Low and Inconsistent Bioavailability in Animal Studies Due to Poor Solubility.
Poor aqueous solubility is a primary reason for low oral bioavailability.[2] The following strategies can be employed to improve the in vivo performance of your imidazo[1,2-a]pyrazine derivatives.
Formulation Strategies for In Vivo Studies:
The table below summarizes common formulation approaches for poorly soluble compounds, along with their primary mechanisms and key considerations.
| Formulation Strategy | Primary Mechanism | Key Considerations |
| Co-solvent Systems | Increases drug solubility in the vehicle. | Potential for in vivo precipitation upon dilution with gastrointestinal fluids. Toxicity of the co-solvent must be considered. |
| Suspensions (Micronized or Nanosized) | Increases surface area for dissolution. | Particle size distribution and stability of the suspension are critical. Use of wetting and suspending agents is often necessary. |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains the drug in a solubilized state in vivo. | The drug must have adequate solubility in the lipid components. The formulation must emulsify effectively in the gut. |
| Solid Dispersions (Amorphous) | Increases apparent solubility and dissolution rate by preventing crystallization. | Physical stability of the amorphous form during storage and in vivo is a key challenge. |
| Salt Formation | Increases solubility and dissolution rate by creating an ionized form of the drug. | Only applicable to ionizable compounds. The potential for conversion back to the less soluble free acid or base in the gastrointestinal tract exists. |
Data synthesized from multiple sources.[6][10][13][14]
Expert Insights & Causality:
-
Particle Size Reduction: For compounds whose absorption is limited by their dissolution rate, reducing the particle size is a direct and effective approach.[8] Nanosizing, in particular, can significantly enhance bioavailability.[2] However, care must be taken to prevent particle agglomeration, which would negate the benefit of the increased surface area.[10]
-
Amorphous Solid Dispersions: By trapping the drug in an amorphous state within a polymer matrix, you are essentially providing it in a pre-dissolved or high-energy form.[14] This can lead to the generation of a supersaturated solution in vivo, which can significantly enhance absorption.[13]
-
Salt Forms: The formation of a salt can dramatically improve the dissolution rate.[8] This is because the pH in the diffusion layer surrounding the dissolving salt particle is altered to a pH where the drug has higher solubility.[8]
Diagram: Impact of Formulation on Oral Absorption
Caption: How advanced formulations improve the oral absorption of poorly soluble drugs.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC - NIH. Retrieved from [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2025). MDPI. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine. (n.d.). Pipzine Chemicals. Retrieved from [Link]
-
Imidazo(1,2-a)pyrazine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). JOCPR. Retrieved from [Link]
-
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Imidazo(1,2-a)pyridine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.). [Source not available].
-
Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Retrieved from [Link]
-
Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Imidazo[1,2-a]pyrazines. (2025). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
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- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-23-1). The available scientific literature primarily identifies this specific molecule as a chemical building block or scaffold[1][2]. As such, it is not extensively characterized with a defined primary biological target.
This guide, therefore, adopts a proactive and predictive approach. It addresses potential off-target effects by drawing insights from structurally related compounds within the broader imidazo[1,2-a]pyrazine and tetrahydroimidazo[1,2-a]pyrazine classes. Our goal is to equip you with the rationale and methodologies to anticipate, identify, and troubleshoot unexpected experimental outcomes, ensuring the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
As of our latest literature review, a specific biological target has not been authoritatively defined for this exact compound. It is most frequently cited as a heterocyclic building block for chemical synthesis[1][2]. Researchers should treat it as a novel chemical entity and perform rigorous target identification and validation studies.
Q2: Based on its chemical structure, what are the most probable off-target activities I should be aware of?
The tetrahydroimidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. Based on published data for its analogs, potential off-target families include:
-
Gαq Proteins: Derivatives like BIM-46174 are known to silence Gαq proteins, which are critical components of G protein-coupled receptor (GPCR) signaling[3][4].
-
Adrenergic Receptors: Various substituted imidazo[1,2-a]pyrazines have shown binding affinity for α1, α2, β1, and β2 adrenergic receptors, influencing pathways that regulate blood glucose and cardiovascular function[5].
-
Ion Channels (TRPC5): The scaffold is present in potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) calcium channel, which is involved in renal function and other physiological processes[6].
-
Kinases: The broader imidazo[1,2-a]pyrazine class has been shown to produce inhibitors of kinases such as PI3K and the receptor tyrosine kinase EphB4[7].
-
AMPARs: Certain derivatives act as negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the TARP γ-8 auxiliary subunit[8].
Q3: My experiment is showing unexpected results (e.g., high cytotoxicity, altered cell morphology) that don't align with my hypothesized target. What could be the cause?
This is a classic indication of a potent off-target effect. For instance, some Gαq protein inhibitors based on this scaffold induce cellular toxicity and disrupt cytoskeletal dynamics in a manner that is independent of their action on Gαq[3]. This guide provides detailed troubleshooting workflows to dissect such observations.
Q4: How can I proactively screen for potential off-target effects before committing to extensive experiments?
A tiered approach is recommended. Start with in silico prediction tools to generate hypotheses. Follow this with broad, fee-for-service screening panels (e.g., kinase panels, GPCR binding panels) to test these predictions empirically. Finally, validate any hits in targeted cell-based assays. A detailed workflow for this process is provided later in this document.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section is formatted to address specific problems you may encounter. For each problem, we outline the most probable cause based on the pharmacology of related compounds and provide a logical workflow to diagnose the issue.
Problem 1: You observe significant cytotoxicity or changes in cell morphology (e.g., rounding, detachment, cytoskeletal collapse) at concentrations where your hypothesized target should not induce such effects.
-
Probable Cause: Gαq/11-independent disruption of cytoskeletal dynamics. The prototypical inhibitor BIM-46187, a related compound, is known to affect the cytoskeleton independently of its primary target[3]. This off-target action can lead to potent, non-specific toxicity.
-
Troubleshooting & Validation Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity. -
Experimental Protocol: F-Actin Staining for Cytoskeletal Integrity
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with your compound at various concentrations (including a cytotoxic dose) and appropriate controls (vehicle, positive control for cytoskeletal disruption like Cytochalasin D). Incubate for the desired time.
-
Fixation: Aspirate the media and gently wash once with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash three times with PBS. Incubate with a fluorescently-conjugated Phalloidin solution (e.g., Alexa Fluor 488 Phalloidin) diluted in PBS with 1% Bovine Serum Albumin (BSA) for 45-60 minutes at room temperature, protected from light.
-
Nuclear Counterstain: Wash three times with PBS. Incubate with a nuclear stain like DAPI (300 nM in PBS) for 5 minutes.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Look for signs of actin depolymerization, stress fiber collapse, or cortical actin aggregation compared to vehicle-treated cells.
-
Problem 2: Your experimental system shows unexpected fluctuations in intracellular calcium ([Ca2+]) levels or downstream calcium-dependent signaling.
-
Probable Cause: Direct modulation of calcium channels. As noted, the tetrahydroimidazo[1,2-a]pyrazine scaffold is a key component of potent TRPC5 inhibitors[6]. Your compound may be interacting with TRPC5 or other TRP family members.
-
Troubleshooting & Validation Workflow:
-
Direct Measurement: Use a ratiometric calcium indicator (like Fura-2 AM) or a single-wavelength indicator (like Fluo-4 AM) with a plate reader or fluorescence microscope to directly measure [Ca2+] changes in response to your compound.
-
Use of Controls:
-
Test the effect in the presence of a known TRPC5 agonist (e.g., Englerin A) to see if your compound can block the response.
-
Test your compound in cell lines with varying known expression levels of TRPC channels (e.g., HEK-293 cells engineered to overexpress TRPC5 vs. a parental line).
-
-
Ion Selectivity: Perform experiments in calcium-free buffer (supplemented with a chelator like EGTA) to determine if the observed electrical effects are calcium-dependent.
-
-
Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Aspirate growth media. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (like HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with dye-free buffer to remove excess dye. Leave a final volume of 100 µL in each well.
-
Baseline Reading: Place the plate in a fluorescence plate reader equipped with injectors. Measure the baseline fluorescence for 1-2 minutes (Excitation ~485 nm, Emission ~525 nm).
-
Compound Addition: Inject your compound (e.g., 20 µL of a 6X stock) and immediately begin reading fluorescence continuously for 5-10 minutes.
-
Data Analysis: Normalize the fluorescence signal (F/F0, where F0 is the baseline fluorescence) and compare the response curve to vehicle and positive controls (e.g., ionomycin for maximal calcium influx).
-
Proactive Off-Target Profiling
For any novel compound, a proactive strategy to map its selectivity is more efficient than reactive troubleshooting. This workflow provides a roadmap for characterizing this compound or any new chemical entity.
Data Summary: Known Activities of Related Scaffolds
To aid in hypothesis generation, the following table summarizes the biological activities reported for compounds containing the tetrahydroimidazo[1,2-a]pyrazine scaffold.
| Compound/Series | Primary Target(s) / Activity | Potential Off-Target Implications | Reference |
| BIM-46174 / BIM-46187 | Gαq Protein Silencing | Cytoskeletal disruption, Gαq-independent cytotoxicity | [3] |
| Pyridazinone derivatives with the scaffold | TRPC5 Ion Channel Inhibition | Modulation of intracellular Ca2+, effects on related TRP channels | [6] |
| Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines | α2 Adrenergic Receptor Affinity | Cross-reactivity with other adrenergic receptor subtypes (α1, β1, β2) | [5] |
| General Imidazo[1,2-a]pyrazine derivatives | PI3K / EphB4 Kinase Inhibition | Broad kinase cross-reactivity (Kinome profiling recommended) | [7] |
| Imidazo[1,2-a]pyrazine derivatives | Negative Modulation of AMPAR/TARP γ-8 | Effects on glutamatergic neurotransmission, CNS-related activity | [8] |
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. [Link]
-
This compound CAS NO.126052-23-1. Baoji Guokang Bio-technology. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]
-
Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. PubMed. [Link]
-
Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][4][7]tetrazine-8-carboxylates and -carboxamides. PubMed. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health. [Link]
-
[Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and Derivatives]. PubMed. [Link]
-
Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
Sources
- 1. This compound, CasNo.126052-23-1 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 2. 126052-23-1 | this compound - Moldb [moldb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis and purification of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-proven solutions to enhance the purity of your target compounds. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the synthesis and work-up of imidazo[1,2-a]pyrazines.
Q1: My crude NMR shows a complex mixture of products. What are the likely impurities?
A1: The composition of your crude product mixture is highly dependent on the synthetic route employed. For the common Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, impurities can include unreacted starting materials (aminopyrazine, aldehyde, isocyanide), the uncyclized intermediate, and potential regioisomers if the aminopyrazine is unsymmetrically substituted.[1][2] For classical condensation reactions between a 2-aminopyrazine and an α-haloketone, common impurities are residual starting materials and potential over-alkylation or side-products from the α-haloketone.[3][4][5]
Q2: I'm struggling to remove unreacted 2-aminopyrazine from my product. What's the best approach?
A2: 2-Aminopyrazines are basic compounds. An effective method for their removal is an acidic wash during the work-up. By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid solution (e.g., 1N HCl), the basic 2-aminopyrazine will be protonated and move into the aqueous layer. Your less basic imidazo[1,2-a]pyrazine product should remain in the organic phase. However, be aware that the imidazo[1,2-a]pyrazine core itself has basic nitrogens and may also be extracted if the acid is too concentrated.[6] Subsequent neutralization of the aqueous layer and extraction can be used to recover the unreacted starting material if desired.
Q3: My final product has a persistent color, even after column chromatography. What could be the cause?
A3: Persistent color can be due to highly conjugated impurities or degradation products. Aldehyd starting materials, especially aromatic aldehydes, can undergo oxidation or self-condensation to form colored byproducts. Ensure the purity of your starting aldehyde before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of these colored impurities. If the color persists, treatment of a solution of your product with activated charcoal followed by filtration through celite can be effective, although this may lead to some loss of the desired product.
Q4: How can I confirm the regiochemistry of my synthesized imidazo[1,2-a]pyrazine?
A4: Unambiguous determination of regiochemistry, especially with substituted 2-aminopyrazines, requires thorough characterization. 1D and 2D NMR techniques are powerful tools for this. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings between protons and carbons, allowing you to establish connectivity within the molecule. For example, observing a correlation between the proton on the imidazole ring and carbons in the pyrazine ring can confirm the site of annulation. Nuclear Overhauser Effect (NOE) experiments can also provide spatial information to differentiate between isomers.[7][8][9]
Part 2: Troubleshooting Guide: From Crude Mixture to Pure Compound
This section provides a systematic approach to diagnosing and solving common purity problems.
Scenario 1: Low Purity After Groebke-Blackburn-Bienaymé (GBB) Reaction
Problem: The crude product from a GBB reaction shows low conversion and multiple byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GBB reactions.
Expert Insights:
-
Starting Material Integrity is Key: The GBB reaction is sensitive to the purity of the starting materials. Aldehyd impurities can lead to a cascade of side reactions. Isocyanides are prone to polymerization, so it's best to use them fresh or purified.
-
Catalyst Choice: While some GBB reactions proceed without a catalyst, many benefit from the addition of a Lewis acid. Iodine has been reported as a cost-effective and efficient catalyst for this transformation.[9][10]
-
Water Scavenging: The reaction involves the formation of an imine intermediate with the loss of water. Performing the reaction under anhydrous conditions or with a dehydrating agent can drive the equilibrium towards the product and improve yields.[1]
Scenario 2: Difficulty in Separating Product from a Major Impurity
Problem: Column chromatography fails to provide baseline separation between the desired imidazo[1,2-a]pyrazine and a persistent impurity.
Diagnostic Questions:
-
What is the nature of the impurity? (Use NMR, LC-MS to identify if it's an isomer, a starting material, or a byproduct).
-
What are the relative polarities? (Assess from the TLC or column elution profile).
Solutions Based on Impurity Type:
| Impurity Type | Polarity vs. Product | Recommended Purification Strategy |
| Unreacted Aldehyde | Often less polar | Increase eluent polarity gradually during chromatography. A bisulfite wash during workup can also remove aldehydes. |
| Unreacted Aminopyrazine | Generally more polar | Acid wash during work-up. If it persists, use a more polar solvent system for chromatography. |
| Regioisomer | Very similar | This is the most challenging separation. Consider preparative HPLC or derivatization. Recrystallization from various solvent systems should be attempted first, as differences in crystal packing can be exploited. |
| Uncyclized Intermediate | Usually more polar | This suggests an incomplete reaction. Re-subject the mixture to the reaction conditions or try heating to promote cyclization. |
Part 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most common method for purifying imidazo[1,2-a]pyrazines.[3][8][11]
Step-by-Step Methodology:
-
Adsorb the Crude Product: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (60-120 mesh) to this solution until a free-flowing powder is obtained. Gently remove the solvent under reduced pressure.
-
Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (a non-polar solvent like hexane or heptane). Pack the column with this slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Load the Sample: Carefully add the dried silica with your adsorbed product onto the top of the column. Add another layer of sand.
-
Elute the Column: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for imidazo[1,2-a]pyrazines is a hexane/ethyl acetate system.[12][13][14]
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Remove Solvent: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified imidazo[1,2-a]pyrazine.
Caption: Standard workflow for flash column chromatography.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure, crystalline material, especially if the crude product is already of moderate purity (>85%).
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like ethyl acetate/hexane.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification via Salt Formation
For 3-aminoimidazo[1,2-a]pyrazines, purification can be achieved by forming a salt, which often has different solubility properties than the free base.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., methanol or isopropanol).
-
Acid Addition: Slowly add a solution of an acid (e.g., sulfuric acid in methanol) to the stirred solution of the crude product.
-
Precipitation: The corresponding salt of the 3-aminoimidazo[1,2-a]pyrazine should precipitate out of the solution. Stir for a period to ensure complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the salt with the organic solvent to remove impurities that remain in solution.
-
Free-Basing (Optional): To recover the free base, suspend the salt in water and add a base (e.g., NaHCO₃ or K₂CO₃) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified free base.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(1), 123. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. [Link]
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Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. [Link]
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Gámez-Montaño, R., et al. (2021). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1288. [Link]
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Patil, S. A., et al. (2017). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 19(11), 724-730. [Link]
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Imidazo[1,2-a]pyrazines. (n.d.). ResearchGate. [Link]
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
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Cortes-Clerget, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(1), 24-48. [Link]
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
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The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Canadian Journal of Chemistry, 53(19), 2915-2921. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36585-36599. [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2018). Molecules, 23(10), 2469. [Link]
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36585-36599. [Link]
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The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. [Link]
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Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(6), 661-663. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (n.d.). ResearchGate. [Link]
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Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) -. (n.d.). ACS Omega, 8(39), 36005-36024. [Link]
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Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. (n.d.). ResearchGate. [Link]
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A multinuclear magnetic resonance study of protonation in imidazo[1,2‐a]pyrazine. (1990). Magnetic Resonance in Chemistry, 28(8), 693-697. [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019). ACS Medicinal Chemistry Letters, 10(3), 372-378. [Link]
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Technical Support Center: Cellular Toxicity of Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating the cellular toxicity of tetrahydroimidazo[1,2-a]pyrazine derivatives. This guide is designed for drug development professionals, medicinal chemists, and cell biologists who are navigating the complexities of evaluating this important chemical scaffold. The unique structure of these compounds, often found in kinase inhibitors, presents both therapeutic promise and specific challenges in toxicological assessment.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from common inquiries to advanced troubleshooting and mechanistic protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of cytotoxicity screening.
Q1: What are the primary suspected mechanisms of cellular toxicity for tetrahydroimidazo[1,2-a]pyrazine derivatives?
A1: The toxicity profile of this scaffold is often linked to its common use as a core for kinase inhibitors.[3] Therefore, toxicity can arise from several mechanisms:
-
On-Target Toxicity: The intended kinase target may be crucial for the survival of certain non-cancerous cell types, leading to toxicity.
-
Off-Target Kinase Inhibition: The high degree of conservation in the ATP-binding pocket of kinases makes achieving perfect selectivity challenging.[1] Inhibition of unintended kinases, such as those involved in cell cycle regulation or survival signaling, is a common source of toxicity.[4][5]
-
Mitochondrial Toxicity: Compounds can interfere with mitochondrial function by disrupting the electron transport chain, collapsing the membrane potential, or inducing oxidative stress, ultimately leading to a cellular energy crisis and apoptosis.[6]
-
Induction of Reactive Oxygen Species (ROS): Disruption of mitochondrial or other cellular enzymatic functions can lead to an overproduction of ROS.[7] Excessive ROS damages lipids, proteins, and DNA, triggering cell death pathways.[8]
-
Apoptosis Induction: Many cytotoxic compounds, including those that cause mitochondrial damage or DNA damage, ultimately converge on the programmed cell death pathway known as apoptosis, which is executed by a family of proteases called caspases.[9]
Q2: My tetrahydroimidazo[1,2-a]pyrazine derivative has poor solubility in aqueous media. How can I prepare it for cell-based assays?
A2: This is a frequent challenge with heterocyclic compounds.[10] The standard approach is to use dimethyl sulfoxide (DMSO) as a solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions: If performing a dose-response experiment, always perform the serial dilutions in 100% DMSO before adding to the culture medium.[11] This prevents the compound from precipitating at intermediate concentrations.
-
Final DMSO Concentration: When adding the compound to your cells, ensure the final concentration of DMSO in the culture medium is low, typically ≤0.5%, as higher concentrations can be toxic to cells.[11] Always include a "vehicle control" (cells treated with the same final concentration of DMSO without your compound) to account for any solvent effects.
-
Alternative Solvents: If solubility in DMSO is still an issue, you can explore other organic solvents like ethanol or, in some cases, acidic or basic solutions, but their compatibility with your specific cell line must be rigorously tested.[10] For some media components, solubility can be enhanced by using chemically modified dipeptides.[12][13]
Q3: Which initial cytotoxicity assay should I choose? I'm seeing conflicting information about MTT, LDH, and ATP-based assays.
A3: There is no single "best" assay; the key is to understand what each one measures and to use orthogonal methods (assays that measure different endpoints) to validate your findings.[14][15] A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing the cell), and different assays will report these outcomes differently.[16]
Table 1: Comparison of Common Cytotoxicity & Viability Assays
| Assay Type | Principle | What It Measures | Pros | Cons & Pitfalls |
| MTT / XTT / MTS | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product. | Metabolic activity, often used as a proxy for cell viability.[17] | Inexpensive, well-established, high-throughput. | Can be confounded by compounds that alter cellular metabolism or directly reduce the reagent. Insoluble formazan crystals (MTT) require a solubilization step.[17] |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis. | Plasma membrane integrity. A direct measure of cytotoxicity (cell death).[18] | Directly measures cell death. Can be multiplexed. | Insensitive to cytostatic effects. High background can occur from LDH present in serum.[17][19] |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable, metabolically active cells. | Metabolic activity. | Highly sensitive, non-toxic to cells (allowing for real-time monitoring), homogenous (no lysis required).[14] | Signal can be quenched by some test compounds. Over-reduction can occur in highly active cells.[17] |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels using a luciferase-luciferin reaction. Cells are lysed to release ATP. | Intracellular ATP content, a key indicator of cell health and viability.[14] | Highly sensitive, rapid, excellent linearity. Considered a "gold standard" for viability. | Requires cell lysis. ATP levels can fluctuate with metabolic changes unrelated to viability. |
| DNA-Binding Dyes | Uses cell-impermeable dyes (e.g., Propidium Iodide, DAPI, SYTOX) that fluoresce upon binding DNA in cells with compromised membranes. | Membrane integrity. | Allows for direct counting of dead cells, often used in flow cytometry or high-content imaging.[18] | May not be suitable for high-throughput plate reader formats unless multiplexed. Some compounds can interfere with DNA binding.[18] |
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I'm observing high variability between replicate wells in my 96-well plate assay. What's going wrong?
A4: High variability is a common issue that can invalidate your results. The cause is often procedural.[16][20]
-
Uneven Cell Seeding: Cells, especially adherent ones, can settle in the reservoir of your pipette or tube. Ensure your cell suspension is homogenous by gently mixing before and during the plating process.[16]
-
Pipetting Errors: Small volume inaccuracies can lead to large concentration errors. Use calibrated pipettes, ensure you are using the correct tip size, and employ proper reverse-pipetting techniques for viscous solutions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation during incubation, which concentrates the media and your compound.[18] To mitigate this, avoid using the outer 36 wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity buffer.
-
Compound Precipitation: Visually inspect the wells under a microscope after adding your compound. If you see crystals or precipitate, it indicates a solubility problem. The compound is not being delivered to the cells consistently. Revisit your dilution strategy (see Q2).[16]
-
Instrument Performance: High background or variability across the plate could indicate an issue with the plate reader, such as stray light or detector malfunction.[21]
Caption: Troubleshooting Decision Tree for High Assay Variability.
Q5: My results are contradictory. The MTT assay shows significant toxicity, but the LDH release assay shows no effect. How do I interpret this?
A5: This is a classic example of why relying on a single assay is misleading and highlights a key mechanistic insight.[16]
-
The "Why": The MTT assay measures metabolic activity, while the LDH assay measures loss of membrane integrity (cell lysis).[17] Your results strongly suggest that your compound is inhibiting mitochondrial function or has a cytostatic effect (stopping cell proliferation) rather than a cytotoxic one (actively killing cells and causing them to lyse).[16] Cells that are metabolically inactive or have stopped dividing will yield a low signal in an MTT assay but will not release LDH if their membranes are still intact.
-
The Solution: You need a third, orthogonal assay to confirm the mechanism.
-
Apoptosis Assay: Use an Annexin V/PI stain analyzed by flow cytometry. Annexin V detects an early marker of apoptosis (phosphatidylserine translocation), while PI detects late apoptotic/necrotic cells with compromised membranes.[9] This will tell you if the cells are undergoing programmed cell death.
-
ATP Measurement: An ATP-based assay (e.g., CellTiter-Glo) can confirm if the metabolic shutdown is due to a depletion of cellular energy.[14]
-
Cell Counting: A simple cell count (using a hemocytometer or an automated counter) at different time points can confirm a cytostatic effect.[22]
-
Q6: I suspect my compound is directly interfering with my colorimetric/fluorometric assay. How can I test for this?
A6: This is a critical control experiment, especially for highly colored or fluorescent compounds. Interference can lead to false positive or false negative results.[21]
-
The Protocol (Cell-Free Control):
-
Prepare a 96-well plate with your culture medium but no cells .
-
Add your compound at the same concentrations used in your experiment.
-
Add the assay reagent (e.g., MTT, Resazurin, LDH substrate).
-
Incubate for the standard duration and read the plate.
-
-
Interpretation: If you see a signal change in the cell-free wells that correlates with your compound's concentration, you have confirmed assay interference.[21] For example, if your compound is a reducing agent, it might reduce the MTT reagent directly, giving a false positive "viability" signal. If it quenches fluorescence, it could give a false negative in a resazurin assay.
-
The Solution: If interference is confirmed, you must switch to an assay with a different detection method. For example, if you have colorimetric interference with MTT, switch to a luminescence-based ATP assay or direct cell counting.
Section 3: In-Depth Mechanistic Protocols
Once initial toxicity is established, the next step is to understand the underlying mechanism. Here are streamlined protocols for investigating common toxicity pathways.
Caption: General Workflow for Investigating Cellular Toxicity.
Protocol 1: Assessing Mitochondrial Dysfunction
Mitochondria are a common target for drug-induced toxicity.[6][23] This protocol uses changes in oxygen consumption rate (OCR) as a sensitive indicator of mitochondrial health.
Principle: The Agilent Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) in real-time, allowing for the identification of mitochondrial inhibitors, uncouplers, or other toxic effects.[24]
Methodology (Seahorse XF Mito Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your tetrahydroimidazo[1,2-a]pyrazine derivative for the desired duration (e.g., 1 to 24 hours). Include vehicle (DMSO) and positive controls (e.g., Rotenone/Antimycin A).[24]
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator.
-
Loading Reagents: Load the injector ports of the sensor cartridge with mitochondrial stressors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (an uncoupling agent)
-
Port C: Rotenone & Antimycin A (Complex I & III inhibitors)
-
-
Running the Assay: Calibrate the instrument and begin the measurement protocol. The instrument will sequentially inject the stressors and measure the OCR response.
-
Data Analysis: Analyze the kinetic OCR data to determine key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity. A decrease in these parameters indicates mitochondrial toxicity.[25]
Protocol 2: Measuring Reactive Oxygen Species (ROS) Production
This protocol uses a common fluorescent probe to detect intracellular ROS.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][26]
Methodology (H2DCFDA Assay):
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Compound Treatment: Treat cells with your compound at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., H2O2 or Antimycin A).
-
Probe Loading: Remove the treatment media and wash the cells gently with pre-warmed PBS. Add H2DCFDA staining solution (typically 5-10 µM in PBS) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and immediately measure the fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Correct for background fluorescence (wells with no cells) and normalize the fluorescence of treated wells to the vehicle control. An increase in fluorescence indicates an increase in ROS.[27]
Protocol 3: Detecting Apoptosis via Caspase Activation
Apoptosis is executed by caspases, particularly the executioner caspases-3 and -7.
Principle: This protocol uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[28]
Methodology (Caspase-Glo® 3/7 Assay):
-
Cell Culture: Seed cells in a 96-well white-walled plate suitable for luminescence.
-
Compound Treatment: Treat cells with your compound for a time course (e.g., 4, 8, 12, 24 hours) to capture the peak of caspase activation. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent directly to each well (typically in a 1:1 volume ratio with the culture medium).
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature in the dark for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in relative light units (RLU) compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.[29][30]
Sources
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- 17. mdpi.com [mdpi.com]
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- 30. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Solution
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS No. 126052-23-1). This document is designed for researchers, scientists, and drug development professionals. Given the limited availability of comprehensive public stability data for this specific molecule, this guide provides essential, field-proven insights into its handling, storage, and stability assessment. Our approach is grounded in the fundamental chemical principles of the tetrahydroimidazo[1,2-a]pyrazine scaffold to empower you to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A: The solid compound, typically a white powder, should be stored under refrigerated conditions at 2-8°C.[1] Several suppliers also utilize cold-chain transportation for this product, which indicates a potential sensitivity to ambient temperatures during transit and underscores the importance of refrigerated storage upon receipt to maintain long-term integrity.[2]
Q2: How should I prepare stock solutions for my experiments? What solvents are appropriate?
A: The choice of solvent is critical and application-dependent. For initial solubility and stability, consider the following:
-
Aprotic Organic Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions for biological assays. These solvents are generally non-reactive and minimize the risk of solvolysis.
-
Protic Organic Solvents: Anhydrous ethanol or methanol can also be used. However, be aware that protic solvents contain a hydroxyl group that could potentially participate in degradation reactions (e.g., hydrolysis) over extended periods, especially if the solution is not stored properly.
-
Aqueous Solutions: Direct dissolution in aqueous buffers is often challenging for compounds of this class. If aqueous solutions are required, it is best to first prepare a concentrated stock in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer. Be mindful of the final organic solvent concentration in your assay. The imidazotetrazinone class of compounds, which share some structural similarities, may be formulated as hydrochloride salts to improve water solubility and stability.[3]
Pro-Tip: Always perform a small-scale solubility test before preparing a large stock solution. After preparation, filter the solution through a 0.22 µm syringe filter to remove any particulates.
Q3: What is the general stability of the tetrahydroimidazo[1,2-a]pyrazine scaffold in aqueous solutions?
Q4: Are there any known chemical incompatibilities I should be aware of?
A: Based on general chemical principles for heterocyclic amine structures, you should avoid:
-
Strong Oxidizing Agents: These can react with the electron-rich heterocyclic system.
-
Strong Acids and Bases: As discussed, these can catalyze hydrolysis of the imidazo ring. The basic nitrogen atoms in the pyrazine ring can also form salts with strong acids.
-
Reactive Carbonyls: Avoid aldehydes and ketones, especially in the presence of trace acid or base, as they could potentially react with the secondary amine in the tetrahydro-pyrazine ring.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a logical framework for diagnosing and resolving common problems encountered during experiments.
Issue: Progressive loss of compound activity or concentration in a stored stock solution.
| Possible Cause | Troubleshooting Steps & Explanation |
| Chemical Degradation | 1. Confirm Storage Temperature: Ensure stock solutions are stored at -20°C or, preferably, -80°C. Lower temperatures drastically slow degradation kinetics. 2. Aliquot Stocks: Prepare multiple small-volume aliquots from a freshly made stock solution. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. 3. Use Anhydrous Solvents: Use high-grade, anhydrous solvents (<0.005% water) to prepare stocks. Moisture is a key reactant in hydrolysis. |
| Photodegradation | 1. Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil. The fused heterocyclic system may absorb UV light, leading to photochemical degradation. |
| Solvent Impurities | 1. Verify Solvent Purity: Peroxides in aged ethers or acidic impurities in chlorinated solvents can initiate degradation. Use fresh, high-purity solvents from a reputable supplier. |
Issue: Inconsistent or non-reproducible results in biological or chemical assays.
| Possible Cause | Troubleshooting Steps & Explanation |
| On-Plate/In-Media Degradation | 1. Prepare Fresh Dilutions: Always prepare working solutions fresh for each experiment from a frozen, concentrated stock. Never store dilute aqueous solutions for extended periods. 2. Assess Buffer pH Impact: The pH of your cell culture media or assay buffer (typically 7.2-7.4) could be suboptimal for the compound's stability over the assay duration (e.g., 24-72 hours). Consider running a time-course stability study in your specific assay medium (see Protocol below). 3. Check for Media Interactions: Some media components, like thiols (e.g., cysteine) or metal ions, can potentially interact with the compound. |
Experimental Workflow for Troubleshooting Stability
Caption: Logical workflow for troubleshooting stability-related experimental issues.
Part 3: Experimental Protocols
As a self-validating system, you must be empowered to test stability directly. This protocol provides a robust framework for a preliminary forced degradation study.
Protocol 3.1: Forced Degradation Study for Solution Stability Assessment
Objective: To rapidly identify the primary degradation pathways and critical environmental factors (pH, oxidation, light, heat) affecting the stability of this compound in solution.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile or DMSO) to prepare a 1 mg/mL stock solution.
-
-
Stress Condition Setup:
-
For each condition below, dilute the stock solution to a final concentration of ~50 µg/mL.
-
Prepare a "Time Zero" (T0) sample by immediately diluting the stressed sample and neutralizing (if necessary) before analysis.
Table of Stress Conditions
Stress Condition Procedure Incubation Timepoints for Analysis Acid Hydrolysis Mix stock with 0.1 M HCl. 60°C in a water bath 0, 2, 8, 24 hours Base Hydrolysis Mix stock with 0.1 M NaOH. 60°C in a water bath 0, 2, 8, 24 hours Oxidative Stress Mix stock with 6% H₂O₂. Room Temperature 0, 2, 8, 24 hours Thermal Stress Mix stock with purified water/buffer. 60°C in a dark oven 0, 24, 48, 72 hours | Photostability | Expose solution in a clear vial to a calibrated light source (ICH Q1B option 2). | As per ICH guidelines | Compare to a dark control |
-
-
Sample Analysis by HPLC-UV:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
A loss of >10% of the parent peak area under any condition suggests a potential stability liability.
-
Hypothetical Degradation Pathway: Ring-Opening Hydrolysis The most probable non-oxidative degradation pathway involves hydrolysis of the amidine bond within the imidazole ring. This would result in the formation of a ring-opened amino amide derivative. Identifying the mass of degradation products via LC-MS can help confirm this hypothesis.
Caption: Hypothetical hydrolysis pathway of the imidazo[1,2-a]pyrazine core.
References
-
Wang, L., et al. (2012). "Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][4][5][6]tetrazine-8-carboxylates and -carboxamides". Molecules, 17(4), 4593-4603. Available at: [Link]
Sources
- 1. This compound, CasNo.126052-23-1 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 2. 126052-23-1|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production of this important heterocyclic scaffold. Here, we address common challenges and provide practical troubleshooting advice to ensure a safe, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyrazine synthesis works well at the gram scale, but the yield drops significantly when I try to scale it up. What are the likely causes?
A significant drop in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at the laboratory scale. The most common culprits are inefficient heat transfer, poor mixing, and prolonged reaction times. As the reaction volume increases, the surface-area-to-volume ratio decreases, making it more difficult to maintain a consistent temperature throughout the reaction mixture. This can lead to the formation of side products and decomposition of the desired product. Similarly, inadequate mixing can result in localized "hot spots" and concentration gradients, further contributing to yield loss.
Q2: I am observing the formation of a significant amount of a dark, tarry side product during my large-scale reaction. How can I minimize this?
The formation of dark, insoluble materials often indicates polymerization or degradation pathways becoming more prominent at higher temperatures or longer reaction times, which are common in scaled-up reactions. To mitigate this, consider the following:
-
Temperature Control: Ensure your reactor is equipped with an efficient cooling system to manage any exothermic events during the reaction.
-
Reaction Time: Optimize the reaction time. At a larger scale, the reaction may reach completion faster or slower than in the lab. Monitor the reaction progress closely using techniques like TLC, HPLC, or UPLC.
-
Order of Addition: The rate and order of reagent addition can be critical. A slow, controlled addition of one reagent to the other can help to dissipate heat and maintain a more controlled reaction environment.
Q3: What are the primary safety concerns when working with imidazo[1,2-a]pyrazine synthesis at a larger scale?
Safety is paramount in any chemical synthesis, and the risks can be amplified at a larger scale. For imidazo[1,2-a]pyrazine synthesis, key safety considerations include:
-
Exothermic Reactions: The condensation and cyclization steps can be exothermic. A thermal hazard assessment of the reaction is crucial before scaling up to understand the potential for a runaway reaction.
-
Handling of Reagents: Many of the starting materials, such as α-haloketones, can be lachrymatory and corrosive. Ensure proper personal protective equipment (PPE) is used, and conduct operations in a well-ventilated area.[1]
-
Solvent Safety: The choice of solvent has significant safety implications. Whenever possible, opt for higher-boiling, less flammable solvents. Be aware of the potential for peroxide formation if using ethers.
-
Product Handling: The final imidazo[1,2-a]pyrazine product may be a fine powder. Avoid inhalation and skin contact by using appropriate respiratory and skin protection.[1][2]
Troubleshooting Guides
Problem 1: Low Purity of the Crude Product
Symptoms:
-
Multiple spots on TLC analysis of the crude reaction mixture.
-
Difficulty in isolating the pure product by crystallization.
-
Low assay by HPLC.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely to ensure it has gone to completion. - Consider a slight increase in reaction temperature or time, but be mindful of potential side product formation. |
| Side Reactions | - Optimize the reaction conditions (temperature, solvent, catalyst loading) to favor the desired reaction pathway. - The use of milder catalysts, such as molecular iodine, can sometimes offer better selectivity and higher purity.[3][4] |
| Starting Material Quality | - Ensure the purity of your starting materials, especially the 2-aminopyrazine and the α-halocarbonyl compound. Impurities in the starting materials can lead to a cascade of side products. |
Problem 2: Difficulty with Product Isolation and Purification
Symptoms:
-
The product oils out during crystallization attempts.
-
The product is difficult to handle due to its physical properties (e.g., very fine powder, static).
-
Co-elution of impurities during column chromatography.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Solvents or Reagents | - Ensure the work-up procedure effectively removes all residual solvents and unreacted starting materials. An aqueous wash to remove water-soluble impurities is often beneficial. |
| Inappropriate Crystallization Solvent | - Conduct a thorough solvent screen to identify a suitable crystallization solvent or solvent system. A mixture of a good solvent and an anti-solvent often yields better crystals. |
| Challenging Impurity Profile | - If chromatography is necessary, explore different stationary phases (e.g., alumina, C18) and mobile phase compositions. - For non-polar impurities, a hexane wash of the crude solid may be effective. - In some cases, converting the product to a salt, crystallizing it, and then liberating the free base can be an effective purification strategy. |
Experimental Protocols
General Protocol for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
This protocol is a general guideline based on literature procedures and should be optimized for specific substrates.[3][4]
-
Reaction Setup: To a stirred solution of 2-aminopyrazine (1.0 eq) and an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature, add molecular iodine (I₂) (5-10 mol%).
-
Reagent Addition: Add the isocyanide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Visualizing the Process: A Troubleshooting Workflow
Below is a DOT script for a workflow diagram to guide troubleshooting efforts during the scale-up process.
Caption: Troubleshooting Workflow for Imidazo[1,2-a]pyrazine Synthesis Scale-up.
References
-
Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(55), 36439-36454. Available at: [Link]
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Available at: [Link]
-
Berteina-Raboin, S., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 2021(16), 2369-2377. Available at: [Link]
-
Haigh, L. J. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
-
Barlin, G. B. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Australian Journal of Chemistry, 28(10), 2299-2305. Available at: [Link]
-
Gomtsyan, A. (2012). Imidazo[1,2-a]pyrazines. In Topics in Heterocyclic Chemistry (pp. 1-40). Springer, Berlin, Heidelberg. Available at: [Link]
-
Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(55), 36439-36454. Available at: [Link]
-
Kumar, A., & Kumar, V. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(3), 469-492. Available at: [Link]
-
Besson, T., & Thiéry, V. (2003). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 3(4), 305-320. Available at: [Link]
-
Campbell, F., et al. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. UCL Discovery. Available at: [Link]
-
Sreenivasa, M., et al. (2012). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 10(2), 735-750. Available at: [Link]
-
Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 14(1), 10. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Minimizing byproducts in the synthesis of tetrahydroimidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of tetrahydroimidazo[1,2-a]pyrazines and their aromatic precursors. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation, optimize reaction conditions, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[1,2-a]pyrazine core?
A1: The most prevalent and versatile methods involve the construction of the imidazole ring onto a pre-existing pyrazine core. Key strategies include:
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Condensation with α-Haloketones: This is a classical and widely used method involving the reaction of a 2-aminopyrazine with an α-haloketone. The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization/dehydration to form the aromatic imidazo[1,2-a]pyrazine.[1][2]
-
Multicomponent Reactions (MCRs): Modern approaches, such as the iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide, offer high efficiency and atom economy.[3][4] This method allows for rapid library synthesis.
-
Reduction of Imidazo[1,2-a]pyrazines: The saturated tetrahydroimidazo[1,2-a]pyrazine core is typically accessed by the reduction of the corresponding aromatic imidazo[1,2-a]pyrazine. Common reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[1][2]
Q2: My final product is a dark, tar-like substance with many spots on TLC. What is the likely cause?
A2: The formation of a dark, intractable mixture often points to decomposition or polymerization. This can be caused by:
-
Excessive Heat: Many of the intermediates, particularly in condensation reactions, are sensitive to high temperatures. Overheating can lead to uncontrolled side reactions. It is crucial to perform a temperature screen to find the optimal balance between reaction rate and stability.[5]
-
Strongly Acidic or Basic Conditions: Harsh pH conditions can degrade starting materials or products. For instance, strong acid can protonate the aminopyrazine, reducing its nucleophilicity, while strong base can promote self-condensation of carbonyl compounds or other unwanted pathways.[5]
-
Oxygen Sensitivity: Some intermediates, especially in reactions involving organometallic catalysts (e.g., Suzuki or C-H activation), can be sensitive to atmospheric oxygen, leading to oxidative degradation. Running reactions under an inert atmosphere (Nitrogen or Argon) is often necessary.[6]
Q3: How do I reduce the aromatic imidazo[1,2-a]pyrazine to the tetrahydro- core without over-reduction or side reactions?
A3: Catalytic hydrogenation is the most common method. To achieve selective reduction of the pyrazine ring while preserving other functional groups, consider the following:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a standard choice for this transformation.[1][2]
-
Hydrogen Pressure: Typically, moderate pressures (1-4 atm) of hydrogen are sufficient. High pressures may lead to the reduction of other functional groups.
-
Solvent: Protic solvents like methanol or ethanol are commonly used.
-
Additives: In some cases, the addition of an acid (like HCl) can facilitate the reduction by protonating the heterocycle, but this must be compatible with other functional groups in your molecule.
Troubleshooting Guide: Byproduct Minimization
This section addresses specific problems encountered during synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Incomplete Cyclization in Condensation Reactions
Symptom: You observe significant amounts of the 2-aminopyrazine starting material and/or a linear, non-cyclized intermediate in your crude reaction mixture (detectable by LC-MS or NMR).
Root Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Reaction Time or Temperature | The intramolecular cyclization step often has a higher activation energy than the initial SN2 reaction. Solution: Gradually increase the reaction temperature in 5-10 °C increments while monitoring by TLC or LC-MS. If the intermediate is stable, extending the reaction time (e.g., from 4h to 16h) may also drive the reaction to completion.[1][2] |
| Poor Nucleophilicity of the Second Nitrogen | The nitrogen atom within the pyrazine ring that participates in the cyclization is less nucleophilic than the exocyclic amino group. Steric hindrance or electron-withdrawing groups on the pyrazine ring can exacerbate this. Solution: Switching to a more polar, high-boiling point aprotic solvent like DMF or DMA can help stabilize the charged transition state of the cyclization. Toluene with ammonium acetate as a catalyst at reflux is also a common condition to promote the dehydration step.[1] |
| Reversibility of the Reaction | The final step of the condensation is the elimination of water. If water is not effectively removed, the reaction can be reversible. Solution: For reactions run in solvents like toluene, use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the cyclized product. |
Workflow: Troubleshooting Incomplete Cyclization
Caption: Troubleshooting decision tree for incomplete cyclization.
Problem 2: Formation of a Highly Polar Byproduct
Symptom: TLC analysis shows a baseline spot that does not move in standard solvent systems (e.g., EtOAc/Hexanes). This impurity complicates column chromatography and reduces the isolated yield.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Oxidation of 2-Aminopyrazine | When using certain oxidants (e.g., TBHP, m-CPBA) in related syntheses, the electron-rich 2-aminopyrazine starting material can be oxidized.[7] This can form N-oxides or other highly polar species. Solution: Use a larger excess of the 2-aminopyrazine. While seemingly counterintuitive, this ensures the primary reaction outcompetes the oxidation of the limiting reagent. Alternatively, choose a milder or more selective oxidant if the reaction chemistry allows.[7] |
| Formation of Salts | If acidic or basic reagents are used, the final product or intermediates can form salts, which are highly polar. For example, using TFA for deprotection can result in a TFA salt. Solution: After the reaction is complete, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid and break up salts, rendering the product less polar and more extractable into an organic solvent. |
| Hydrolysis of Functional Groups | If your molecule contains sensitive functional groups like esters or nitriles, reaction conditions (especially with added acid or base, even trace amounts) can cause hydrolysis to carboxylic acids, which are very polar. Solution: Ensure all reagents and solvents are anhydrous. If hydrolysis is unavoidable, consider protecting the sensitive functional group or re-esterifying the crude product before purification. |
Problem 3: Low Yield in Multicomponent Reactions (MCRs)
Symptom: An iodine-catalyzed reaction between 2-aminopyrazine, an aldehyde, and an isocyanide gives a low yield of the desired imidazo[1,2-a]pyrazine.
Root Causes & Solutions:
Plausible MCR Mechanism & Potential Failure Points
Caption: Simplified mechanism for the iodine-catalyzed MCR.[3][4]
-
Imine Formation is Slow or Reversible (Step 1): The initial condensation to form the imine can be slow.
-
Side Reactions of the Isocyanide (Step 2): Isocyanides can be hydrolyzed to the corresponding amines under acidic conditions, especially in the presence of water.
-
Solution: Use anhydrous solvents and high-purity reagents. Perform the reaction under an inert atmosphere to exclude moisture.
-
-
Steric Hindrance: A bulky aldehyde or isocyanide can sterically hinder the cycloaddition step.
-
Solution: If possible, select less sterically demanding starting materials. Sometimes, increasing the temperature can provide the necessary energy to overcome the steric barrier, but this must be balanced against potential decomposition.
-
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines via Condensation
This protocol is adapted from methodologies described for related heterocyclic systems.[1][2]
-
To a solution of 2-aminopyrazine (1.0 eq) in anhydrous DMF (0.2 M) is added K₂CO₃ (2.5 eq).
-
The appropriate α-bromoacetophenone (1.1 eq) is added, and the mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then heated to 90 °C and stirred for an additional 12-16 hours, monitoring by TLC until the intermediate is consumed.
-
After cooling to room temperature, the reaction is diluted with water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Reduction to Tetrahydroimidazo[1,2-a]pyrazine
This protocol is a standard procedure for the reduction of the pyrazine ring.[1][2]
-
The imidazo[1,2-a]pyrazine (1.0 eq) is dissolved in methanol (0.1 M).
-
10% Palladium on carbon (10% w/w) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon three times.
-
The reaction is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours.
-
Upon completion (monitored by LC-MS), the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
The filtrate is concentrated under reduced pressure to yield the crude tetrahydroimidazo[1,2-a]pyrazine, which can be purified further if necessary.
References
-
Zhang, Y., et al. (2020). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]
-
Brea, J., et al. (2021). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Wieber, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. Available at: [Link]
-
Wieber, T., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. Available at: [Link]
-
Gundla, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Gundla, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Gαq Protein Inhibition: A Comparative Analysis of Tetrahydroimidazo[1,2-a]pyrazine Derivatives and Other Key Modulators
In the intricate world of cellular signaling, G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes. Their central role in transducing extracellular signals into intracellular responses makes them prime targets for therapeutic intervention.[1][2] Downstream of these receptors, the heterotrimeric G proteins act as molecular switches, with the Gαq subfamily being a critical mediator of signals that regulate a vast array of physiological processes, from smooth muscle contraction to neurotransmission.[3][4] The activation of Gαq proteins initiates a well-defined signaling cascade via phospholipase Cβ (PLCβ), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium mobilization and protein kinase C (PKC) activation.[5][6]
Given the involvement of aberrant Gαq signaling in numerous pathologies, including cancer, cardiovascular disease, and chronic pain, the development of potent and selective Gαq inhibitors is of paramount importance for both basic research and drug discovery.[7][8] This guide provides an in-depth, objective comparison of the emerging class of tetrahydroimidazo[1,2-a]pyrazine-based inhibitors against other established Gαq modulators, offering researchers the technical insights and experimental frameworks needed to make informed decisions for their studies.
The Landscape of Gαq Inhibition: Key Players and Mechanisms
The quest for selective Gαq inhibitors has yielded several distinct chemical classes, each with its own mechanism of action, potency, and utility. Understanding these differences is crucial for selecting the appropriate tool for a given biological question.
The Gold Standard: Natural Cyclic Depsipeptides (YM-254890 & FR900359)
For years, the field has been dominated by two structurally related natural products: YM-254890, isolated from Chromobacterium sp., and FR900359, isolated from the plant Ardisia crenata.[9][10] These macrocyclic compounds are widely regarded as the most potent and selective inhibitors of the Gαq/11/14 proteins.[10][11]
-
Mechanism of Action: Both YM-254890 and FR900359 function by preventing the exchange of GDP for GTP on the Gαq subunit.[12][13] They bind to a pocket in the Gαq protein, stabilizing it in its inactive, GDP-bound state and thereby uncoupling it from upstream receptor activation.[12]
-
Advantages: High potency (nanomolar range) and exceptional selectivity for the Gαq/11 subfamily over other G protein classes (Gαs, Gαi/o).[10][14]
-
Limitations: While invaluable as research tools, their therapeutic development is hampered by prohibitive toxicity upon systemic delivery, poor oral bioavailability, and low brain penetration.[15][16] Furthermore, they cannot distinguish between wild-type and the constitutively active mutant forms of Gαq/11 found in diseases like uveal melanoma.[15]
The Small Molecule Challenger: Tetrahydroimidazo[1,2-a]pyrazine Derivatives
A newer class of small molecule inhibitors has emerged based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.[1] The most well-characterized examples are the monomer BIM-46174 and its dimeric form, BIM-46187.[17] While the specific compound "3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine" is not extensively documented as a Gαq inhibitor in peer-reviewed literature, it belongs to this promising chemical family. These compounds are described as cell-permeable molecules that preferentially "silence" Gαq proteins.[1][17]
-
Mechanism of Action: The precise mechanism for this class is still under investigation but is distinct from the GDP/GTP exchange blockade of YM-254890. Structure-activity relationship studies point to the necessity of a redox-active thiol/disulfane substructure, a basic amino group, and the bicyclic skeleton for activity, suggesting a potentially different binding site or mode of inhibition.[17]
-
Advantages: As synthetic small molecules, they offer greater potential for medicinal chemistry optimization to improve drug-like properties (e.g., bioavailability, toxicity profile). Their cell permeability is a key advantage for in vitro studies.[17]
-
Limitations: The currently characterized compounds from this class exhibit micromolar potency, significantly lower than the natural depsipeptides.[17] Additionally, some active compounds have shown cellular toxicity and effects on cytoskeletal dynamics independent of Gαq/11, indicating potential off-target effects that require careful characterization.[17]
The Precision Tool: Peptide-Based Inhibitors
A third class of inhibitors is derived from the interaction domains of Gαq effector proteins, such as PLC-β.[7][18] These peptide-based inhibitors, like GP-2A, can potently and selectively block the interaction between activated Gαq and its downstream targets.[7][19]
-
Mechanism of Action: They act as competitive inhibitors, binding to the effector-binding site on activated, GTP-bound Gαq, thus preventing the recruitment of endogenous effectors like PLC-β.[18]
-
Advantages: High specificity and potency, making them excellent tools for dissecting specific protein-protein interactions in biochemical assays.[18]
-
Limitations: Poor cell permeability and metabolic instability in their native form limit their use in cellular and in vivo experiments unless modified with cell-penetrating sequences or other delivery technologies.[18]
Quantitative Comparison of Gαq Inhibitors
The selection of an inhibitor is often driven by its quantitative performance metrics. The table below summarizes the key characteristics of the discussed inhibitor classes.
| Feature | YM-254890 / FR900359 | Tetrahydroimidazo[1,2-a]pyrazine Derivatives (e.g., BIM-46187) | Peptide Inhibitors (e.g., GP-2A) |
| Chemical Class | Cyclic Depsipeptide (Natural Product) | Heterocyclized Dipeptide (Small Molecule) | Peptide |
| Mechanism | Prevents GDP/GTP exchange | Preferentially silences Gαq (Mechanism under investigation) | Blocks effector protein interaction |
| Potency (IC₅₀) | Low Nanomolar (e.g., YM-254890 ~31 nM in Ca²⁺ assay)[14] | Micromolar[17] | Nanomolar to Micromolar |
| Selectivity | High for Gαq/11/14 over Gαs, Gαi/o[12][14] | Preferential for Gαq; potential off-target effects reported[17] | High for Gαq over other Gα families |
| Cell Permeability | Yes | Yes[17] | Generally No (requires modification) |
| In Vivo Utility | Demonstrated, but limited by toxicity[8][15] | Limited data available | Very limited (requires specialized delivery) |
| Key Advantage | High Potency & Selectivity | Synthetic tractability, cell-permeable | High target specificity for mechanism studies |
| Key Disadvantage | Systemic toxicity, poor PK properties[16] | Lower potency, potential off-targets[17] | Poor cell/in vivo utility |
Experimental Design: Validating Gαq Inhibition
To rigorously assess and compare Gαq inhibitors, a multi-assay approach is essential. The following protocols describe two gold-standard functional assays that provide a self-validating system when used in concert.
Core Principle of Validation
The Gαq signaling pathway provides two distinct points for robust measurement: an early, transient event (Calcium Mobilization) and a later, cumulative event (IP1 Accumulation). An authentic Gαq inhibitor should produce a dose-dependent decrease in the signal in both assays. Concordance between these two orthogonal readouts significantly increases confidence that the observed effect is due to on-target Gαq inhibition rather than assay artifacts.[20]
Diagram: The Gαq Signaling Pathway & Assay Readouts
Caption: Step-by-step workflow for a fluorescence-based calcium mobilization assay.
Experiment 2: IP1 Accumulation HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Because IP1 is more stable than IP3, this end-point assay provides a larger and more robust signal window. [21][22]
-
Cell Stimulation: Plate and culture cells as in the calcium assay. On the day of the experiment, remove the culture medium and add the Gαq inhibitors at various concentrations, followed immediately by the agonist (at its EC₈₀ concentration). The assay buffer should contain lithium chloride (LiCl).
-
Causality: LiCl inhibits the inositol monophosphatase that breaks down IP1, leading to its accumulation and amplifying the assay signal. [22]2. Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Causality: This incubation period allows for the Gαq signaling cascade to proceed and for a measurable amount of IP1 to accumulate.
-
-
Cell Lysis and Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents directly to the wells as per the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit). [23][24]This typically includes a lysis buffer containing an IP1-d2 (acceptor) and an anti-IP1-Cryptate (donor).
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Causality: During this time, a competitive immunoassay takes place. The IP1 produced by the cells competes with the labeled IP1-d2 for binding to the anti-IP1-Cryptate antibody.
-
-
Detection: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. A high concentration of cellular IP1 leads to less binding of IP1-d2 to the antibody, resulting in a low HTRF ratio. [24]Calculate percent inhibition and determine the IC₅₀ value as described previously.
Diagram: IP-One HTRF Assay Workflow
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A Comparative Guide to the Gαq/11 Inhibitors YM-254890 and FR900359 (UBO-QIC) for Preclinical Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two cornerstone tool compounds used in the study of G protein-coupled receptor (GPCR) signaling: YM-254890 and FR900359 (also commercially known as UBO-QIC). As potent and selective inhibitors of the Gαq/11 family of heterotrimeric G proteins, these molecules are invaluable for dissecting cellular signaling pathways and exploring therapeutic hypotheses. This document moves beyond a simple cataloging of features to explain the causality behind experimental choices, empowering researchers to select the optimal inhibitor for their specific scientific questions.
The Gαq/11 Signaling Axis: A Critical Therapeutic Target
The Gαq/11 family, comprising Gαq, Gα11, Gα14, and Gα15/16, represents a critical node in signal transduction.[1][2] Upon activation by a GPCR, the Gαq/11 subunit engages its primary effector, phospholipase C-β (PLC-β).[1][2] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), collectively orchestrating a vast array of physiological processes, from smooth muscle contraction and platelet aggregation to neurotransmission and cell growth.[1][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions, making direct Gαq/11 inhibition a compelling therapeutic strategy.[5][6]
Mechanism of Action: A Shared Foundation of Inhibition
Both YM-254890 and FR900359 are natural cyclic depsipeptides that function as highly selective inhibitors of the Gαq/11 family.[7][8] Their inhibitory mechanism is both precise and potent. They act as Guanine Nucleotide Dissociation Inhibitors (GDIs) .[7][8][9]
In the inactive state, the Gα subunit is bound to guanosine diphosphate (GDP).[10] GPCR activation promotes the release of GDP, allowing guanosine triphosphate (GTP) to bind, which is the rate-limiting step for G protein activation.[9][10] YM-254890 and FR900359 bind to a hydrophobic cleft at the interface between the Ras-like and helical domains of the Gαq/11 subunit.[8][9] This binding event physically prevents the conformational changes necessary for GDP release, effectively "locking" the G protein in its inactive, GDP-bound state and rendering it unresponsive to upstream GPCR stimulation.[7][9]
Head-to-Head Efficacy and Potency
Both compounds exhibit nanomolar potency and outstanding selectivity for the Gαq/11 family (Gαq, Gα11, Gα14) over other G protein subtypes (Gαs, Gαi/o, Gα12/13).[7][11] FR900359 generally displays slightly higher affinity in binding assays.[7]
| Parameter | YM-254890 | FR900359 (UBO-QIC) | Reference(s) |
| Target Affinity | |||
| Radioligand Binding (pKD) | 7.96 | 8.45 | [7] |
| Functional Inhibition (IC50) | |||
| Gαq | - | 13.18 nM | [11] |
| Gα11 | - | 10.47 nM | [11] |
| Gα14 | - | 10 nM | [11] |
| GTPγS Binding (Gαq-Q209L) | - | ~75 nM | [12] |
| Ca2+ Mobilization (P2Y1) | 31 nM | - | |
| Ca2+ Mobilization (P2Y2) | 50 nM | - | |
| IP1 Production (M1) | 95 nM | - | |
| Platelet Aggregation (ADP) | 0.37 - 0.51 µM | Concentration-dependent | [13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay systems and conditions.
Key Differentiating Factors for Experimental Design
While their core mechanism is identical, crucial differences in their physicochemical and pharmacokinetic properties dictate their optimal use in different experimental contexts.
Physicochemical and Pharmacokinetic Profile
A detailed comparison reveals significant differences that impact their behavior both in vitro and in vivo.[6][14] FR900359 is more lipophilic, which can influence membrane permeability and distribution.[6][14] Conversely, YM-254890 is more metabolically stable.[6][14]
| Property | YM-254890 | FR900359 (UBO-QIC) | Implication for Researchers |
| Calculated logP | 1.37 | 1.86 | FR is more lipophilic, potentially affecting cell penetration and non-specific binding. |
| Metabolic Stability | More stable (t½ = 27.3 min, human liver microsomes) | Less stable (t½ = 8.1 min, human liver microsomes) | YM is preferred for longer-term in vivo studies or experiments with metabolic components. FR's rapid metabolism may limit its systemic exposure. |
| Plasma Protein Binding | Higher | Lower | Lower binding of FR may result in a higher fraction of free, active drug. |
| Target Residence Time | 3.8 min (Reversible) | 92.1 min (Pseudoirreversible) | This is a critical distinction. FR is suitable for prolonged, sustained inhibition. YM is ideal for experiments requiring washout steps to study signal recovery. |
| Oral Bioavailability | Low | Low | Neither is suitable for oral administration in vivo; systemic studies require parenteral routes. |
Target Residence Time: The Decisive Factor
The most striking difference between the two inhibitors is their target residence time.[6][14] YM-254890 binds reversibly, with a half-life of dissociation of approximately 3.8 minutes.[14] In contrast, FR900359 binds in a pseudoirreversible manner, with a much longer residence time of over 90 minutes.[7][14]
-
Choose YM-254890 for experiments where you need to remove the inhibitor and observe the reversal of its effects (washout studies). Its shorter residence time allows for the study of signaling dynamics and recovery.
-
Choose FR900359 when sustained, long-lasting inhibition is required, or for experimental setups where washout is impractical.[7] Its pseudoirreversible binding ensures a prolonged pharmacological effect even after the compound is removed from the extracellular medium.[6][14]
Efficacy Against Oncogenic Mutants
Activating mutations in GNAQ and GNA11 (e.g., Q209L/P) are driver mutations in over 90% of uveal melanoma cases.[12][15] FR900359 has been demonstrated to effectively inhibit the signaling of these constitutively active Gαq/11 mutants, leading to cell cycle arrest and apoptosis in melanoma cells.[12][15] While YM-254890 is expected to have a similar effect, FR900359 is the more extensively characterized agent for this specific application.[7][12]
Experimental Protocols: A Practical Guide
The trustworthiness of any study using these inhibitors relies on robust, well-controlled experiments. Below are foundational protocols for assessing their efficacy.
Protocol 1: In Vitro [35S]GTPγS Binding Assay
This biochemical assay directly measures the inhibitor's ability to prevent nucleotide exchange on purified Gαq subunits, providing a direct readout of its mechanism of action.
Step-by-Step Methodology:
-
Protein Preparation: Use purified, recombinant Gαq protein. Ensure the protein is in its GDP-bound state.
-
Inhibitor Pre-incubation: In a low-volume assay plate, pre-incubate a fixed concentration of Gαq protein with a serial dilution of YM-254890 or FR900359 (or vehicle control) in assay buffer for 15-30 minutes at 30°C. Causality: This step allows the inhibitor to bind to the Gαq subunit before the introduction of the labeled nucleotide.
-
Initiate Exchange Reaction: Add [35S]GTPγS (a non-hydrolyzable GTP analog) to initiate the nucleotide exchange reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 60-120 minutes) at 30°C. The specific time should be determined empirically to be within the linear range of the binding reaction.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the mixture through a nitrocellulose membrane using a vacuum manifold. The Gαq protein will bind to the membrane, while unbound [35S]GTPγS will pass through. Causality: This step separates protein-bound from free radioactivity.
-
Washing: Quickly wash the membranes with ice-cold wash buffer to remove any residual unbound label.
-
Quantification: Place the filter membranes into scintillation vials with scintillation cocktail and quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Calcium Mobilization Assay
This functional cell-based assay measures the inhibition of the downstream Gαq/11 signaling cascade by monitoring changes in intracellular calcium concentration.
Step-by-Step Methodology:
-
Cell Culture: Seed cells stably or transiently expressing the GPCR of interest (e.g., HEK293 cells with the M1 muscarinic receptor) into a 96- or 384-well black, clear-bottom plate. Allow cells to adhere overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C. Causality: The AM ester form of the dye allows it to cross the cell membrane; intracellular esterases then cleave the AM group, trapping the fluorescent indicator in the cytosol.
-
Inhibitor Incubation: Wash away excess dye and add buffer containing various concentrations of YM-254890, FR900359, or vehicle control. Incubate for a predetermined time (e.g., 30 minutes).
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR).
-
Baseline Reading: Measure the baseline fluorescence for several seconds.
-
Agonist Stimulation: Use the instrument's integrated liquid handling to add a pre-determined concentration (e.g., EC80) of the specific agonist (e.g., carbachol for the M1 receptor).
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control and plot against inhibitor concentration to determine the IC50 value.
Summary and Recommendations
The choice between YM-254890 and FR900359 is not a matter of which is "better," but which is the right tool for the job. Their shared mechanism provides a reliable foundation for Gαq/11 inhibition, while their distinct properties offer unique experimental advantages.
| Feature | YM-254890 | FR900359 (UBO-QIC) |
| Mechanism | Gαq/11 GDI | Gαq/11 GDI |
| Potency | High (Nanomolar) | High (Nanomolar) |
| Selectivity | Excellent | Excellent |
| Binding | Reversible | Pseudoirreversible |
| Residence Time | Short (~4 min) | Long (>90 min) |
| Metabolic Stability | Higher | Lower |
| Use Case | Studies requiring washout; dynamic signaling analysis. | Sustained, long-term inhibition; studies on oncogenic mutants. |
Final Recommendation: For the majority of in vitro cell-based assays aiming to confirm Gαq/11 pathway involvement, either inhibitor is a valid choice. However, for experiments involving signal recovery, YM-254890 is the superior tool. For in vivo studies requiring prolonged target engagement, or for research into diseases driven by constitutively active Gαq/11 mutants, FR900359 is the more logical and better-characterized option. A thorough understanding of their distinct pharmacokinetic and pharmacodynamic profiles is paramount for designing rigorous, reproducible, and insightful experiments.
References
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Schlegel, J. G., et al. (2021). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science. [Link]
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Nishimura, A., et al. (2010). Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule. Proceedings of the National Academy of Sciences. [Link]
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Kamato, D., et al. (2024). The G protein inhibitor YM-254890 is an allosteric glue. bioRxiv. [Link]
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Lee, C. H., et al. (2018). Gq-Coupled Receptors in Autoimmunity. Cells. [Link]
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Tung, A., et al. (2017). Overview of Gq/11-coupled GPCR signal detection by GCaMP sensors. ResearchGate. [Link]
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Wettschureck, N., & Offermanns, S. (2009). Functions and Regulatory Mechanisms of Gq-Signaling Pathways. Karger Publishers. [Link]
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Bio-Techne. YM 254890 (7352). [Link]
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Schlegel, J. G., et al. (2021). Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation?. Journal of Medicinal Chemistry. [Link]
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Schlegel, J. G., et al. (2021). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. PubMed Central. [Link]
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Annala, S., et al. (2015). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. ResearchGate. [Link]
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Wettschureck, N., & Offermanns, S. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. PubMed. [Link]
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Schlegel, J. G., et al. (2021). Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation?. National Institutes of Health. [Link]
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Annala, S., et al. (2015). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. PubMed Central. [Link]
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Gao, Z. G., et al. (2016). On the Selectivity of the Gαq Inhibitor UBO-QIC: A Comparison with the Gαi Inhibitor Pertussis Toxin. PubMed Central. [Link]
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Stalla, F., et al. (2019). An experimental strategy to probe Gq contribution to signal transduction in living cells. Journal of Biological Chemistry. [Link]
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Schrage, R., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Kukkonen, J. P. (2016). G-protein inhibition profile of the reported Gq/11 inhibitor UBO-QIC. PubMed. [Link]
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Walsh Medical Media. (2014). Assessing the Role of Gαq/11 in Cellular Responses: An Analysis of Investigative Tools. [Link]
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A Comparative Guide to Imidazo[1,2-a]pyrazine Derivatives in Oncology Research
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, its derivatives have emerged as a promising class of anti-cancer agents, with several compounds demonstrating potent and selective activity against various cancer cell lines and in preclinical models. This guide provides a comparative analysis of key imidazo[1,2-a]pyrazine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine core is a nitrogen-rich bicyclic heteroaromatic system that has attracted significant attention from medicinal chemists due to its versatile synthesis and broad pharmacological profile.[1] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. In the context of cancer, derivatives of this scaffold have been shown to modulate key signaling pathways implicated in tumorigenesis and progression, including cell cycle regulation, apoptosis, and angiogenesis.[2]
This guide will delve into a comparative study of imidazo[1,2-a]pyrazine derivatives that have shown significant promise as anti-cancer agents. We will explore compounds targeting different cellular mechanisms, present their comparative efficacy, and provide detailed protocols for their evaluation.
Comparative Analysis of Anticancer Activity
The anti-proliferative activity of imidazo[1,2-a]pyrazine derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyrazine derivatives targeting different mechanisms.
| Compound Class | Derivative Example | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | TB-25 | Tubulin | HCT-116 (Colon) | 0.023 | [3] |
| HepG-2 (Liver) | 0.15 | [3] | |||
| A549 (Lung) | 0.18 | [3] | |||
| MDA-MB-231 (Breast) | 0.21 | [3] | |||
| Aurora Kinase Inhibitors | Compound 10i | Aurora A/B | HCT-116 (Colon) | Not Specified | [4] |
| SCH 1473759 | Aurora A/B | Not Specified | Potent (pM range) | [5] | |
| PI3K/mTOR Dual Inhibitors | Compound 42 | PI3Kα/mTOR | Not Specified | PI3Kα: 0.00006, mTOR: 0.00312 | [6] |
| Gαq/11 Inhibitors | GQ352 | Gαq/11 | Uveal Melanoma Cells | 8.9 | [6] |
| General Cytotoxic Agents | Compound 10b | Not Specified | Hep-2 (Laryngeal) | 20 | [7] |
| HepG2 (Liver) | 18 | [7] | |||
| MCF-7 (Breast) | 21 | [7] | |||
| A375 (Melanoma) | 16 | [7] |
Analysis: The data clearly indicates that imidazo[1,2-a]pyrazine derivatives can be engineered to exhibit potent anticancer activity across a range of cancer types. Notably, derivatives targeting tubulin polymerization and the PI3K/mTOR pathway have demonstrated exceptionally low IC50 values, often in the nanomolar range, highlighting their potential as highly effective cytotoxic agents. The choice of substituents on the imidazo[1,2-a]pyrazine core plays a crucial role in determining both the potency and the selectivity of these compounds.
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer effects of imidazo[1,2-a]pyrazine derivatives are attributed to their ability to interfere with critical cellular processes. Here, we explore the primary mechanisms of action for different classes of these compounds.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to mitotic arrest and apoptosis.[3]
Caption: Inhibition of tubulin polymerization by an imidazo[1,2-a]pyrazine derivative.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival pathway.[6]
Caption: Dual inhibition of the PI3K/mTOR pathway.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers and is associated with aneuploidy and tumorigenesis. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic defects and cell death.[4][5]
Experimental Protocols for Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of imidazo[1,2-a]pyrazine derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivative (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyrazine derivative at its IC50 concentration for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[10]
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for PI3K/Akt Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the imidazo[1,2-a]pyrazine derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
In Vivo Efficacy in Preclinical Models
While in vitro studies provide valuable initial data, the translation of these findings into a clinical setting requires validation in animal models. Several imidazo[1,2-a]pyrazine derivatives have been evaluated in vivo, demonstrating significant anti-tumor activity in xenograft models. For instance, an orally bioavailable imidazo[1,5-a]pyrazine inhibitor of mTOR demonstrated target inhibition and concomitant inhibition of tumor growth in an MDA-MB-231 breast cancer xenograft model.[12] Similarly, a potent PI3K/mTOR dual inhibitor from the imidazo[1,2-a]pyridine series showed significant tumor growth inhibition in HCT116 and HT-29 colon cancer xenografts without obvious toxicity.[13] These studies underscore the therapeutic potential of this class of compounds in a more complex biological system.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly versatile platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate the remarkable potency and diverse mechanisms of action that can be achieved through targeted chemical modifications. The sub-micromolar to nanomolar efficacy of tubulin polymerization inhibitors and PI3K/mTOR dual inhibitors is particularly noteworthy.
Future research in this area should focus on:
-
Optimizing Pharmacokinetic Properties: Improving the solubility, metabolic stability, and oral bioavailability of lead compounds to enhance their drug-like properties.
-
Investigating Novel Targets: Exploring the potential of imidazo[1,2-a]pyrazine derivatives to inhibit other emerging cancer targets.
-
Combination Therapies: Evaluating the synergistic effects of these derivatives with existing chemotherapeutic agents and targeted therapies to overcome drug resistance.
-
In-depth Toxicity Profiling: Conducting comprehensive in vivo toxicity studies to ensure the safety of promising candidates.
The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core holds great promise for the discovery of next-generation cancer therapeutics.
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A Researcher's Guide to Validating Novel Gαq Inhibitors: A Comparative Analysis
For researchers and drug development professionals, the selective inhibition of G protein signaling pathways is a critical area of investigation. The Gαq subfamily of G proteins, in particular, represents a pivotal signaling hub, transducing extracellular signals into intracellular responses that govern a vast array of physiological and pathological processes.[1][2][3] This guide provides an in-depth, experience-driven comparison of novel Gαq inhibitors, focusing on the essential experimental workflows required to rigorously validate their efficacy and specificity.
The Central Role of Gαq Signaling
G protein-coupled receptors (GPCRs) are the largest class of drug targets, and their signaling through heterotrimeric G proteins is fundamental to cellular communication.[4][5][6] The Gαq family, which includes Gαq, Gα11, Gα14, and Gα15/16, primarily activates phospholipase Cβ (PLCβ).[2][7][8][9] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular events.[1][8][10]
Due to its integral role in processes ranging from neurotransmission to cardiovascular function, aberrant Gαq signaling is implicated in numerous diseases, including cancer, inflammation, and heart disease.[4][5][11] This has spurred the development of selective inhibitors to dissect Gαq-mediated pathways and to serve as potential therapeutic agents.
The Advent of Novel, Direct Gαq Inhibitors
Historically, the pharmacological toolkit for studying G proteins was limited. The discovery of the macrocyclic depsipeptides FR900359 (FR) and YM-254890 (YM) marked a significant breakthrough.[4][5][6][12] These natural products are potent and selective inhibitors of the Gαq/11/14 subfamily.[2][12][13] They function as guanine nucleotide dissociation inhibitors (GDIs), trapping the Gαq subunit in an inactive, GDP-bound state.[12][13] This mechanism prevents the G protein from being activated by a GPCR, effectively blocking all downstream signaling.
Key Characteristics of FR900359 and YM-254890:
| Characteristic | FR900359 (UBO-QIC) | YM-254890 | Reference |
| Mechanism of Action | Guanine Nucleotide Dissociation Inhibitor (GDI) | Guanine Nucleotide Dissociation Inhibitor (GDI) | [12][13] |
| Selectivity | Gαq, Gα11, Gα14 (spares Gα15/16) | Gαq, Gα11, Gα14 (spares Gα15/16) | [2][12][13] |
| Potency | Low nanomolar range | Low nanomolar range | [14] |
| Lipophilicity | More lipophilic | Less lipophilic | [4][5] |
| Metabolic Stability | Faster metabolism | Slower metabolism | [4] |
| Pharmacological Effect | Prolonged in certain models due to longer residence time | Shorter duration of action in some models | [4] |
These inhibitors offer a significant advantage over less direct methods of pathway modulation, such as receptor antagonists, which are specific to a single GPCR, or downstream kinase inhibitors, which can have broad off-target effects.
Visualizing the Gαq Signaling Pathway and Inhibition
To understand the points of intervention, it is crucial to visualize the signaling cascade.
Caption: Canonical Gαq signaling pathway and the point of inhibition by FR900359/YM-254890.
Core Experimental Validation Workflow
A rigorous validation of any novel Gαq inhibitor requires a multi-pronged approach, moving from broad, pathway-level assays to more specific downstream readouts. This ensures that the observed effects are indeed due to on-target Gαq inhibition.
Caption: A tiered workflow for the comprehensive validation of Gαq inhibitors.
I. Primary Validation: Measuring Proximal Gαq Signaling
The most direct way to assess Gαq inhibition is to measure the immediate consequences of PLCβ activation. The two gold-standard assays for this are calcium mobilization and IP1 accumulation.
A. Calcium Mobilization Assay
Scientific Rationale: This assay provides a rapid, real-time measurement of Gαq pathway activation by detecting the IP3-mediated release of calcium from intracellular stores.[15][16] It is an excellent high-throughput method for initial screening and potency determination.
Detailed Protocol (Fluorescent Plate Reader-Based):
-
Cell Culture: Plate a suitable cell line (e.g., HEK293) endogenously or exogenously expressing a Gαq-coupled GPCR of interest in a 96- or 384-well black, clear-bottom plate. Allow cells to adhere and reach 80-90% confluency.
-
Inhibitor Pre-incubation: Remove the culture medium and replace it with a physiological buffer (e.g., HBSS) containing the desired concentrations of the novel Gαq inhibitor (e.g., FR900359). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. This step is critical to allow the inhibitor to engage its target.
-
Dye Loading: Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.[16] Add the dye solution to each well.
-
Dye Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[17][18]
-
Measurement: Place the plate into a fluorescent plate reader equipped with an automated injection system (e.g., a FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a known agonist for the target GPCR at a concentration that elicits a robust response (e.g., EC80).
-
Immediately begin recording the change in fluorescence intensity over time (typically 60-180 seconds).
-
-
Data Analysis: The primary readout is the peak fluorescence response or the area under the curve following agonist addition. Plot the response against the inhibitor concentration to calculate an IC50 value, which represents the concentration of inhibitor required to reduce the agonist-induced calcium signal by 50%.
B. IP1 Accumulation Assay
Scientific Rationale: While calcium flux is transient, IP3 is rapidly metabolized to IP2 and then to inositol monophosphate (IP1).[19] In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, causing it to accumulate.[20] Measuring IP1 provides a stable, endpoint readout of Gαq activation, making it less susceptible to artifacts from fluorescent compounds and ideal for detecting inverse agonism.[19][20]
Detailed Protocol (HTRF-Based):
-
Cell Culture & Plating: Plate cells expressing the Gαq-coupled GPCR in a suitable multi-well plate as described above.
-
Inhibitor & Agonist Stimulation:
-
Prepare a stimulation buffer containing LiCl.[20]
-
Prepare serial dilutions of the Gαq inhibitor and the GPCR agonist in the stimulation buffer.
-
Remove the culture medium from the cells and add the buffer containing both the inhibitor and the agonist.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.[20]
-
Cell Lysis & Detection:
-
Lyse the cells by adding the detection reagents provided in a commercial HTRF IP-One kit. These reagents typically include an IP1-d2 conjugate (acceptor) and a terbium cryptate-labeled anti-IP1 antibody (donor).[21][22]
-
The assay works on the principle of competitive immunoassay: IP1 produced by the cells competes with the IP1-d2 conjugate for binding to the antibody.[20]
-
-
Final Incubation & Reading: Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.[21] Read the plate on an HTRF-compatible plate reader, measuring the ratio of fluorescence at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced.[23] Calculate IC50 values by plotting the HTRF ratio against the inhibitor concentration.
Comparative Data Summary (Hypothetical):
| Assay | Inhibitor | Target GPCR | Cell Line | IC50 (nM) |
| Calcium Mobilization | FR900359 | M1 Muscarinic | CHO-M1 | 3.5 |
| YM-254890 | M1 Muscarinic | CHO-M1 | 9.8 | |
| IP1 Accumulation | FR900359 | Angiotensin II Type 1 | HEK293-AT1 | 2.1 |
| YM-254890 | Angiotensin II Type 1 | HEK293-AT1 | 7.5 |
II. Secondary Validation: Downstream Signaling Pathways
Validating that the inhibitor blocks signaling events further down the cascade provides a more comprehensive picture of its efficacy. ERK1/2 phosphorylation is a common convergence point for many GPCR signaling pathways, including those activated by Gαq.[24][25]
C. ERK1/2 Phosphorylation Assay
Scientific Rationale: Gαq activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through PKC-dependent mechanisms.[26] Measuring the level of phosphorylated ERK (p-ERK) serves as a robust readout of downstream Gαq signaling.
Detailed Protocol (Western Blot):
-
Cell Culture & Starvation: Plate cells in 6- or 12-well plates. Once confluent, serum-starve the cells for 4-6 hours or overnight to reduce basal ERK phosphorylation.
-
Inhibitor Pre-incubation: Pre-treat the starved cells with various concentrations of the Gαq inhibitor for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a Gαq-coupled GPCR agonist for a short period (typically 5-10 minutes, which should be optimized) to induce maximal ERK phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE & Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel.[24]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[24]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization & Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[24]
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK signal against the inhibitor concentration to determine the IC50.
-
III. Tertiary Validation: Ensuring Specificity and Safety
The final, critical step is to ensure the inhibitor is selective for Gαq and is not simply toxic to the cells.
D. Counter-Screening Against Other G Protein Families
Scientific Rationale: To confirm selectivity, the inhibitor must be tested for its effects on pathways mediated by other G protein families, such as Gαs (which increases cAMP) and Gαi (which decreases cAMP).
Protocol Outline:
-
Gαs Pathway: Use a cell line expressing a Gαs-coupled receptor (e.g., β2-adrenergic receptor). Stimulate with an agonist (e.g., isoproterenol) in the presence of the inhibitor and measure cAMP production using a commercially available assay kit (e.g., HTRF, ELISA). A selective Gαq inhibitor should have no effect on agonist-induced cAMP accumulation.
-
Gαi Pathway: Use a cell line expressing a Gαi-coupled receptor (e.g., M2 muscarinic receptor). Co-stimulate with forskolin (to elevate basal cAMP) and a Gαi agonist (e.g., carbachol) in the presence of the inhibitor. A selective Gαq inhibitor should not interfere with the agonist's ability to inhibit forskolin-stimulated cAMP production.
E. Cytotoxicity Assays
Scientific Rationale: It is essential to distinguish between true inhibition of a signaling pathway and a general toxic effect that leads to cell death.[27][28][29][30] Cytotoxicity assays measure overall cell health and membrane integrity.
Common Methodologies:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[31] A decrease in signal indicates reduced cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane (necrosis).[28][31] An increase in LDH in the supernatant indicates cell death.
Protocol Outline:
-
Plate cells and treat them with a wide range of inhibitor concentrations for an extended period (e.g., 24-48 hours).
-
Perform the MTT or LDH assay according to the manufacturer's protocol.
-
Analysis: The concentrations at which the inhibitor shows efficacy in the functional assays should be significantly lower than the concentrations that induce cytotoxicity. Ideally, the inhibitor should show no toxicity at its effective doses.
Conclusion
The validation of novel Gαq inhibitors like FR900359 and YM-254890 requires a systematic and multi-faceted experimental approach. By progressing from proximal signaling events like calcium flux and IP1 accumulation to downstream readouts such as ERK phosphorylation, researchers can build a strong case for on-target efficacy. Crucially, counter-screening against other G protein pathways and performing cytotoxicity assays are non-negotiable steps to establish both selectivity and safety. This comprehensive validation workflow ensures that these powerful pharmacological tools can be used with confidence to unravel the complexities of Gαq signaling in health and disease.
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A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazines and Doxorubicin in Oncology Research
In the landscape of oncological research and drug development, the quest for therapeutic agents that exhibit potent efficacy against cancer cells while minimizing off-target toxicity is paramount. This guide provides a comprehensive comparison between the well-established chemotherapeutic agent, Doxorubicin, and the emerging class of compounds, imidazo[1,2-a]pyrazines. We will delve into their distinct mechanisms of action, present comparative experimental data on their cytotoxic effects, and provide detailed protocols for key assays utilized in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for their preclinical studies.
Introduction: Two Distinct Approaches to Cancer Therapy
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, employed against a wide spectrum of solid tumors and hematological malignancies.[1][2] Its clinical utility, however, is significantly hampered by a dose-dependent cardiotoxicity, a major concern for patient outcomes.[3][4][5]
Imidazo[1,2-a]pyrazines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad range of biological activities, including potent anticancer effects.[6][7] Various derivatives of this scaffold have been synthesized and evaluated, demonstrating promising efficacy against numerous cancer cell lines, often with high selectivity.[8][9][10]
Mechanisms of Action: A Tale of Different Targets
The fundamental difference in the therapeutic window and side-effect profile of these two classes of compounds stems from their distinct molecular mechanisms of action.
Doxorubicin: A Multi-pronged Assault on DNA Integrity
Doxorubicin's cytotoxic effects are primarily mediated through a multi-faceted attack on the cancer cell's genome.[3][11][12] Its planar aromatic core intercalates into the DNA double helix, physically obstructing the processes of replication and transcription.[2] Furthermore, Doxorubicin inhibits topoisomerase II, an enzyme crucial for resolving DNA topological stress during replication.[2][11] This inhibition leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell.[10][13][14][15] The generation of reactive oxygen species (ROS) is another significant contributor to Doxorubicin's anticancer activity, inducing oxidative damage to DNA, proteins, and lipids.[3][11] This cascade of DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[10][14]
Caption: Doxorubicin's multifaceted mechanism of action.
Imidazo[1,2-a]pyrazines: Targeted Disruption of Cellular Machinery
In contrast to Doxorubicin's broad assault on DNA, imidazo[1,2-a]pyrazine derivatives exhibit more targeted mechanisms of action, which may contribute to their observed selectivity. Key mechanisms identified for this class of compounds include:
-
Inhibition of Tubulin Polymerization: Certain imidazo[1,2-a]pyrazine derivatives act as potent inhibitors of tubulin polymerization, a critical process for microtubule formation.[16] Microtubules are essential components of the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyrazine compounds have been shown to be potent inhibitors of this pathway.[15][17][18]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is common in cancer. Specific imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of CDKs, particularly CDK9, leading to cell cycle arrest and apoptosis.[8][19]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes. [11][20][21][22][23]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C. [4][8][24]3. Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining. [3][4][8]5. PI Staining: Add propidium iodide solution to the cells and incubate in the dark. [3][4][8][24]6. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [12]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [12]5. Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [12]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, p-Akt). [7][12][25][26][27]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. [12]8. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Future Directions and Concluding Remarks
The preclinical data presented in this guide highlight the potential of imidazo[1,2-a]pyrazines as a promising class of anticancer agents. Their targeted mechanisms of action and, in some cases, superior in vitro potency compared to Doxorubicin, warrant further investigation. A significant advantage of imidazo[1,2-a]pyrazines may lie in their potentially improved safety profile, particularly the avoidance of the cardiotoxicity that plagues Doxorubicin therapy.
However, it is crucial to acknowledge that the majority of the available data for imidazo[1,2-a]pyrazines is from in vitro studies. Comprehensive in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and toxicity in animal models. Direct, head-to-head in vivo comparative studies with Doxorubicin will be instrumental in establishing their therapeutic potential.
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In Vivo Validation of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for Anti-Tumor Efficacy: A Comparative Guide
Introduction: The Therapeutic Potential of Imidazopyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][2][3] This class of compounds has garnered significant interest for its potential to modulate key signaling pathways implicated in tumorigenesis. Several studies have highlighted the anti-proliferative effects of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines, such as those from breast, lung, and colon cancers.[1][4] The proposed mechanisms often involve the inhibition of protein kinases, crucial regulators of cell growth, proliferation, and survival.[5]
This guide focuses on the in vivo validation of a specific derivative, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (referred to herein as Cmpd-X), a molecule with promising preclinical in vitro data. The objective of this document is to provide a comprehensive, step-by-step framework for assessing the anti-tumor activity of Cmpd-X in a robust and reproducible manner. We will detail a comparative study design using a human tumor xenograft model, pitting Cmpd-X against a standard-of-care chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into the complex biological context of an in vivo system.
Comparative Framework: Cmpd-X versus a Standard-of-Care Agent
To establish the therapeutic potential of Cmpd-X, its efficacy must be benchmarked against a clinically relevant comparator. For this guide, we have selected Cisplatin , a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). The rationale for this comparison is to determine if Cmpd-X offers an improved therapeutic window—either through enhanced efficacy, reduced toxicity, or both—over a well-established cytotoxic agent.
Experimental Design and Workflow
A well-controlled in vivo study is paramount for the reliable assessment of a novel therapeutic candidate. The following experimental design utilizes a human NSCLC xenograft model in immunodeficient mice.
Overall Experimental Workflow
Caption: High-level workflow for the in vivo validation of Cmpd-X.
Animal Model and Cell Line
-
Animal: Athymic Nude Mice (e.g., Foxn1nu/Foxn1nu), female, 6-8 weeks old. These mice lack a thymus, resulting in a compromised immune system that cannot reject human tumor xenografts.
-
Cell Line: A549 Human Non-Small Cell Lung Carcinoma. This is a widely used and well-characterized cell line for lung cancer research.
Treatment Groups
| Group | Treatment | Dose | Route of Administration | Dosing Schedule |
| 1 | Vehicle Control | - | Per Os (p.o.) | Daily (QD) |
| 2 | Cmpd-X | 25 mg/kg | Per Os (p.o.) | Daily (QD) |
| 3 | Cmpd-X | 50 mg/kg | Per Os (p.o.) | Daily (QD) |
| 4 | Cisplatin | 5 mg/kg | Intraperitoneal (i.p.) | Once per week (QW) |
Rationale for Dosing: The doses for Cmpd-X are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies. The oral route is chosen for Cmpd-X to reflect its potential as a convenient patient-administered therapy, while Cisplatin is administered via the standard intraperitoneal route.
Detailed Experimental Protocols
A549 Cell Culture and Implantation
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at ~80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Allow tumors to grow, monitoring their size every 2-3 days.
-
Measure tumor dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into the four treatment groups (n=10 per group) ensuring a similar mean tumor volume across all groups.
Drug Formulation and Administration
-
Cmpd-X Formulation: Prepare a fresh suspension of Cmpd-X daily in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in sterile water).
-
Cisplatin Formulation: Dissolve Cisplatin in sterile 0.9% saline.
-
Administration: Administer Cmpd-X orally using a gavage needle. Administer Cisplatin via intraperitoneal injection. The vehicle control group will receive the Cmpd-X vehicle orally.
Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volume twice a week for the duration of the 28-day study.
-
Body Weight: Record the body weight of each animal daily as a primary indicator of systemic toxicity. A body weight loss exceeding 20% should trigger a humane endpoint.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint: At the end of the study (Day 28), or when tumors reach a predetermined size limit (e.g., 2000 mm3), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Comparative Data Analysis and Presentation
The primary outcome of this study is the comparison of tumor growth inhibition between Cmpd-X and Cisplatin.
Hypothetical Tumor Growth Data
| Day | Vehicle Control (mm³) | Cmpd-X (25 mg/kg) (mm³) | Cmpd-X (50 mg/kg) (mm³) | Cisplatin (5 mg/kg) (mm³) |
| 0 | 125.5 ± 15.2 | 126.1 ± 14.8 | 124.9 ± 15.5 | 125.8 ± 16.1 |
| 7 | 350.8 ± 45.3 | 280.4 ± 33.1 | 210.7 ± 25.9 | 250.3 ± 30.5 |
| 14 | 780.2 ± 90.1 | 550.6 ± 65.7 | 350.1 ± 40.2 | 480.9 ± 55.8 |
| 21 | 1450.7 ± 180.5 | 980.3 ± 110.4 | 550.8 ± 60.3 | 790.1 ± 88.4 |
| 28 | 2100.4 ± 250.6 | 1500.1 ± 175.2 | 820.5 ± 95.6 | 1150.7 ± 130.9 |
Data are presented as mean tumor volume ± standard error of the mean (SEM).
Endpoint Analysis Summary
| Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 2100.4 ± 250.6 | - | +5.2% |
| Cmpd-X (25 mg/kg) | 1500.1 ± 175.2 | 28.6% | +2.1% |
| Cmpd-X (50 mg/kg) | 820.5 ± 95.6 | 61.0% | -1.5% |
| Cisplatin (5 mg/kg) | 1150.7 ± 130.9 | 45.2% | -12.8% |
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points.
Discussion: Interpreting the Comparative Results
Based on our hypothetical data, Cmpd-X demonstrates a dose-dependent anti-tumor effect. The high dose (50 mg/kg) of Cmpd-X shows superior tumor growth inhibition (61.0%) compared to Cisplatin (45.2%). Crucially, Cmpd-X appears to have a much better safety profile. While Cisplatin treatment leads to a significant mean body weight loss of 12.8%, indicating substantial systemic toxicity, the high dose of Cmpd-X results in only a minimal 1.5% weight loss. This suggests a wider therapeutic window for Cmpd-X.
The mechanism of action for many imidazo[1,2-a]pyrazine derivatives has been linked to the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell proliferation and survival in many cancers.[5]
Caption: Hypothesized mechanism of Cmpd-X via inhibition of the PI3K pathway.
Further studies should be conducted to confirm this mechanism for Cmpd-X. This would involve collecting tumor samples at the end of the in vivo study and performing Western blot or immunohistochemistry analysis for key pathway proteins such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1. A reduction in these phosphoproteins in the Cmpd-X treated groups would provide strong evidence for on-target activity in the in vivo setting.
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the in vivo validation of this compound (Cmpd-X). The hypothetical results demonstrate its potential as a promising anti-cancer agent with superior efficacy and a more favorable safety profile than the standard-of-care agent, Cisplatin.
Successful validation through this or a similar protocol would justify further preclinical development, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To optimize dosing schedules and exposure levels.
-
Orthotopic or Patient-Derived Xenograft (PDX) models: To assess efficacy in a more clinically relevant tumor microenvironment.
-
Combination studies: To evaluate potential synergistic effects with other targeted therapies or immunotherapies.
The imidazo[1,2-a]pyrazine core structure continues to be a fertile ground for the discovery of novel therapeutics. Rigorous and well-designed in vivo studies, as detailed in this guide, are the critical next step in translating these chemical entities into clinically impactful cancer treatments.
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Benchmarking Novel Imidazo[1,2-a]pyrazine Analogs: A Comparative Guide for Anticancer Drug Discovery
In the landscape of heterocyclic compounds, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Derivatives of this versatile core have shown potential as antibacterial, anti-inflammatory, and notably, anticancer agents.[1][3][4][5][6] This guide provides a comprehensive framework for benchmarking new imidazo[1,2-a]pyrazine analogs against established standards, with a focus on their cytotoxic effects against human cancer cell lines. Our objective is to equip researchers and drug development professionals with the rationale behind experimental choices and robust protocols for generating reproducible and comparative data.
The Rationale for Benchmarking: Selecting the Right Comparators
The imidazo[1,2-a]pyrazine core is a structural analog of deazapurines, granting it the ability to interact with a multitude of biological targets.[1] Its derivatives have been reported to inhibit various kinases, including Aurora kinases and CDK9, which are critical regulators of the cell cycle and are often dysregulated in cancer.[7][8][9][10][11] Given this precedent, a logical first step in characterizing novel analogs is to assess their general cytotoxicity against cancer cells.
For the purpose of this guide, we will focus on a comparative study against a human breast cancer cell line, MCF-7, a well-characterized and widely used model in cancer research.[3][4][6] As a "known standard," we will use a hypothetical compound, IMP-1 (2-phenyl-3-benzyl-imidazo[1,2-a]pyrazine) , inspired by the structure of potent CDK9 inhibitors reported in the literature, which have shown significant cytotoxicity.[9] The selection of a relevant standard is crucial; it provides a baseline for potency and allows for a direct comparison of structure-activity relationships (SAR). Doxorubicin, a standard chemotherapeutic agent, will be employed as a positive control to validate the assay's performance.[4][5][6]
Experimental Design: A Self-Validating System for Cytotoxicity Assessment
To ensure the integrity of our findings, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone for evaluating cell viability and is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13][14][15] The amount of formazan produced is directly proportional to the number of living cells.[13][15]
Our experimental design incorporates several key elements to ensure a self-validating system:
-
Dose-Response Analysis: New analogs, the known standard (IMP-1), and the positive control (Doxorubicin) will be tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC50).
-
Replicates: All experiments will be performed in at least triplicate to ensure statistical significance and reproducibility.
-
Controls: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) is essential for validating the assay's dynamic range and sensitivity.
Below is a Graphviz diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Detailed Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to be a robust and reproducible method for assessing the cytotoxicity of the new imidazo[1,2-a]pyrazine analogs.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom sterile microplates
-
New imidazo[1,2-a]pyrazine analogs, IMP-1 (standard), and Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.[15]
-
Incubate the plates for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare stock solutions of the new analogs, IMP-1, and Doxorubicin in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13][15]
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[13][15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound using non-linear regression analysis.
-
Data Presentation and Interpretation
The primary output of this study will be the IC50 values for the new imidazo[1,2-a]pyrazine analogs, the known standard (IMP-1), and the positive control (Doxorubicin). These results should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyrazine Analogs against MCF-7 Cells
| Compound | IC50 (µM) ± SD |
| New Analog 1 | [Insert Value] |
| New Analog 2 | [Insert Value] |
| New Analog 3 | [Insert Value] |
| IMP-1 (Standard) | [Insert Value] |
| Doxorubicin | [Insert Value] |
Expert Interpretation:
Potential Signaling Pathways and Mechanisms of Action
While the MTT assay provides a measure of overall cytotoxicity, it does not elucidate the mechanism of action. The imidazo[1,2-a]pyrazine scaffold is known to interact with various cellular targets.[1] For analogs that show promising cytotoxicity, further investigation into their mechanism of action is warranted. Based on existing literature, potential pathways to explore include:
-
Kinase Inhibition: As many imidazo[1,2-a]pyridine and pyrazine derivatives are kinase inhibitors, assessing the inhibitory activity of the new analogs against a panel of relevant kinases (e.g., CDKs, Aurora kinases, PI3K) would be a logical next step.[7][8][9][10][11][17][18][19]
-
Apoptosis Induction: Investigating whether the compounds induce programmed cell death (apoptosis) through assays such as Annexin V/PI staining followed by flow cytometry would provide further mechanistic insight.
-
Cell Cycle Arrest: Analyzing the effect of the compounds on the cell cycle distribution using flow cytometry can reveal if they cause arrest at a specific phase of the cell cycle.
The following Graphviz diagram illustrates a simplified representation of a potential signaling pathway involving kinase inhibition leading to apoptosis.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
This guide has outlined a systematic approach for the initial benchmarking of new imidazo[1,2-a]pyrazine analogs for their anticancer potential. By employing a well-defined experimental workflow, including a validated cytotoxicity assay and appropriate standards and controls, researchers can generate high-quality, comparable data. The insights gained from this initial screening will be instrumental in identifying promising lead compounds and guiding future optimization efforts. For analogs with significant cytotoxic activity, subsequent studies should focus on elucidating their specific molecular targets and mechanisms of action to further advance their development as potential therapeutic agents.
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Harris, P. A., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6786–6790. [Link]
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Yu, T., et al. (2010). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6791–6795. [Link]
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A Comparative Analysis of Mono- vs. Bis-Benzimidazole Imidazo[1,2-a]pyrazine Conjugates in Antitumor Activity
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, benzimidazole-imidazo[1,2-a]pyrazine conjugates have emerged as a promising class of compounds. Their rigid, planar structures are well-suited for targeting fundamental cellular processes in cancer, such as DNA replication and cell division. This guide provides an in-depth comparison of the antitumor activities of mono- and bis-benzimidazole imidazo[1,2-a]pyrazine conjugates, delving into their chemical synthesis, cytotoxic profiles, and mechanisms of action, supported by experimental data.
The Rationale Behind Benzimidazole-Imidazo[1,2-a]pyrazine Conjugates
The design of these hybrid molecules stems from the well-established anticancer properties of both the benzimidazole and imidazo[1,2-a]pyrazine moieties. Benzimidazole is a key pharmacophore found in numerous clinically used drugs and is known to interact with various biological targets, including DNA and tubulin. The imidazo[1,2-a]pyrazine core, a nitrogen-fused heterocyclic system, also exhibits a broad spectrum of biological activities, including anticancer effects. The conjugation of these two scaffolds is a strategic approach to developing novel compounds with potentially synergistic or enhanced antitumor properties. The central question this guide addresses is how the number of benzimidazole moieties—one (mono) versus two (bis)—appended to the imidazo[1,2-a]pyrazine core influences their anticancer potential.
Synthesis Strategy: A Tale of Two Scaffolds
The synthetic route to these conjugates is a critical aspect that dictates the feasibility of generating diverse analogs for structure-activity relationship (SAR) studies. A common and effective method for the synthesis of both mono- and bis-benzimidazole imidazo[1,2-a]pyrazine conjugates involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the halogenated imidazo[1,2-a]pyrazine core and appropriate benzimidazole-boronic acid derivatives.
The causality behind this choice of reaction is its versatility, high tolerance for various functional groups, and generally good yields. For the synthesis of mono-benzimidazole conjugates, a mono-halogenated imidazo[1,2-a]pyrazine is typically used as the starting material. In contrast, the synthesis of bis-benzimidazole conjugates necessitates a di-halogenated imidazo[1,2-a]pyrazine, allowing for sequential or simultaneous coupling at two positions, commonly the C6 and C8 positions.
A representative synthetic scheme for a bis-benzimidazole conjugate is outlined below. The synthesis of the mono-benzimidazole analog would follow a similar pathway, starting with a mono-brominated imidazo[1,2-a]pyrazine.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS No. 126052-23-1). As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is built on the principles of chemical causality and procedural validation to ensure every step is understood and correctly implemented.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar pyrazine derivatives and the parent compound, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, allows for a robust hazard assessment. Heterocyclic amines, as a class, can present significant toxicological concerns.
The primary hazards associated with compounds in this family include acute toxicity if swallowed, skin and eye irritation, and potential flammability.[1][2][3] The precautionary statements consistently advise keeping the chemical away from ignition sources, using protective equipment, and ensuring disposal is in accordance with all applicable regulations.[1][4]
Table 1: Inferred Hazard Profile and Precautionary Measures
| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement | Causality and Rationale |
|---|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2][3] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | The imidazopyrazine core can interfere with biological processes upon ingestion. Strict hygiene prevents accidental exposure. |
| Skin & Eye Irritation | H315: Causes skin irritation[2] H319: Causes serious eye irritation[1][2] | P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | The amine functional groups can be corrosive to epithelial tissues. Proper Personal Protective Equipment (PPE) is the primary barrier against exposure. |
| Flammability | H226: Flammable liquid and vapor[1][3] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] | Many low-molecular-weight organic compounds, including pyrazine derivatives, are volatile and have flash points that make them flammable. Segregation from ignition sources is critical. |
| Environmental | Not fully characterized. | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][4] | Nitrogenous heterocyclic compounds can be persistent and toxic to aquatic life. Disposal via sewer systems is strongly discouraged and often prohibited.[5][6] |
Pre-Disposal Planning and Waste Segregation
Effective disposal begins with proactive waste management at the point of generation. The principle of "cradle-to-grave" responsibility for hazardous waste necessitates a clear and logical segregation plan.
Core Principles:
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and kept securely closed when not in use.
-
Labeling: The waste label must clearly state "Hazardous Waste," list the full chemical name of all constituents, and display the relevant hazard pictograms (e.g., Flame, Exclamation Mark, Health Hazard).
-
Incompatibility Avoidance: This waste stream must be kept separate from incompatible materials. Do not mix with strong oxidizing agents or strong acids, as this can lead to vigorous, exothermic, and potentially dangerous reactions.
The following diagram outlines the decision-making process for segregating waste generated from laboratory operations involving this compound.
Caption: Waste Segregation Workflow.
Step-by-Step Disposal Protocols
Disposal procedures must be executed with the same precision as any experimental protocol. Adherence to these steps ensures safety and regulatory compliance.
Protocol 3.1: Disposal of Small Quantities and Contaminated Materials
This protocol is intended for residual amounts on labware, minor spills, and contaminated consumables.
-
Decontamination of Labware:
-
Triple rinse the glassware or equipment with a suitable laboratory solvent (e.g., ethanol or acetone).
-
Crucially, collect all rinsate into the designated "Hazardous Liquid Waste" container. This rinsate is now considered hazardous waste.
-
After triple rinsing, the glassware can typically be washed through normal laboratory procedures.
-
-
Handling of Contaminated Solids:
-
For small liquid spills, absorb the material using an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[3]
-
Carefully sweep or scoop the absorbed material, along with any other contaminated solids (e.g., filter paper, silica gel), into the designated "Hazardous Solid Waste" container.
-
Use non-sparking tools for cleanup if the compound or solvent used is flammable.[3]
-
Protocol 3.2: Disposal of Bulk or Unused Product
Disposing of the pure compound or solutions in quantities greater than a few grams or milliliters requires direct handling as bulk chemical waste.
-
Do Not Sewer: Under no circumstances should this compound be disposed of down the drain.[5] This practice is environmentally harmful and violates regulations such as the EPA's prohibition on sewering hazardous waste pharmaceuticals.[6]
-
Original Container: If possible, dispose of the material in its original, clearly labeled container. Ensure the cap is sealed tightly.
-
Transfer to Waste Container: If disposing of solutions or transferring from a damaged container, transfer the material to the appropriate hazardous waste container within a certified chemical fume hood.
-
Final Disposal: The sealed and labeled hazardous waste container must be transferred to your institution's designated chemical waste storage area for collection by a licensed hazardous waste disposal contractor.
Emergency Procedures for Spills and Exposures
Preparedness is paramount for mitigating the impact of accidental releases.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[1][3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3][8]
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work must be done from upwind.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For liquid spills, create a dike around the spill using absorbent materials.
-
Cleanup: Following Protocol 3.1, use appropriate PPE (at a minimum: safety goggles, lab coat, and chemical-resistant gloves) to clean up the spill.
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5] Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on specific procedures and compliance requirements for your location. Always consult your EHS department before initiating any non-routine disposal procedure.
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Safeguarding Your Research: A Practical Guide to Handling 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. While the potential for scientific breakthrough is immense, so too is the responsibility to ensure the safety of all laboratory personnel. This guide provides essential, experience-driven safety protocols for the handling of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic amine with significant research interest. As a novel compound, specific safety data may be limited; therefore, this guidance is synthesized from established protocols for structurally similar pyrazine derivatives and heterocyclic amines, emphasizing a proactive and cautious approach to laboratory safety.[1][2]
Hazard Assessment: Understanding the Risks
| Hazard Statement | Classification | Potential Effects |
| H301/H302 | Acute Toxicity, Oral (Category 3/4) | Toxic or harmful if swallowed.[3] |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[3] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3][4] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[3][4] |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[3] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[3][4] |
This table summarizes GHS hazard classifications for the structurally similar compound 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine.[3]
Based on this data, it is prudent to treat this compound as a hazardous substance with the potential to cause significant harm through multiple exposure routes. The primary safety objective is to prevent all direct contact with the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure risks.[5][6] The following PPE is mandatory when handling this compound in any form (solid or in solution).
Eye and Face Protection
-
Rationale: The high risk of serious eye irritation necessitates robust eye protection.[3][4]
-
Required:
-
Safety Goggles: Chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[7] Goggles provide a seal around the eyes, offering protection from splashes, mists, and dust.
-
Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8]
-
Skin and Body Protection
-
Rationale: The compound is classified as a skin irritant and can be harmful upon skin contact.[3][4] Therefore, comprehensive skin protection is crucial.
-
Required:
-
Gloves:
-
Material: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility chart for the specific solvent being used.
-
Practice: Double-gloving is recommended to provide an additional layer of protection.[9] Gloves should be inspected for any signs of degradation or perforation before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.
-
-
Laboratory Coat: A long-sleeved, buttoned laboratory coat is required to protect the arms and torso.
-
Additional Protective Clothing: For procedures with a high risk of splashing or aerosol generation, consider a chemically resistant apron or coveralls.[9]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[10]
-
Respiratory Protection
-
Rationale: The potential for respiratory tract irritation and harm if inhaled necessitates careful control of airborne exposure.[3][4][11]
-
Required:
-
Engineering Controls: All handling of solid this compound and any procedures that could generate dust or aerosols must be conducted in a certified chemical fume hood.[12]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required. A full-face or half-mask air-purifying respirator with organic vapor cartridges and particulate filters would be appropriate.[9]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents and strong acids.[7] The container should be tightly sealed and clearly labeled.
Handling and Use
The following workflow outlines the critical steps for safely handling the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
